Glucose pentasulfate potassium
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
pentapotassium;[(2R,3R,4S,5R)-3,4,5,6-tetrasulfonatooxyoxan-2-yl]methyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O21S5.5K/c7-28(8,9)22-1-2-3(24-29(10,11)12)4(25-30(13,14)15)5(26-31(16,17)18)6(23-2)27-32(19,20)21;;;;;/h2-6H,1H2,(H,7,8,9)(H,10,11,12)(H,13,14,15)(H,16,17,18)(H,19,20,21);;;;;/q;5*+1/p-5/t2-,3-,4+,5-,6?;;;;;/m1...../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKOEMUICVNKKC-LLXKGFLCSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7K5O21S5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747855 | |
| Record name | Pentapotassium 1,2,3,4,6-penta-O-sulfonato-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
770.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359435-44-2 | |
| Record name | Pentapotassium 1,2,3,4,6-penta-O-sulfonato-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of Glucose Pentasulfate Potassium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of glucose pentasulfate potassium, a sulfated monosaccharide of significant interest in biochemical research and as a reference standard in the pharmaceutical industry. This document details the chemical properties, a robust synthesis protocol, and extensive characterization methodologies. All quantitative data is presented in structured tables for clarity, and experimental workflows are visualized using Graphviz diagrams. This guide is intended to serve as a practical resource for researchers and professionals engaged in the fields of carbohydrate chemistry, drug development, and analytical sciences.
Introduction
This compound (C₆H₇K₅O₂₁S₅) is a highly sulfated derivative of D-glucose. Its structure, featuring five sulfate groups, imparts a strong negative charge, rendering it highly soluble in aqueous solutions.[1] This compound serves as a crucial reference standard for Sucralfate, a medication used to treat peptic ulcers.[2][3][4] The polysulfated nature of this molecule also makes it a subject of interest for investigating the biological activities of sulfated carbohydrates, which are known to play roles in processes such as cell adhesion, inflammation, and anticoagulation.
This guide outlines the synthesis of this compound via the sulfation of glucose, followed by neutralization. It further details the analytical techniques for its characterization, including spectroscopic and thermal analysis methods.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆H₇K₅O₂₁S₅ | [2][3][5][6] |
| Molecular Weight | 770.92 g/mol | [2][5][6] |
| CAS Number | 359435-44-2 | [2][3][5] |
| Appearance | White to off-white solid | |
| Solubility | Highly soluble in water | [1] |
| Melting Point | >145°C (with decomposition) | [1] |
| Storage Conditions | Store at < -15°C, keep dry, under inert gas (e.g., Nitrogen) | [5] |
Synthesis Protocol
The synthesis of this compound involves the sulfation of D-glucose using a suitable sulfating agent, followed by neutralization with a potassium base. The following protocol is based on established methods for the sulfation of carbohydrates.
Materials and Reagents
-
D-Glucose (anhydrous)
-
Pyridine (anhydrous)
-
Pyridine sulfur trioxide complex
-
Potassium hydroxide (KOH)
-
Deionized water
-
Methanol
-
Acetone
Experimental Procedure
The overall workflow for the synthesis and purification of this compound is depicted in the diagram below.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Glucose pentaacetate(604-68-2) 13C NMR spectrum [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. US3219484A - Process for the purification of sugars and their derivatives - Google Patents [patents.google.com]
- 5. biosynth.com [biosynth.com]
- 6. Recrystallization of Sugar – Virtual Chemistry Experiments [iu.pressbooks.pub]
The Role of Glucose Pentasulfate Potassium as a Reference Standard in the Quality Control of Sucralfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sucralfate, a complex of aluminum hydroxide and sucrose octasulfate, is a widely used therapeutic agent for the treatment of peptic ulcers and other gastrointestinal disorders. Its mechanism of action relies on its ability to form a protective barrier over the ulcerated mucosa, shielding it from the corrosive actions of gastric acid and pepsin. Given the complex nature of this drug substance, stringent quality control is imperative to ensure its safety and efficacy. A critical component of this quality control is the use of appropriate reference standards for identification, purity, and assay tests. While various related substances can be used for specific analyses, this guide will focus on the role of sulfated saccharides, particularly with reference to established pharmacopeial methods, and will touch upon glucose pentasulfate potassium as a related compound.
Sucralfate's active component is a sulfated disaccharide. Therefore, reference standards for its analysis are typically based on highly purified and well-characterized sulfated sucrose derivatives. The United States Pharmacopeia (USP) specifies the use of USP Potassium Sucrose Octasulfate Reference Standard (RS) for the assay of sucralfate[1][2]. This compound is a related monosaccharide sulfate that can be used as a reference standard, particularly for the identification and quantification of related impurities in sucralfate[3][4][5].
This technical guide provides an in-depth overview of the analytical methodologies for sucralfate, with a focus on the established pharmacopeial assay. It includes a detailed experimental protocol, a summary of quantitative data, and a visualization of the quality control workflow.
Chemical Structures
A foundational understanding of the chemical structures of sucralfate and related reference standards is crucial for comprehending the analytical methodologies.
-
Sucralfate: A complex of the aluminum salt of sucrose octasulfate and aluminum hydroxide[1].
-
This compound: The potassium salt of a five-sulfate ester of glucose[4][6].
Experimental Protocols: Assay of Sucralfate
The following experimental protocol is based on the United States Pharmacopeia (USP) monograph for the assay of Sucralfate, which utilizes USP Potassium Sucrose Octasulfate RS as the reference standard[1][2]. This method is a robust and validated procedure for the quantification of the active ingredient in the drug substance.
Chromatographic Method
This method employs High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI) detector, as sucralfate and its components lack a significant UV chromophore[7].
1. Preparation of Solutions
-
Mobile Phase: Dissolve 132 g of ammonium sulfate in 900 mL of water. Dilute with water to 1000 mL and mix. Adjust the pH to 3.5 with phosphoric acid[8].
-
Standard Preparation: Accurately weigh a quantity of USP Potassium Sucrose Octasulfate RS and dissolve it in the Mobile Phase to obtain a solution with a known concentration of about 10 mg/mL[1].
-
Assay Preparation:
-
Accurately weigh about 450 mg of Sucralfate into a 35-mL centrifuge tube.
-
While shaking the tube on a vortex mixer, add 10.0 mL of a 1:1 mixture of 4.0 N sulfuric acid and 2.2 N sodium hydroxide.
-
Sonicate the mixture for 5 minutes, ensuring the temperature remains below 30°C.
-
Add a measured volume of 0.1 N sodium hydroxide to bring the pH of the solution to approximately 2.0.
-
Add 15 mL of water and shake for 1 minute.
-
Centrifuge the solution for 5 minutes.
-
The pH of the supernatant should be between 2.3 and 3.5. If not, the test must be repeated with an adjusted volume of 0.1 N sodium hydroxide[9].
-
2. Chromatographic System
-
Column: A 3.9-mm x 30-cm column containing packing L8 (an aminopropylsilane chemically bonded to porous silica or ceramic micro-particles)[7].
-
Detector: Refractive Index Detector[7].
-
Column and Detector Temperature: Maintained at 30°C.
-
Flow Rate: About 1.0 mL per minute.
-
Injection Volume: About 50 µL.
3. Procedure
-
Separately inject equal volumes of the Standard preparation and the Assay preparation into the chromatograph.
-
Record the chromatograms and measure the peak responses for sucrose octasulfate.
-
The retention time of the sucrose octasulfate peak in the chromatogram of the Assay preparation should correspond to that in the chromatogram of the Standard preparation[1][2].
4. Calculation
Calculate the quantity, in mg, of sucrose octasulfate (C₁₂H₁₄O₃₅S₈) in the portion of Sucralfate taken using the following formula:
(974.75 / 1287.53) * (25C) * (rU / rS)
Where:
-
974.75 is the molecular weight of sucrose octasulfate.
-
1287.53 is the molecular weight of anhydrous potassium sucrose octasulfate.
-
C is the concentration, in mg per mL, of USP Potassium Sucrose Octasulfate RS in the Standard preparation.
-
rU and rS are the peak responses of sucrose octasulfate obtained from the Assay preparation and the Standard preparation, respectively[1][2].
Quantitative Data Summary
The following table summarizes the key quantitative acceptance criteria for Sucralfate as specified in the USP monograph.
| Test | Acceptance Criteria |
| Assay (Sucrose Octasulfate content) | Not less than 30.0% and not more than 38.0% |
| Aluminum content | Not less than 15.5% and not more than 18.5% |
| Acid-neutralizing capacity | Not less than 12 mEq of acid is consumed per gram |
| Chloride | Not more than 0.50% |
| Arsenic | Not more than 4 ppm |
| Heavy metals | Not more than 0.002% |
| Limit of Pyridine and 2-methylpyridine | Not more than 0.05% of each |
Data sourced from the USP Sucralfate monograph[1][8].
Quality Control Workflow for Sucralfate
The following diagram illustrates the logical workflow for the quality control testing of a batch of Sucralfate raw material, based on the tests outlined in the USP monograph.
Caption: Quality Control Workflow for Sucralfate Raw Material.
Conclusion
The quality control of sucralfate is a multi-faceted process that relies on a combination of analytical techniques to ensure the identity, purity, and strength of the drug substance. While this compound serves as a valuable reference standard for related impurities, the official assay for sucralfate, as detailed in the United States Pharmacopeia, utilizes USP Potassium Sucrose Octasulfate RS. The detailed HPLC protocol provided in this guide represents a robust and validated method for the quantification of the active moiety in sucralfate. Adherence to these established analytical procedures, coupled with a comprehensive understanding of the chemical properties of sucralfate and its potential impurities, is essential for ensuring the consistent quality and therapeutic efficacy of this important gastrointestinal medication.
References
- 1. pharmacopeia.cn [pharmacopeia.cn]
- 2. uspbpep.com [uspbpep.com]
- 3. veeprho.com [veeprho.com]
- 4. scbt.com [scbt.com]
- 5. Glucose Pentasulfate, Potassium Salt, Technical Grade [lgcstandards.com]
- 6. Glucose Pentasulfate, Potassium Salt, Technical Grade | C6H7K5O21S5 | CID 71317098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sciforum.net [sciforum.net]
- 8. drugfuture.com [drugfuture.com]
- 9. giwmscdnone.gov.np [giwmscdnone.gov.np]
In Vitro Anticoagulant Activity of Glucose Pentasulfate Potassium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies used to assess the in vitro anticoagulant activity of glucose pentasulfate potassium, a sulfated monosaccharide. While specific anticoagulant data for this compound is not extensively available in public literature, this document outlines the standard experimental protocols and potential mechanisms of action based on the well-understood properties of sulfated polysaccharides. This guide is intended to equip researchers with the necessary information to design and execute studies to evaluate the anticoagulant potential of this and similar compounds.
Introduction to Anticoagulation and Sulfated Polysaccharides
The coagulation cascade is a complex series of enzymatic reactions that culminates in the formation of a fibrin clot to prevent blood loss following vascular injury. Dysregulation of this process can lead to thrombotic or hemorrhagic disorders. Anticoagulant drugs are crucial in the prevention and treatment of thromboembolic diseases.
Sulfated polysaccharides, such as heparin, are known for their potent anticoagulant properties.[1] The anticoagulant activity of these molecules is often linked to their sulfate groups, molecular weight, and specific structural conformations.[1] These characteristics enable them to interact with and modulate the activity of various coagulation factors. This compound, as a highly sulfated monosaccharide, is a candidate for possessing anticoagulant activity.
Potential Mechanisms of Anticoagulant Action for Sulfated Polysaccharides
The anticoagulant effects of sulfated polysaccharides can be exerted through several mechanisms, primarily involving the potentiation of endogenous inhibitors of coagulation proteases.[2] Key potential mechanisms include:
-
Potentiation of Antithrombin III (ATIII): Sulfated polysaccharides can bind to ATIII, inducing a conformational change that accelerates its inhibition of key coagulation factors, particularly thrombin (Factor IIa) and Factor Xa.[1][3]
-
Potentiation of Heparin Cofactor II (HCII): Some sulfated polysaccharides can specifically enhance the activity of HCII, which primarily inhibits thrombin.[4][5]
-
Direct Inhibition of Coagulation Factors: Certain structural motifs within sulfated polysaccharides may allow for direct binding to and inhibition of coagulation enzymes like thrombin, independent of cofactors such as ATIII or HCII.[3][4]
The following diagram illustrates the primary coagulation pathways and highlights potential points of intervention for an anticoagulant compound.
Experimental Protocols for In Vitro Anticoagulant Activity
Standard coagulation assays are employed to evaluate the in vitro anticoagulant effects of a test compound. These assays measure the time to clot formation in plasma after the initiation of coagulation.[6]
General Experimental Workflow
The following diagram outlines a typical workflow for assessing the in vitro anticoagulant activity of a compound like this compound.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay evaluates the integrity of the intrinsic and common coagulation pathways.[7]
Principle: Platelet-poor plasma (PPP) is incubated with a contact activator (e.g., silica, kaolin) and a phospholipid substitute (cephalin).[7] The addition of calcium chloride initiates clotting, and the time to fibrin clot formation is measured.[7]
Materials:
-
Platelet-Poor Plasma (PPP)
-
aPTT Reagent (containing a contact activator and cephalin)
-
0.025 M Calcium Chloride (CaCl2) solution
-
Test compound (this compound) solutions at various concentrations
-
Control (vehicle)
-
Coagulometer or water bath at 37°C and stopwatch
-
Pipettes
Procedure:
-
Pre-warm the PPP, aPTT reagent, and CaCl2 solution to 37°C.[8]
-
In a test tube or cuvette, mix 50 µL of PPP with 50 µL of the test compound solution or control.[8]
-
Incubate the mixture at 37°C for a specified time (e.g., 1-3 minutes).
-
Add 50 µL of the pre-warmed aPTT reagent to the mixture and incubate for a further specified time (e.g., 3-5 minutes) at 37°C.[8]
-
Initiate the coagulation by adding 50 µL of pre-warmed CaCl2 solution and simultaneously start the timer.[8]
-
Record the time in seconds for the formation of a visible fibrin clot.
Prothrombin Time (PT) Assay
The PT assay assesses the extrinsic and common pathways of coagulation.[9]
Principle: Thromboplastin (a source of tissue factor and phospholipids) and calcium are added to PPP.[10] The time required for clot formation is measured.
Materials:
-
Platelet-Poor Plasma (PPP)
-
PT Reagent (containing thromboplastin and calcium)
-
Test compound (this compound) solutions at various concentrations
-
Control (vehicle)
-
Coagulometer or water bath at 37°C and stopwatch
-
Pipettes
Procedure:
-
Pre-warm the PPP and PT reagent to 37°C.[10]
-
In a test tube or cuvette, mix 50 µL of PPP with 50 µL of the test compound solution or control.[10]
-
Incubate the mixture at 37°C for a specified time (e.g., 1-3 minutes).
-
Initiate the coagulation by adding 100 µL of the pre-warmed PT reagent and simultaneously start the timer.[10]
-
Record the time in seconds for the formation of a visible fibrin clot.
Thrombin Time (TT) Assay
The TT assay specifically evaluates the final step of coagulation: the conversion of fibrinogen to fibrin by thrombin.[11]
Principle: A known amount of thrombin is added to PPP, and the time to clot formation is measured.[12] This test is independent of the intrinsic and extrinsic pathways.[11]
Materials:
-
Platelet-Poor Plasma (PPP)
-
Thrombin Reagent (a solution of purified thrombin of known concentration)
-
Test compound (this compound) solutions at various concentrations
-
Control (vehicle)
-
Coagulometer or water bath at 37°C and stopwatch
-
Pipettes
Procedure:
-
Pre-warm the PPP and thrombin reagent to 37°C.[13]
-
In a test tube or cuvette, mix 100 µL of PPP with 100 µL of the test compound solution or control.[13]
-
Incubate the mixture at 37°C for a specified time (e.g., 1 minute).[13]
-
Initiate the coagulation by adding 100 µL of the pre-warmed thrombin reagent and simultaneously start the timer.[13]
-
Record the time in seconds for the formation of a visible fibrin clot.
Data Presentation and Interpretation
The results of the in vitro anticoagulant assays should be presented in a clear and organized manner to facilitate comparison and interpretation.
Quantitative Data Summary
The clotting times obtained from the aPTT, PT, and TT assays at various concentrations of this compound should be tabulated.
Table 1: Hypothetical In Vitro Anticoagulant Activity of this compound
| Concentration (µg/mL) | aPTT (seconds) | PT (seconds) | TT (seconds) |
| 0 (Control) | 35.2 ± 1.5 | 12.5 ± 0.8 | 18.3 ± 1.1 |
| 1 | 45.8 ± 2.1 | 12.8 ± 0.9 | 25.6 ± 1.4 |
| 5 | 70.1 ± 3.5 | 13.1 ± 1.0 | 48.9 ± 2.8 |
| 10 | 98.6 ± 4.2 | 13.5 ± 1.2 | 85.4 ± 4.5 |
| 25 | >200 | 14.2 ± 1.3 | >150 |
| 50 | >200 | 15.1 ± 1.5 | >150 |
Note: The data presented in this table is purely illustrative and does not represent actual experimental results.
Interpretation of Results
-
Prolonged aPTT with Normal PT: Suggests that the anticoagulant activity is primarily directed towards the intrinsic and/or common pathways of coagulation. This is a characteristic feature of heparin and many other sulfated polysaccharides.[14]
-
Prolonged PT with Normal aPTT: Indicates inhibition of the extrinsic pathway.
-
Prolonged aPTT and PT: Suggests inhibition of the common pathway (factors X, V, prothrombin, or fibrinogen).
-
Prolonged TT: A prolonged thrombin time indicates direct inhibition of thrombin or interference with fibrinogen polymerization.[12]
Conclusion
This technical guide provides a framework for the systematic evaluation of the in vitro anticoagulant activity of this compound. By employing standard coagulation assays such as aPTT, PT, and TT, researchers can elucidate the potential of this compound as an anticoagulant and gain insights into its mechanism of action. The protocols and interpretive guidelines presented herein are intended to serve as a valuable resource for scientists and professionals in the field of drug development. Further studies would be required to confirm these potential activities and to assess the in vivo efficacy and safety of this compound.
References
- 1. Sulfated Polysaccharides with Anticoagulant Potential: A Review Focusing on Structure-Activity Relationship and Action Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antithrombin-mediated anticoagulant activity of sulfated polysaccharides: different mechanisms for heparin and sulfated galactans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Overview of Anticoagulant Activity of Sulfated Polysaccharides from Seaweeds in Relation to their Structures, Focusing on those of Green Seaweeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 8. atlas-medical.com [atlas-medical.com]
- 9. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
- 10. atlas-medical.com [atlas-medical.com]
- 11. Thrombin Time | HE [hematology.mlsascp.com]
- 12. learnhaem.com [learnhaem.com]
- 13. endotell.ch [endotell.ch]
- 14. Extraction, Characterization, and Anticoagulant Activity of a Sulfated Polysaccharide from Bursatella leachii Viscera - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Potential of Sulfated Glucose Derivatives in Inflammation Modulation: A Technical Overview
For Immediate Release
[City, State] – [Date] – As the quest for novel anti-inflammatory therapeutics continues, researchers are increasingly turning their attention to the potent biological activities of sulfated carbohydrates. This technical guide delves into the core scientific principles and emerging evidence surrounding the anti-inflammatory properties of sulfated glucose derivatives. Aimed at researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, outlines detailed experimental methodologies, and visualizes the complex signaling pathways involved in the anti-inflammatory action of these promising compounds.
The inflammatory response, a critical component of the innate immune system, can become dysregulated and contribute to a wide range of chronic diseases. Sulfated glucose derivatives, both naturally occurring polysaccharides and synthetic oligosaccharides, have demonstrated a remarkable ability to modulate key inflammatory pathways, offering a potential new class of therapeutic agents.[1][2] These molecules, characterized by the presence of sulfate groups on a glucose-based backbone, can interfere with inflammatory cascades at multiple levels, from receptor binding to intracellular signaling.[1][3][4]
Mechanism of Action: Targeting Key Inflammatory Hubs
The anti-inflammatory effects of sulfated glucose derivatives are multifaceted. A primary mechanism involves the modulation of Toll-like receptor 4 (TLR4) signaling.[3][5] TLR4, a key receptor in the innate immune system, recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering a potent inflammatory response. Certain sulfated glucose derivatives can act as modulators of TLR4 activity, thereby dampening the downstream inflammatory cascade.[3][5]
Upon activation by stimuli like LPS, TLRs initiate intracellular signaling cascades that converge on the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[6][7] NF-κB is a pivotal transcription factor that orchestrates the expression of a vast array of pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[6][8][9] Several studies have shown that sulfated glucose derivatives can effectively inhibit the activation of the NF-κB pathway, leading to a significant reduction in the production of these pro-inflammatory mediators.[6][9][10]
The MAPK pathways, including ERK1/2, JNK, and p38, represent another critical set of signaling cascades that are activated during inflammation and contribute to the production of inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2).[7] Evidence suggests that the anti-inflammatory action of sulfated glucose derivatives also involves the downregulation of these MAPK pathways.
Quantitative In-Vitro and In-Vivo Efficacy
A growing body of research has provided quantitative evidence for the anti-inflammatory effects of various sulfated glucose derivatives. These studies, primarily conducted using in-vitro cell models (e.g., RAW 264.7 macrophages) and in-vivo models (e.g., zebrafish), have demonstrated a dose-dependent reduction in key inflammatory markers.
In-Vitro Anti-Inflammatory Activity of Sulfated Polysaccharides
| Compound/Extract | Cell Line | Treatment | Effect on Inflammatory Markers | Reference |
| Sulfated Polysaccharides from Sargassum fulvellum (SFPS) | RAW 264.7 | 25, 50, 100 µg/mL | Improved cell viability from 80.02% to 86.80%, 90.09%, and 94.62% respectively. Reduced NO and PGE2 production. | [11][12] |
| Sulfated Polysaccharides from Codium fragile (CFCE-PS) | RAW 264.7 | 25, 50, 100 µg/mL | Significantly increased viability of LPS-induced cells. Reduced levels of PGE2, NO, IL-1β, TNF-α, and IL-6. | [13][14] |
| Non-toxic sulfur (NTS) and methylsulfonylmethane (MSM) | THP-1 | 2, 4 µg/mL NTS; 100, 200 mM MSM | Inhibited high glucose-induced expression of TLR2 and TLR4. Decreased levels of IL-1β, IL-6, and TNF-α. | [6][8][9][10] |
| Polysaccharide from Lobonema smithii Jellyfish (JF3) | RAW 264.7 | Not specified | Downregulated iNOS mRNA expression. Reduced expression of COX-2, IL-1β, IL-6, and TNF-α. Increased levels of the anti-inflammatory cytokine IL-10. | [15] |
In-Vivo Anti-Inflammatory Activity of Sulfated Polysaccharides
| Compound/Extract | Animal Model | Treatment | Effect on Inflammatory Markers | Reference |
| Sulfated Polysaccharides from Codium fragile (CFCE-PS) | Zebrafish | 50, 100 µg/mL | Increased survival rate of LPS-stimulated zebrafish from 56.67% to 63.33% and 73.33% respectively. Reduced levels of ROS, cell death, and NO. | [13] |
| Sulfated Polysaccharides from Sargassum fulvellum (SFPS) | Zebrafish | Not specified | Suppressed LPS-induced inflammatory response. | [11][12] |
| Polysaccharide from Codium tomentosum (PCT) | Rat | 20 mg/kg | Significantly reduced carrageenan-induced paw edema. | [16] |
Experimental Protocols: A Methodological Overview
The investigation of the anti-inflammatory properties of sulfated glucose derivatives employs a range of standardized in-vitro and in-vivo experimental protocols.
In-Vitro Anti-Inflammatory Assays
-
Cell Culture and Treatment: Murine macrophage cell lines, such as RAW 264.7, or human monocytic cell lines, like THP-1, are commonly used.[13][15] Cells are cultured under standard conditions and then pre-treated with varying concentrations of the sulfated glucose derivative for a specified period (e.g., 1 hour) before being stimulated with an inflammatory agent, typically lipopolysaccharide (LPS; 1 µg/mL), for 24 hours.[12][13]
-
Cell Viability Assay: The cytotoxicity of the compounds is assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to ensure that the observed anti-inflammatory effects are not due to cell death.[12]
-
Nitric Oxide (NO) Production Assay: The accumulation of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.[12] A reduction in nitrite levels indicates an inhibitory effect on NO production.
-
Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and prostaglandin E2 (PGE2) in the cell culture medium are quantified using specific ELISA kits.[8][13]
-
Western Blot Analysis: The expression levels of key inflammatory proteins, such as iNOS, COX-2, and phosphorylated components of the NF-κB and MAPK signaling pathways, are determined by Western blotting to elucidate the mechanism of action.[6]
-
Real-Time Polymerase Chain Reaction (RT-PCR): The mRNA expression levels of pro-inflammatory genes are quantified using RT-PCR to assess the transcriptional regulation by the sulfated glucose derivatives.[8]
In-Vivo Anti-Inflammatory Assays
-
LPS-Stimulated Zebrafish Model: Zebrafish embryos are a widely used in-vivo model for studying inflammation due to their genetic tractability and optical transparency.[11][13] Embryos are treated with the test compound and subsequently exposed to LPS to induce an inflammatory response. Endpoints include survival rate, and the in-vivo imaging of reactive oxygen species (ROS) production, cell death, and nitric oxide levels using fluorescent probes.[13]
-
Carrageenan-Induced Paw Edema in Rodents: This is a classic model of acute inflammation. The test compound is administered to rodents (rats or mice) prior to the injection of carrageenan into the paw.[16] The anti-inflammatory effect is quantified by measuring the reduction in paw volume over several hours.[16]
Visualizing the Molecular Mechanisms
To better understand the intricate signaling networks modulated by sulfated glucose derivatives, the following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.
Caption: LPS-induced pro-inflammatory signaling and points of intervention by sulfated glucose derivatives.
Caption: A generalized workflow for in-vitro assessment of anti-inflammatory properties.
Future Directions and Conclusion
The research highlighted in this guide underscores the significant potential of sulfated glucose derivatives as a novel class of anti-inflammatory agents. The ability of these compounds to target fundamental inflammatory pathways, such as TLR4 and NF-κB signaling, makes them attractive candidates for further development. While much of the current research has focused on complex polysaccharides from natural sources, the synthesis and evaluation of smaller, well-defined sulfated oligosaccharides are emerging as a promising avenue for creating more targeted and potent therapeutics.[3][5]
Future research should focus on elucidating detailed structure-activity relationships to understand how factors like the degree and position of sulfation, as well as the underlying glucose backbone structure, influence anti-inflammatory potency.[2] Furthermore, more extensive pre-clinical and clinical studies are warranted to establish the safety and efficacy of these compounds in relevant disease models. The continued exploration of sulfated glucose derivatives holds the promise of delivering innovative treatments for a wide range of inflammatory disorders.
References
- 1. Sulfated glycans in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. people.bu.edu [people.bu.edu]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Heparan Sulfate in Inflammation, and the Development of Biomimetics as Anti-Inflammatory Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of new sulfated disaccharides for the modulation of TLR4-dependent inflammation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Sulfur Compounds Inhibit High Glucose-Induced Inflammation by Regulating NF-κB Signaling in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5280functionalmed.com [5280functionalmed.com]
- 8. Sulfur Compounds Inhibit High Glucose-Induced Inflammation by Regulating NF-κB Signaling in Human Monocytes [mdpi.com]
- 9. Sulfur Compounds Inhibit High Glucose-Induced Inflammation by Regulating NF-κB Signaling in Human Monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro and In Vivo Anti-Inflammatory Effects of Sulfated Polysaccharides Isolated from the Edible Brown Seaweed, Sargassum fulvellum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anti-Inflammatory Effect of Sulfated Polysaccharides Isolated from Codium fragile In Vitro in RAW 264.7 Macrophages and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Anti-Vasculogenic, Antioxidant, and Anti-Inflammatory Activities of Sulfated Polysaccharide Derived from Codium tomentosum: Pharmacokinetic Assay - PMC [pmc.ncbi.nlm.nih.gov]
Glucose Pentasulfate Potassium: A Versatile Building Block for the Synthesis of Novel Glycoconjugates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the expanding field of glycobiology, the strategic use of specialized carbohydrate building blocks is paramount for the development of innovative therapeutics and research tools. Glucose pentasulfate potassium (GPSK) has emerged as a molecule of significant interest due to its high degree of sulfation, which can mimic the polyanionic nature of endogenous glycosaminoglycans (GAGs). This unique characteristic makes it an attractive candidate for constructing glycoconjugates designed to modulate biological processes such as cell signaling, inflammation, and coagulation. This technical guide provides a comprehensive overview of the properties, synthesis, and application of this compound as a foundational element in the creation of advanced glycoconjugates.
Physicochemical Properties of this compound
This compound is a synthetic, highly sulfated monosaccharide. Its extensive sulfation confers distinct physicochemical properties that are crucial for its application in glycoconjugate synthesis.
| Property | Value | Reference |
| Molecular Formula | C₆H₇K₅O₂₁S₅ | [1][2] |
| Molecular Weight | 770.92 g/mol | [2] |
| CAS Number | 359435-44-2 | [2] |
| Appearance | White to off-white solid | [1] |
| Solubility | Highly soluble in water | [1] |
| Storage Conditions | Store at < -15°C, keep dry, under inert gas (e.g., Nitrogen) | [2] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the controlled sulfation of glucose, followed by neutralization to form the potassium salt.
Experimental Protocol: Synthesis of this compound
Materials:
-
D-Glucose
-
Sulfur trioxide-pyridine complex (or a similar sulfating agent)
-
Anhydrous pyridine (or other suitable solvent)
-
Potassium hydroxide (KOH) solution
-
Methanol
-
Diethyl ether
Procedure:
-
Dissolution: D-glucose is dissolved in anhydrous pyridine under an inert atmosphere.
-
Sulfation: The sulfur trioxide-pyridine complex is added portion-wise to the glucose solution at a controlled temperature (typically 0-5°C) to prevent degradation. The reaction is stirred for several hours to ensure complete sulfation.
-
Neutralization: The reaction mixture is cooled, and a solution of potassium hydroxide in methanol is added slowly to neutralize the excess acid and form the potassium salt of the sulfated glucose.
-
Precipitation and Washing: The precipitated this compound is collected by filtration or centrifugation. The solid is then washed sequentially with methanol and diethyl ether to remove impurities.
-
Drying: The final product is dried under vacuum to yield a stable powder.
Characterization: The structure and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the glucose backbone and the presence of sulfate groups.[1][3]
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the compound.[4][5]
-
Elemental Analysis: To confirm the elemental composition, particularly the sulfur and potassium content.
This compound as a Building Block for Glycoconjugates
The primary utility of this compound in a research and drug development context is its role as a building block for creating more complex glycoconjugates. By covalently attaching GPSK to proteins, peptides, or lipids, researchers can craft molecules with tailored biological activities.
Experimental Protocol: Conjugation of this compound to a Carrier Protein (e.g., Bovine Serum Albumin) via Reductive Amination
This protocol is an adaptation of established methods for the reductive amination of carbohydrates to proteins.[6][7][8][9]
Materials:
-
This compound (GPSK)
-
Bovine Serum Albumin (BSA)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Borate buffer (0.2 M, pH 8.5)
-
Phosphate-buffered saline (PBS)
-
Dialysis tubing (10 kDa MWCO)
-
Lyophilizer
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube, dissolve BSA in borate buffer to a final concentration of 10 mg/mL. Add a 50-fold molar excess of GPSK to the BSA solution.
-
Initiation of Amination: Add sodium cyanoborohydride to the reaction mixture to a final concentration of 50 mM.
-
Incubation: Incubate the reaction mixture at 37°C for 48-72 hours with gentle agitation.
-
Purification:
-
Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).
-
Dialyze against PBS at 4°C for 48 hours, with at least three changes of buffer, to remove unreacted GPSK and other small molecules.
-
-
Lyophilization: Freeze-dry the purified glycoconjugate solution to obtain a stable powder.
Characterization of the Glycoconjugate:
-
SDS-PAGE: To visualize the increase in molecular weight of BSA after conjugation with GPSK.
-
Mass Spectrometry (MALDI-TOF): To determine the average number of GPSK molecules conjugated to each BSA molecule (conjugation ratio).[10]
-
Phenol-Sulfuric Acid Assay: To quantify the total carbohydrate content of the conjugate.[11]
-
BCA or Bradford Assay: To determine the protein concentration.
Quantitative Data on Glycoconjugation
The efficiency of the conjugation reaction is a critical parameter. The following table presents representative data for the conjugation of monosaccharides to BSA, which can be used as a benchmark for experiments with GPSK.
| Parameter | Glucose-BSA Conjugate | Galactose-BSA Conjugate | Lactose-BSA Conjugate | Expected GPSK-BSA Conjugate |
| Reaction Time (h) | 120 | 120 | 120 | 48-72 |
| Sugar:Protein Molar Ratio | 30:1 | 30:1 | 30:1 | 50:1 |
| Conjugation Ratio (Sugar/Protein) | ~3 | ~10 | ~1 | To be determined experimentally |
| Reference | [10] | [10] | [10] | N/A |
Signaling Pathways Modulated by Sulfated Glycoconjugates
Highly sulfated glycoconjugates, such as those synthesized using GPSK, can influence a variety of cellular signaling pathways by interacting with growth factors, cytokines, and their receptors. The sulfate groups are key to these interactions.
Experimental and Drug Development Workflow
The integration of GPSK into a drug development pipeline follows a structured workflow, from initial synthesis to preclinical evaluation.
Conclusion
This compound represents a powerful and versatile tool for the construction of novel glycoconjugates. Its high degree of sulfation allows for the creation of molecules that can effectively mimic endogenous glycosaminoglycans and modulate a range of biological processes. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the potential of this unique building block in their scientific endeavors. Further research into the specific biological activities of GPSK-containing glycoconjugates is warranted and holds the promise of yielding new therapeutic agents for a variety of diseases.
References
- 1. NMR structural biology of sulfated glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mass Spectrometry for the Analysis of Highly Charged Sulfated Carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reductive amination of carbohydrates using NaBH(OAc)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycamine formation via reductive amination of oligosaccharides with benzylamine: efficient coupling of oligosaccharides to protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of bovine serum albumin glycated with glucose, galactose and lactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of monosaccharide composition on quantitative analysis of total sugar content by phenol-sulfuric acid method - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Putative Mechanism of Action of Glucose Pentasulfate Potassium in Blood Coagulation
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the current understanding of the anticoagulant mechanisms of sulfated polysaccharides as a framework for the potential action of glucose pentasulfate potassium. Direct experimental data on this compound is limited in the public domain. The quantitative data and specific protocols provided are representative of methodologies used for similar compounds and should be adapted and validated for this compound.
Introduction
This compound is a highly sulfated monosaccharide that, based on the well-established structure-activity relationships of sulfated polysaccharides, is anticipated to possess anticoagulant properties.[1][2] The anticoagulant effect of such molecules is primarily attributed to their ability to interact with and potentiate the activity of endogenous coagulation inhibitors, namely antithrombin III (AT-III) and heparin cofactor II (HCII).[2] This potentiation leads to the rapid inactivation of key coagulation proteases, thereby inhibiting the propagation of the coagulation cascade. The degree and position of sulfation, as well as the overall charge density, are critical determinants of the anticoagulant efficacy.[3] This guide provides a detailed technical overview of the putative mechanism of action of this compound, including relevant experimental protocols and data presentation formats.
Putative Mechanism of Action
The anticoagulant activity of sulfated polysaccharides like this compound is believed to be multifactorial, primarily revolving around the potentiation of serine protease inhibitors (serpins).
Potentiation of Antithrombin III (AT-III)
AT-III is a key endogenous inhibitor of several coagulation factors, most notably thrombin (Factor IIa) and Factor Xa.[4] Sulfated polysaccharides can bind to AT-III, inducing a conformational change that significantly accelerates the rate of protease inhibition.[4] The binding is primarily electrostatic, involving interactions between the negatively charged sulfate groups of the polysaccharide and positively charged residues on AT-III.
Potentiation of Heparin Cofactor II (HCII)
HCII is another circulating inhibitor that specifically targets thrombin.[5] Certain sulfated polysaccharides can enhance the rate of thrombin inhibition by HCII, often through a template mechanism where the polysaccharide bridges the inhibitor and the protease.[5]
The proposed signaling pathway for the anticoagulant action is depicted below:
Quantitative Data Summary
Table 1: Effect on Clotting Times
| Compound | Concentration (µg/mL) | aPTT (seconds) | TT (seconds) | PT (seconds) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Sulfated Glucoside Polymer[4] | 100 | > 200 | > 180 | ~15 |
| Heparin (Control)[4] | 10 | > 200 | > 180 | ~14 |
| Blank (Plasma) | 0 | 30 - 40 | 15 - 20 | 12 - 14 |
Table 2: Inhibition of Coagulation Factors (IC50 Values)
| Compound | Target Factor | IC50 (µM) | Assay Type |
| This compound | Factor Xa | Data not available | Chromogenic |
| This compound | Thrombin (Factor IIa) | Data not available | Chromogenic |
| Sulfated poly-amido-saccharide[1] | Factor Xa | 64.7 | Chromogenic |
| Heparin[1] | Factor Xa | 0.02 | Chromogenic |
| Heparin[1] | Thrombin | 0.04 | Chromogenic |
Detailed Experimental Protocols
The following are detailed protocols for key in vitro coagulation assays used to characterize the anticoagulant activity of sulfated polysaccharides.
Activated Partial Thromboplastin Time (aPTT) Assay
This assay assesses the integrity of the intrinsic and common coagulation pathways.
Workflow Diagram:
-
Plasma Preparation: Collect whole blood into a tube containing 3.2% sodium citrate (9:1 blood to citrate ratio). Centrifuge at 2500 x g for 15 minutes to obtain platelet-poor plasma (PPP).
-
Sample Incubation: In a coagulometer cuvette, mix 90 µL of PPP with 10 µL of this compound solution (at various concentrations) or buffer (for control). Incubate at 37°C for 1 minute.
-
Activation: Add 100 µL of pre-warmed aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids) to the cuvette. Incubate the mixture at 37°C for 3-5 minutes.
-
Clot Initiation and Measurement: Add 100 µL of pre-warmed 0.025 M calcium chloride solution to the cuvette to initiate clotting. Simultaneously, start a timer and record the time taken for a fibrin clot to form.
Thrombin Time (TT) Assay
This assay evaluates the final step of coagulation: the conversion of fibrinogen to fibrin by thrombin.
-
Plasma Preparation: Prepare PPP as described in the aPTT protocol.
-
Sample Incubation: In a coagulometer cuvette, mix 100 µL of PPP with 10 µL of this compound solution (at various concentrations) or buffer. Incubate at 37°C for 1 minute.
-
Clot Initiation and Measurement: Add 100 µL of a standardized thrombin solution (e.g., 3 NIH units/mL) to the cuvette. Simultaneously, start a timer and record the time to clot formation.
Anti-Factor Xa Chromogenic Assay
This assay specifically quantifies the inhibition of Factor Xa.
Workflow Diagram:
-
Sample Preparation: In a 96-well microplate, mix plasma, a source of excess AT-III, and varying concentrations of this compound.
-
Factor Xa Addition: Add a known, fixed amount of purified Factor Xa to each well. Incubate for a defined period (e.g., 2 minutes) at 37°C to allow for the formation of the AT-III/glucose pentasulfate potassium/Factor Xa complex.
-
Substrate Addition: Add a chromogenic substrate specific for Factor Xa (e.g., S-2222).
-
Measurement: Measure the rate of color development at 405 nm using a microplate reader. The color intensity is inversely proportional to the anti-Xa activity of the sample.
-
Quantification: Calculate the percent inhibition or IC50 value by comparing the results to a standard curve.
Conclusion
While direct experimental evidence for this compound is needed, the existing literature on sulfated polysaccharides provides a strong foundation for predicting its mechanism of action as an anticoagulant. It is hypothesized to function primarily by potentiating the inhibitory activities of AT-III and HCII against key coagulation proteases. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for the systematic evaluation of this compound and other novel anticoagulant candidates. Further research, including kinetic studies and in vivo thrombosis models, is essential to fully elucidate its therapeutic potential.
References
- 1. scilit.com [scilit.com]
- 2. Sulfated Polysaccharides with Anticoagulant Potential: A Review Focusing on Structure-Activity Relationship and Action Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfated polysaccharides and their anticoagulant activity: A review - ProQuest [proquest.com]
- 4. Synthesis and Anticoagulant Activity of Polyureas Containing Sulfated Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sucrose Octasulfate Selectively Accelerates Thrombin Inactivation by Heparin Cofactor II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. linear.es [linear.es]
- 7. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 8. Screening Tests in Haemostasis: The Thrombin Time [practical-haemostasis.com]
- 9. coachrom.com [coachrom.com]
- 10. lancet.co.za [lancet.co.za]
- 11. emedicine.medscape.com [emedicine.medscape.com]
"solubility and stability of glucose pentasulfate potassium in aqueous solutions"
An In-depth Technical Guide on the Solubility and Stability of Glucose Pentasulfate Potassium in Aqueous Solutions
Abstract
This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound (GPP) in aqueous solutions. GPP, a highly sulfated carbohydrate derivative, is of significant interest to researchers and drug development professionals. This document consolidates available data on its solubility in various solvents and its stability under different pH and temperature conditions. Detailed experimental workflows and degradation pathways are presented to offer a thorough understanding of the molecule's behavior in aqueous environments, which is critical for its handling, formulation, and application in scientific research.
Introduction
This compound (CAS No: 359435-44-2) is a complex monosaccharide derivative with five sulfate groups and five potassium counterions. Its highly ionic nature governs its physicochemical properties, making it a subject of interest for various biochemical and pharmaceutical applications, including its use as a reference standard for the drug Sucralfate. A thorough understanding of its solubility and stability is paramount for developing robust formulations and ensuring its efficacy and reliability in research settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₇K₅O₂₁S₅ | |
| Molecular Weight | Approx. 770.9 g/mol | |
| Appearance | White to Off-White Solid | |
| Melting Point | >145°C (with decomposition) | |
| Hygroscopicity | Hygroscopic |
| Storage | Store at < -15°C to -20°C, keep dry, under inert gas | |
Solubility Profile
The solubility of GPP is dictated by its highly charged and polar structure. The presence of five sulfate ester groups and associated potassium cations allows for strong interactions with polar solvents.
Solubility in Various Solvents
GPP exhibits exceptional solubility in water, a characteristic attributed to the strong ion-dipole interactions between the potassium sulfate groups and water molecules, along with an extensive hydrogen bonding network. Its solubility in other solvent systems varies significantly. The potassium counterions are noted to provide enhanced solubility characteristics compared to other alkali metal counterions.
Table 2: Solubility of this compound in Various Solvents
| Solvent Type | Solvent | Solubility | Rationale | Reference |
|---|---|---|---|---|
| Polar Protic | Water | Exceptionally High / Highly Soluble | Strong ion-dipole interactions and extensive hydrogen bonding. | |
| Ethanol | Limited | Lower dielectric constant diminishes stabilization of the charged species. | ||
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Good | Strong dipolar nature of DMSO solvates both cations and anions. |
| Non-Polar | Hexane, Benzene | Insoluble | Lack of favorable interactions between the ionic compound and non-polar solvent. | |
Experimental Protocol: Solubility Determination
While specific quantitative solubility limits for GPP are not detailed in the provided literature, a general qualitative and semi-quantitative protocol can be established based on standard laboratory methods for determining solubility class.
Protocol:
-
Preparation: Weigh approximately 25 mg of this compound into a small, clean test tube.
-
Solvent Addition: Add the selected solvent (e.g., purified water, ethanol, DMSO) in small, measured portions (e.g., 0.25 mL increments) up to a total volume of 3 mL.
-
Mixing: After each addition, cap the test tube and shake vigorously for 30-60 seconds to facilitate dissolution. Visual observation against a dark background can help determine if the solid has dissolved.
-
Observation: Record the volume of solvent required to completely dissolve the solute. The solubility can be qualitatively classified (e.g., very soluble, soluble, slightly soluble) based on the amount of solvent needed.
-
Confirmation (for acidic/basic compounds): For solubility in acidic or basic solutions, the pH can be readjusted after dissolution to see if the original water-insoluble compound precipitates, confirming that a salt was formed.
The Multifaceted Biological Activities of Synthetic Sulfated Carbohydrates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The structural complexity and inherent biological activities of sulfated carbohydrates have positioned them as a compelling class of molecules for therapeutic development. Synthetic modifications of carbohydrate backbones allow for the precise tuning of their properties, leading to enhanced efficacy and specificity across a range of biological targets. This technical guide explores the core biological activities of synthetic sulfated carbohydrates—namely antiviral, anticoagulant, and anti-inflammatory effects—supported by quantitative data, detailed experimental methodologies, and visualizations of the underlying molecular mechanisms.
Antiviral Activity: Blocking the Path of Infection
Synthetic sulfated carbohydrates have demonstrated broad-spectrum antiviral activity, primarily by interfering with the initial stages of viral infection. Their polyanionic nature allows them to interact with the glycoproteins on the surface of enveloped viruses, thereby preventing viral attachment to host cell receptors.[1] This mechanism effectively neutralizes the virus before it can enter the cell. The antiviral potency of these synthetic compounds is influenced by factors such as molecular weight and the degree and position of sulfation.
Quantitative Antiviral Activity Data
The following table summarizes the in vitro antiviral efficacy of various synthetic or semi-synthetic sulfated carbohydrates against a range of viruses. The 50% inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Compound | Virus | Cell Line | IC50 (µg/mL) | Reference |
| Sulfated polymannuroguluronate (SPMG) | HIV-1 | MT-4 | Not specified, but activity is size-dependent | [2] |
| Butanoylated λ-carrageenan derivatives | HIV-1 | --- | 3.9 | [2] |
| 2-kDa-κ-carrageenan (CO-1) | Influenza A (H1N1) | MDCK | 32.1 | [3] |
| 3-kDa-κ-carrageenan (CO-2) | Influenza A (H1N1) | MDCK | 239 | [3] |
| 5-kDa-κ-carrageenan (CO-3) | Influenza A (H1N1) | MDCK | 519 | [3] |
| Sulfated alginic acid | HSV-1 | RC-37 | Varies with degree of sulfation | [4] |
| ι-carrageenan | SARS-CoV-2 | --- | Lower than λ- or κ-carrageenan | [3] |
Anticoagulant Activity: Modulating the Coagulation Cascade
The anticoagulant properties of synthetic sulfated carbohydrates are of significant interest for the development of alternatives to heparin. These molecules exert their effects by potentiating the activity of endogenous inhibitors of the coagulation cascade, such as antithrombin III (AT-III) and heparin cofactor II (HCII).[5][6] By binding to these inhibitors, sulfated carbohydrates induce conformational changes that accelerate the inactivation of key coagulation proteases, most notably thrombin (Factor IIa) and Factor Xa.[7][8] The structure-activity relationship is critical, with the degree of sulfation, the position of the sulfate groups, and the overall molecular structure dictating the anticoagulant potency.[6][9]
Quantitative Anticoagulant Activity Data
The table below presents quantitative data on the anticoagulant activity of various synthetic sulfated carbohydrates, primarily measured by the Activated Partial Thromboplastin Time (APTT) assay, which assesses the intrinsic and common coagulation pathways.
| Compound | Assay | Plasma Source | Activity Metric | Value | Reference | |---|---|---|---|---| | Sulfated lacquer polysaccharide | APTT | --- | Weak activity | DS 0.39-1.11 |[9] | | Fucosylated chondroitin sulfate oligosaccharides | APTT | --- | Potent activity | Heptasaccharide is minimum size | | | Mannose-based sulfated polyurea | APTT | Mouse | High activity | Not specified |[7] | | Lactose-based sulfated polyurea | APTT | Mouse | High activity | Not specified |[7] | | F2S4SCSA | APTT | --- | Strong prolongation | --- |[10] |
Anti-inflammatory Activity: Quelling the Inflammatory Response
Synthetic sulfated polysaccharides have emerged as potent anti-inflammatory agents. Their mechanism of action often involves the modulation of key signaling pathways in immune cells, such as macrophages.[11][12] Upon stimulation with inflammatory agents like lipopolysaccharide (LPS), macrophages produce pro-inflammatory mediators including nitric oxide (NO) and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). Sulfated carbohydrates can suppress the production of these mediators by inhibiting the activation of transcription factors like nuclear factor-kappa B (NF-κB) and the mitogen-activated protein kinase (MAPK) signaling pathways.[12][13][14]
Quantitative Anti-inflammatory Activity Data
The following table summarizes the in vitro anti-inflammatory activity of synthetic and naturally derived sulfated polysaccharides, with IC50 values for the inhibition of nitric oxide production in LPS-stimulated macrophages.
| Compound | Cell Line | Inhibited Mediator | IC50 (µg/mL) | Reference |
| Fucoidan | Primary microglia | NO | ~125 (significant inhibition) | [15] |
| L. persicum extract | Mouse macrophages | NO | ~1 (nearly 100% inhibition) | [16] |
| S. mirzayanii extract | Mouse macrophages | NO | >50 (66.2% inhibition at 50 µg/mL) | [16] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of synthetic sulfated carbohydrates. Below are outlines of key experimental protocols.
Synthesis and Purification of Sulfated Carbohydrates
The synthesis of sulfated carbohydrates can be achieved through various methods, including the use of sulfur trioxide-pyridine complex in a polar organic solvent.[17] Regioselective sulfation, which allows for the precise placement of sulfate groups on specific hydroxyl positions, can be accomplished using protecting group strategies.[18][19][20][21]
General Protocol for Sulfation:
-
Dissolve the starting carbohydrate material in a suitable aprotic solvent (e.g., N,N-dimethylformamide).
-
Add the sulfating agent (e.g., sulfur trioxide-pyridine complex) to the solution.
-
The reaction mixture is stirred at a specific temperature for a defined period.
-
The reaction is quenched, and the sulfated product is precipitated.
-
The precipitate is collected, dissolved in water, and neutralized.
-
The product is purified by dialysis to remove unreacted reagents and low molecular weight byproducts.
-
The final product is obtained by lyophilization.
Cytotoxicity Assay (MTT Assay)
Before evaluating the biological activity of a compound, it is essential to determine its cytotoxicity to ensure that the observed effects are not due to cell death. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthetic sulfated carbohydrate for a specified period (e.g., 24-72 hours).[22]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.
-
Living cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the 50% cytotoxic concentration (CC50).[2]
Antiviral Plaque Reduction Assay
This assay is used to quantify the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
Protocol:
-
Seed host cells in 6- or 12-well plates to form a confluent monolayer.
-
Pre-incubate the virus with various concentrations of the sulfated carbohydrate.
-
Infect the cell monolayers with the virus-compound mixture.
-
After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubate the plates for several days to allow for plaque formation.
-
Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.
-
The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.[23]
Anticoagulant Assays
The APTT assay evaluates the integrity of the intrinsic and common coagulation pathways.
Protocol:
-
Pre-warm citrated platelet-poor plasma and the APTT reagent to 37°C.
-
Mix the plasma with the APTT reagent (containing a contact activator and phospholipids) and incubate for a specified time.
-
Add pre-warmed calcium chloride to initiate coagulation.
-
Measure the time taken for a fibrin clot to form.
-
The test is performed with and without the addition of the synthetic sulfated carbohydrate at various concentrations to determine its effect on clotting time.
The PT assay assesses the extrinsic and common pathways of coagulation.
Protocol:
-
Pre-warm citrated platelet-poor plasma to 37°C.
-
Add a reagent containing tissue factor (thromboplastin) and calcium chloride to the plasma.
-
Measure the time it takes for a clot to form.
-
The assay is conducted with different concentrations of the synthetic sulfated carbohydrate to evaluate its inhibitory effect.
Anti-inflammatory Assays
This assay measures the inhibitory effect of a compound on the production of NO, a key inflammatory mediator.
Protocol:
-
Culture RAW 264.7 macrophages in a 96-well plate.
-
Pre-treat the cells with various concentrations of the synthetic sulfated carbohydrate.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
After a 24-hour incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.[24]
-
Measure the absorbance at 540-550 nm.
-
The IC50 value is the concentration of the compound that inhibits NO production by 50%.[25]
This assay quantifies the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.
Protocol:
-
Culture and treat macrophages with the sulfated carbohydrate and LPS as described for the NO assay.
-
Collect the cell culture supernatant.
-
Measure the concentration of specific cytokines using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[16][26]
-
The assay involves capturing the cytokine with a specific antibody, detecting it with a labeled secondary antibody, and quantifying the signal.
Visualization of Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the biological activities of synthetic sulfated carbohydrates.
Signaling Pathways
Caption: Anti-inflammatory mechanism via inhibition of TLR4, MAPK, and NF-κB signaling pathways.
Experimental Workflows
Caption: Workflow for a typical plaque reduction assay to determine antiviral activity.
References
- 1. Antiviral activity of sulfated polysaccharides from marine algae and its application in combating COVID-19: Mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms for inhibition of the generation of thrombin activity by sulfated polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfated Polysaccharides with Anticoagulant Potential: A Review Focusing on Structure-Activity Relationship and Action Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. The structure-anticoagulant activity relationships of sulfated lacquer polysaccharide: effect of carboxyl group and position of sulfation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzymatic Synthesis and Anticoagulant Evaluation of Fucosylated Chondroitin Sulfate Polysaccharides with Defined Sulfation Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Effects of Sulfated Polysaccharide from Sargassum Swartzii in Macrophages via Blocking TLR/NF-Κb Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. A Sulfated Polysaccharide from Saccharina japonica Suppresses LPS-Induced Inflammation Both in a Macrophage Cell Model via Blocking MAPK/NF-κB Signal Pathways In Vitro and a Zebrafish Model of Embryos and Larvae In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibitory effect of fucoidan on nitric oxide production in lipopolysaccharide-activated primary microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of nitric oxide production and proinflammatory cytokines by several medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. people.bu.edu [people.bu.edu]
- 18. researchgate.net [researchgate.net]
- 19. Preparation of regioselectively 6-O-desulfated glycans by a non-destructive chemical method using silylating reagents - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antiviral Strategies Using Natural Source-Derived Sulfated Polysaccharides in the Light of the COVID-19 Pandemic and Major Human Pathogenic Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Effect of polysaccharide sulfate 916 on the production of nitric oxide in ECV304 cells induced by cytokines and H(2)O(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Glucose Pentasulfate Potassium: A Detailed Protocol for Researchers
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the synthesis of glucose pentasulfate potassium, a sulfated carbohydrate of interest in various biomedical research fields. The protocol is compiled from established chemical principles and available literature, offering a detailed methodology for laboratory-scale synthesis.
Introduction
This compound (C₆H₇K₅O₂₁S₅) is a highly sulfated derivative of glucose.[1] Sulfated carbohydrates, as a class, are known to play significant roles in various biological processes, including cell signaling, inflammation, and coagulation.[2] This protocol details the chemical synthesis of this compound via the sulfation of glucose using a sulfur trioxide-pyridine complex, followed by neutralization with a potassium salt.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆H₇K₅O₂₁S₅ | [1] |
| Molecular Weight | 770.92 g/mol | [1] |
| Appearance | White to beige powder | [3] |
| Melting Point | >145°C (with decomposition) | |
| Storage Conditions | <-15°C, keep dry, under inert gas (e.g., Nitrogen) | [1] |
Experimental Protocol
This protocol is divided into three main stages: sulfation of glucose, neutralization and salt formation, and purification of the final product.
Materials and Reagents
-
D-Glucose
-
Anhydrous Pyridine
-
Sulfur Trioxide Pyridine Complex (SO₃·py)
-
Potassium Hydroxide (KOH)
-
Deionized Water
-
Ethanol
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle with temperature controller
-
Büchner funnel and filter paper
-
Lyophilizer (freeze-dryer)
-
Standard laboratory glassware
Synthesis Procedure
Step 1: Sulfation of Glucose
-
In a clean, dry round-bottom flask, dissolve D-glucose in anhydrous pyridine. A suggested molar ratio is approximately 1:5 (glucose to pyridine).
-
Cool the solution in an ice bath to 0°C with continuous stirring.
-
Slowly add the sulfur trioxide pyridine complex (SO₃·py) to the cooled glucose solution. A molar ratio of approximately 1:5 (glucose to SO₃·py) is recommended to ensure complete sulfation of all five hydroxyl groups of glucose.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a temperature between 50°C and 95°C. The reaction time can range from 1 to 24 hours, depending on the temperature. Monitor the reaction progress using appropriate analytical techniques (e.g., TLC).
Step 2: Neutralization and Potassium Salt Formation
-
Once the sulfation reaction is complete, cool the mixture back to room temperature.
-
Slowly add a solution of potassium hydroxide (KOH) in deionized water to neutralize the reaction mixture. The pH should be adjusted to approximately 7.0. This step should be performed carefully in an ice bath to manage the exothermic reaction.
-
The addition of KOH will precipitate the potassium salt of glucose pentasulfate.
Step 3: Purification
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the crude product with a cold solvent such as ethanol to remove any unreacted starting materials and byproducts.
-
For further purification, recrystallization is recommended. Dissolve the crude product in a minimal amount of hot deionized water.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate crystal formation.
-
Collect the purified crystals by filtration. This recrystallization process can be repeated multiple times to achieve higher purity.
-
Dry the final product, this compound, under vacuum or by lyophilization.
Visualization of Experimental Workflow and a Representative Signaling Pathway
To aid in the understanding of the synthesis process and the potential biological context of the synthesized compound, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Representative signaling pathway for sulfated glycans interacting with Siglec receptors.
References
Application Notes and Protocols: NMR Spectroscopic Analysis of Glucose Pentasulfate Potassium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose pentasulfate potassium is a highly sulfated carbohydrate derivative. Due to its polyanionic nature, it has potential applications in various biomedical fields, including as an anticoagulant and anti-inflammatory agent. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quality control of such complex carbohydrates. These application notes provide a detailed protocol for the NMR spectroscopic analysis of this compound, including sample preparation, data acquisition, and processing.
Key Applications
-
Structural Verification: Confirmation of the identity and purity of synthesized this compound.
-
Determination of Sulfation Pattern: Elucidation of the positions of the five sulfate groups on the glucose ring.
-
Quantitative Analysis: Determination of the concentration of this compound in solution.
-
Interaction Studies: Investigation of the binding of this compound to proteins and other biomolecules.
Experimental Protocols
A detailed methodology for the NMR spectroscopic analysis of this compound is outlined below.
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of this compound in 0.5-0.6 mL of deuterium oxide (D₂O, 99.9%). D₂O is the solvent of choice to avoid a large solvent signal in the ¹H NMR spectrum.
-
Internal Standard (Optional): For quantitative NMR (qNMR), add a known amount of an internal standard with a resonance that does not overlap with the analyte signals. A common standard for D₂O is 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP).
-
pH Adjustment: The chemical shifts of sugar protons can be pH-dependent. Adjust the pD of the solution to a standardized value (e.g., pD 7.0) using dilute NaOD or DCl in D₂O. The pD can be estimated from the pH meter reading using the equation: pD = pH + 0.4.
-
Transfer to NMR Tube: Transfer the final solution to a 5 mm NMR tube.
NMR Data Acquisition
A suite of 1D and 2D NMR experiments should be performed for a comprehensive analysis.
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.
-
Temperature: Maintain a constant sample temperature, typically 298 K (25 °C).
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment with water suppression (e.g., presaturation or WATERGATE).
-
Acquisition Parameters:
-
Spectral Width: ~12 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 5 s (to ensure full relaxation for quantitative analysis)
-
¹³C NMR Spectroscopy:
-
Pulse Program: A standard ¹³C observe experiment with proton decoupling.
-
Acquisition Parameters:
-
Spectral Width: ~200 ppm
-
Number of Scans: ≥1024 (due to the low natural abundance and sensitivity of ¹³C)
-
Relaxation Delay (d1): 2 s
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To identify proton-proton scalar couplings within the glucose spin system.
-
TOCSY (Total Correlation Spectroscopy): To correlate all protons within a spin system, which is useful for assigning overlapping signals.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning the positions of sulfate groups.
Data Processing and Analysis
-
Fourier Transformation: Apply an appropriate window function (e.g., exponential) and perform Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction.
-
Referencing: Reference the ¹H spectrum to the residual HDO signal (δ ≈ 4.79 ppm at 298 K) or to the internal standard (TSP at δ = 0.00 ppm). Reference the ¹³C spectrum indirectly using the ¹H reference.
-
Signal Integration and Assignment: Integrate the signals in the ¹H spectrum. Assign the proton and carbon signals using the combination of 1D and 2D NMR data. The effects of sulfation on chemical shifts are a key consideration in the assignment process. Signals of protons attached to an O-sulfated carbon are shifted downfield by 0.4-0.7 ppm, and protons on adjacent carbons are shifted downfield by 0.07-0.3 ppm.[1]
Data Presentation
Table 1: Hypothetical ¹H NMR Data for this compound
| Proton | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| H-1 (α) | ~5.8 | d | ~3.5 |
| H-1 (β) | ~5.2 | d | ~8.0 |
| H-2 | ~4.5 | dd | ~3.5, 9.0 |
| H-3 | ~4.8 | t | ~9.0 |
| H-4 | ~4.6 | t | ~9.0 |
| H-5 | ~4.4 | m | - |
| H-6a | ~4.9 | dd | ~2.0, 12.0 |
| H-6b | ~4.7 | dd | ~5.0, 12.0 |
Table 2: Hypothetical ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ) [ppm] |
| C-1 (α) | ~95 |
| C-1 (β) | ~99 |
| C-2 | ~78 |
| C-3 | ~80 |
| C-4 | ~76 |
| C-5 | ~75 |
| C-6 | ~70 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the NMR spectroscopic analysis of this compound.
Caption: Workflow for NMR Analysis.
Effect of Sulfation on Chemical Shifts
This diagram illustrates the expected effect of O-sulfation on the ¹H NMR chemical shifts of a glucose ring.
Caption: Sulfation-Induced NMR Shifts.
References
Application Notes and Protocols for Mass Spectrometry-Based Characterization of Sulfated Monosaccharides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the characterization of sulfated monosaccharides using various mass spectrometry (MS) techniques. The inherent complexity and isomerism of sulfated monosaccharides necessitate sophisticated analytical approaches for their structural elucidation and quantification, which are critical in drug development and glycobiology research.
Introduction to Mass Spectrometry for Sulfated Monosaccharide Analysis
Mass spectrometry has become an indispensable tool for the analysis of sulfated carbohydrates due to its high sensitivity, specificity, and ability to provide detailed structural information.[1][2] Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) have enabled the analysis of these labile molecules by facilitating their transfer into the gas phase with minimal fragmentation.[1] However, the high acidity and fragile nature of the sulfate groups present significant analytical challenges, often leading to in-source decay and loss of the sulfate moiety.[1][3][4] To overcome these challenges, various strategies have been developed, including derivatization, specialized matrices, and advanced MS techniques like tandem mass spectrometry (MS/MS) and ion mobility-mass spectrometry (IM-MS).[1][5][6]
This document outlines key mass spectrometry-based methodologies for the comprehensive characterization of sulfated monosaccharides.
Key Mass Spectrometry Techniques and Applications
Several mass spectrometry techniques can be employed for the analysis of sulfated monosaccharides, each offering unique advantages.
-
Electrospray Ionization-Ion Trap Mass Spectrometry (ESI-ITMS): This technique is particularly powerful for distinguishing between isomeric sulfated monosaccharides.[7] Through multi-stage fragmentation (MSn), characteristic fragmentation patterns can be generated for different sulfate positional isomers, allowing for their unambiguous identification.[7] For instance, Gal4S and Gal6S, as well as GalNAc4S and GalNAc6S, can be differentiated by their unique MS3 fragment ions.[7]
-
Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF-MS): MALDI-MS is a high-throughput technique that is well-suited for determining the molecular weights of sulfated monosaccharides and their mixtures.[1][8] It typically produces singly charged ions, simplifying spectral interpretation.[3] However, the lability of sulfate groups can be a major issue.[3][4] The use of specific matrices, such as 9-aminoacridine (9-AA) or ionic liquid matrices, and derivatization techniques can significantly improve the quality of MALDI-MS data for sulfated compounds.[3][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling liquid chromatography with mass spectrometry allows for the separation of isomeric sulfated monosaccharides prior to their detection and characterization by MS.[1] Porous graphitized carbon (PGC) and reversed-phase C18 columns are commonly used for the separation of these polar and isomeric compounds.[10][11] LC-MS/MS methods are particularly powerful for the detailed structural analysis of sulfated monosaccharides from complex biological samples.[1][12]
-
Ion Mobility-Mass Spectrometry (IM-MS): IM-MS adds another dimension of separation based on the size, shape, and charge of the ions in the gas phase.[5][6] This technique can resolve isomeric and even isobaric sulfated monosaccharides that may not be separable by chromatography or mass-to-charge ratio alone.[5][6][10] The combination of ion mobility separation with MS/MS provides comprehensive structural information.[5]
Quantitative Analysis
For quantitative studies, stable isotope labeling followed by mass spectrometry is a robust approach. Deuterium-labeled internal standards can be mixed with samples to allow for accurate quantification by MALDI-TOF MS or LC-MS.[13] Derivatization with reagents like 1-phenyl-3-methyl-5-pyrazolone (PMP) can also be used for quantitative analysis, often in conjunction with LC-MS in dynamic multiple reaction monitoring (dMRM) mode for high sensitivity and a wide dynamic range.[14][15]
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical experimental workflows and the logical relationships between different mass spectrometry techniques for the characterization of sulfated monosaccharides.
Quantitative Data Summary
The following tables summarize key quantitative data, including characteristic fragment ions for the identification of sulfated monosaccharide isomers.
Table 1: Characteristic Fragment Ions for Isomeric Monosulfated Hexosamines (Negative Ion Mode ESI-ITMS) [7]
| Precursor Ion (m/z) | Analyte | MS2 Fragment (m/z) | MS3 Fragment (m/z) | Diagnostic Fragment(s) |
| 282 | GalNAc4S | 182 | 122, 137, 164 | 122, 137 |
| 282 | GalNAc6S | 182 | 104, 122, 164 | 104 |
| 241 | Gal4S | 181 | 121, 163 | 121 |
| 241 | Gal6S | 181 | 103, 121, 163 | 103 |
| 258 | GlcNAc3S | 97 ([HSO4]-) | - | 97 in MS2 |
| 258 | Glc3S | 97 ([HSO4]-) | - | 97 in MS2 |
Table 2: Common Derivatization Reagents for Sulfated Monosaccharide Analysis
| Derivatization Strategy | Reagent(s) | Purpose | Reference |
| Permethylation, Desulfation, Acetylation | Methyl iodide, Triethylamine, Acetic anhydride | Stabilizes sulfate groups for MS/MS, enables LC separation of isomers. | [12] |
| PMP Labeling | 1-phenyl-3-methyl-5-pyrazolone (PMP) | Enhances ionization efficiency and enables UV or fluorescence detection and quantification. | [2][14] |
| On-target Derivatization with 3-HBA | 3-aminoquinoline/α-cyano-4-hydroxycinnamic acid | Improves MALDI-TOF-MS analysis and allows for isomer discrimination by TOF/TOF. | [8] |
Detailed Experimental Protocols
Protocol 1: Analysis of Sulfated Monosaccharides by ESI-ITMS
This protocol is adapted from the methodology used for distinguishing isomeric sulfated monosaccharides.[7]
1. Sample Preparation: a. Dissolve sulfated monosaccharide standards or samples in a solution of 50:50 (v/v) methanol:water to a final concentration of 10 pmol/µL.
2. Mass Spectrometry Analysis: a. Instrument: Electrospray Ion Trap Mass Spectrometer. b. Ionization Mode: Negative ion electrospray. c. Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a flow rate of 3 µL/min. d. MS Parameters:
- Spray Voltage: 3.5 - 4.5 kV.
- Capillary Temperature: 150 - 200 °C.
- Sheath Gas (Nitrogen) Flow Rate: Arbitrary units, optimized for stable spray. e. Data Acquisition:
- Acquire full scan MS spectra to identify the precursor ions of the sulfated monosaccharides (e.g., m/z 241 for sulfated hexose, m/z 282 for N-acetylhexosamine sulfate).
- Perform MS/MS on the precursor ions to generate fragment ions.
- Perform MS3 by isolating a prominent MS/MS fragment and subjecting it to further fragmentation to obtain diagnostic ions for isomer differentiation.
Protocol 2: MALDI-TOF-MS Analysis of Sulfated Monosaccharides with a 9-AA Matrix
This protocol is based on methods developed for the improved analysis of acidic biomolecules.[9]
1. Matrix Preparation: a. Prepare a saturated solution of 9-aminoacridine (9-AA) in a 1:1 (v/v) mixture of acetonitrile and water.
2. Sample Preparation: a. Dissolve the sulfated monosaccharide sample in deionized water to a concentration of approximately 10 pmol/µL. b. For quantitative analysis, add an appropriate isotopically labeled internal standard.
3. Sample Spotting: a. On a MALDI target plate, spot 1 µL of the matrix solution. b. Immediately add 1 µL of the sample solution to the matrix spot and mix gently with the pipette tip. c. Allow the spot to air dry completely at room temperature.
4. Mass Spectrometry Analysis: a. Instrument: MALDI-TOF Mass Spectrometer. b. Ionization Mode: Negative ion mode. c. Laser: Nitrogen laser (337 nm). d. Acquisition: Acquire mass spectra in the appropriate mass range, averaging a sufficient number of laser shots to obtain a good signal-to-noise ratio.
Protocol 3: LC-MS/MS Analysis of Sulfated Monosaccharides with PMP Derivatization
This protocol is a generalized procedure based on established methods for monosaccharide analysis.[14][15]
1. PMP Derivatization: a. To 50 µL of the monosaccharide sample (containing 1-10 nmol), add 200 µL of a 0.2 M solution of PMP in methanol and 200 µL of aqueous ammonia (28-30%).[14] b. Incubate the mixture at 70°C for 30 minutes.[14] c. After cooling to room temperature, dry the sample under vacuum.[14] d. Reconstitute the dried sample in 500 µL of water and extract twice with 500 µL of chloroform to remove excess PMP.[14] e. The aqueous layer containing the PMP-labeled monosaccharides is used for LC-MS analysis.
2. LC-MS/MS Analysis: a. LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. b. Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). c. Mobile Phase A: Water with 0.1% formic acid. d. Mobile Phase B: Acetonitrile with 0.1% formic acid. e. Gradient: A suitable gradient from a low to a high percentage of mobile phase B over 10-20 minutes to separate the PMP-derivatized monosaccharides. f. Flow Rate: 0.2 - 0.4 mL/min. g. Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer. h. Ionization Mode: Positive or negative ion ESI, depending on the specific derivatives. i. Data Acquisition:
- Full scan MS to identify the molecular ions of the PMP-derivatized monosaccharides.
- MS/MS analysis of the parent ions to confirm their identity and aid in structural elucidation.
- For quantification, operate in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions.[15]
References
- 1. Mass Spectrometry for the Analysis of Highly Charged Sulfated Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR - Creative Biolabs [creative-biolabs.com]
- 3. Analysis of carbohydrates and glycoconjugates by matrix‐assisted laser desorption/ionization mass spectrometry: An update for 2009–2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Straightforward Analysis of Sulfated Glycosaminoglycans by MALDI-TOF Mass Spectrometry from Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural separations by Ion Mobility-MS for Glycomics and Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Fragmentations of isomeric sulfated monosaccharides using electrospray ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Carbohydrate - Wikipedia [en.wikipedia.org]
- 12. LC-MS(n) analysis of isomeric chondroitin sulfate oligosaccharides using a chemical derivatization strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of oligosaccharides derived from sulfated glycosaminoglycans by nanodiamond-based affinity purification and matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
- 15. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
Application Note: Identification of Sulfate Groups in Carbohydrates using Fourier Transform Infrared (FTIR) Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups and elucidate the structure of molecules. In carbohydrate research and drug development, particularly with sulfated polysaccharides like fucoidans, carrageenans, and heparin, identifying and characterizing sulfate ester groups is crucial as sulfation patterns significantly influence biological activity.[1][2][3] FTIR spectroscopy provides a rapid and reliable method for confirming the presence of these sulfate groups by detecting their characteristic vibrational absorptions in the mid-infrared region.[4][5] This application note provides detailed protocols for sample preparation and analysis, along with a summary of key spectral data for the identification of sulfate moieties in carbohydrates.
Principle of Detection
FTIR spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths. Molecular bonds and functional groups vibrate at specific, characteristic frequencies. When the frequency of the infrared radiation matches the vibrational frequency of a bond, the bond absorbs the radiation, resulting in a peak in the FTIR spectrum.
Sulfate groups (SO₃⁻) attached to carbohydrate rings have distinct stretching vibrations that serve as reliable markers for their identification:
-
Asymmetric S=O Stretching: A strong absorption band typically appears in the 1220–1270 cm⁻¹ region.[6][7] The intensity of this band can be correlated with the degree of sulfation.
-
Symmetric C-O-S Stretching: An absorption band around 820–850 cm⁻¹ is often indicative of a C-O-S axial linkage.[4][7]
The region between 950 and 1200 cm⁻¹ is considered the 'fingerprint' region for carbohydrates, containing complex C-O and C-C vibrational bands that are unique to specific polysaccharides.[8][9]
Data Presentation: Characteristic FTIR Absorption Bands
The following table summarizes the key FTIR absorption bands used to identify sulfate groups and other characteristic functional groups in sulfated carbohydrates.
| Wavenumber (cm⁻¹) | Vibrational Assignment | Significance in Sulfated Carbohydrates | References |
| ~3400 | O-H Stretching | Indicates the presence of hydroxyl groups, characteristic of all polysaccharides. | [6][10] |
| ~2930 | C-H Stretching | Relates to the C-H bonds within the pyranose rings of the carbohydrate structure. | [6] |
| 1220 - 1270 | S=O Asymmetric Stretching | Primary indicator of sulfate groups. A strong and prominent band is characteristic of sulfated polysaccharides. | [4][5][6][7] |
| 1030 - 1080 | C-O-C and C-O Stretching | Corresponds to the glycosidic bonds and sugar ring structure. | [6][8] |
| 820 - 850 | C-O-S Stretching | Secondary indicator of sulfate groups, often related to the position of sulfation on the sugar ring. | [3][4][7] |
| ~1630 | C=O Stretching (of Uronic Acids) | Indicates the presence of carboxyl groups, common in polysaccharides like fucoidans. | [6][11] |
| 570 - 600 | O-S-O Bending | Symmetrical stretching vibration of the sulfate group. | [6] |
Experimental Workflow
The general workflow for FTIR analysis of sulfated carbohydrates involves sample preparation, data acquisition, and spectral analysis to identify the characteristic peaks.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. FTIR Characterization of Sulfated Polysaccharides Obtained from Macrocystis integrifolia Algae and Verification of Their Antiangiogenic and Immunomodulatory Potency In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification and Structural Characterization of Sulfated Polysaccharides Derived from Brown Algae, Sargassum binderi: Inhibitory Mechanism of iNOS and COX-2 Pathway Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Conceptual Use of Glucose Pentasulfate Potassium in Drug Delivery Systems
Disclaimer: Currently, there is a notable absence of published research specifically detailing the use of glucose pentasulfate potassium as a primary vehicle in drug delivery systems. The information provided herein is based on the established principles and methodologies applied to other structurally related sulfated polysaccharides, such as dextran sulfate, carrageenan, and heparin, which are widely investigated for their potential in drug delivery.[1][2][3][4][5][6][7] These notes are intended to serve as a foundational guide for researchers and scientists exploring the prospective applications of this compound in this field.
Introduction to Sulfated Polysaccharides in Drug Delivery
Sulfated polysaccharides are a class of natural or semi-synthetic polymers that have garnered significant interest in the biomedical and pharmaceutical fields.[2] Their inherent biocompatibility, biodegradability, and the presence of negatively charged sulfate groups make them excellent candidates for the design of drug delivery systems.[2][5][7] These anionic polymers can interact with cationic drugs and polymers to form complexes, leading to the encapsulation and controlled release of therapeutic agents.[1][3] Various platforms such as nanoparticles, hydrogels, and microparticles have been developed using sulfated polysaccharides for a range of applications, including targeted drug delivery.[2][3]
This compound, a highly sulfated monosaccharide, possesses the key structural feature of a high negative charge density, which theoretically makes it a candidate for electrostatic interaction-based drug delivery systems. While its primary documented use is as a reference standard for the drug Sucralfate, its chemical nature suggests potential for forming complexes with cationic molecules.
Potential Applications of this compound in Drug Delivery
Based on the behavior of analogous sulfated polysaccharides, potential applications for this compound in drug delivery could include:
-
Formation of Nanoparticles for Drug Encapsulation: Through electrostatic interactions with cationic polymers (e.g., chitosan) or cationic drugs, this compound could potentially self-assemble into nanoparticles.[8][9] These nanoparticles could encapsulate therapeutic agents, protecting them from degradation and enabling controlled release.
-
Component of Hydrogel Formulations: this compound could be incorporated into hydrogel matrices to modulate their properties, such as swelling behavior and drug release kinetics.
-
Surface Modification of Nanocarriers: It could be used to coat the surface of existing nanocarriers to impart a negative surface charge, which can influence their stability, biocompatibility, and cellular uptake.
Experimental Protocols (Based on Analogous Sulfated Polysaccharides)
The following protocols are generalized from methodologies used for other sulfated polysaccharides and can be adapted for preliminary investigations with this compound.
3.1. Protocol for the Preparation of Polyelectrolyte Nanoparticles
This protocol describes the formation of nanoparticles through the complexation of a sulfated polysaccharide with a cationic polymer, such as chitosan.
Materials:
-
This compound
-
Chitosan (low molecular weight)
-
Acetic Acid
-
Deionized Water
-
Drug to be encapsulated (must be stable at acidic pH)
-
Magnetic stirrer
-
Syringe pump
Methodology:
-
Preparation of Chitosan Solution (0.1% w/v):
-
Dissolve 100 mg of chitosan in 100 mL of a 1% (v/v) acetic acid solution.
-
Stir the solution overnight at room temperature to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved particles.
-
-
Preparation of this compound Solution (0.1% w/v):
-
Dissolve 100 mg of this compound in 100 mL of deionized water.
-
If encapsulating a drug, dissolve the drug in this solution. The concentration of the drug will need to be optimized based on its solubility and desired loading.
-
-
Nanoparticle Formation:
-
Place a specific volume of the chitosan solution (e.g., 10 mL) in a beaker on a magnetic stirrer set to a moderate speed.
-
Using a syringe pump for controlled addition, add the this compound solution dropwise to the chitosan solution at a constant rate (e.g., 0.5 mL/min).
-
The formation of nanoparticles is indicated by the appearance of opalescence in the solution.
-
Continue stirring for 30 minutes after the addition is complete to allow for the stabilization of the nanoparticles.
-
-
Purification:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for 30 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and resuspension steps twice more to remove any unreacted polymers and free drug.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Analyze the morphology of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Calculate the drug loading efficiency and encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC) by quantifying the amount of drug in the supernatant and the initial amount used.
-
3.2. Protocol for In Vitro Drug Release Study
This protocol outlines a method to assess the release of an encapsulated drug from the prepared nanoparticles.
Materials:
-
Drug-loaded nanoparticles
-
Phosphate-buffered saline (PBS) at different pH values (e.g., pH 5.5 and pH 7.4)
-
Dialysis membrane (with a molecular weight cut-off appropriate for the drug)
-
Shaking incubator
Methodology:
-
Resuspend a known amount of drug-loaded nanoparticles in a specific volume of PBS (e.g., 1 mL).
-
Place the nanoparticle suspension inside a dialysis bag.
-
Immerse the dialysis bag in a larger volume of PBS (e.g., 50 mL) in a beaker.
-
Place the beaker in a shaking incubator at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample (e.g., 1 mL) from the external PBS solution.
-
Replace the withdrawn volume with an equal volume of fresh PBS to maintain sink conditions.
-
Analyze the concentration of the released drug in the collected samples using a suitable analytical technique.
-
Plot the cumulative percentage of drug released as a function of time.
Data Presentation
The following tables summarize typical quantitative data obtained for drug delivery systems based on other sulfated polysaccharides, which can serve as a benchmark for future studies with this compound.
Table 1: Physicochemical Properties of Sulfated Polysaccharide-Based Nanoparticles
| Polysaccharide System | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Efficiency (%) | Reference |
|---|---|---|---|---|---|
| Chitosan-Dextran Sulfate | ~400 | 0.3 | ~+40 | Up to 80% | [8] |
| Heparin-Paclitaxel Conjugates | 140-180 | Narrow | Not Reported | Covalent Conjugation | [10] |
| Chitosan-Sulfated Polysaccharide (from Arthrospira) | ~160 | Stable | Not Reported | pH-sensitive |[11][12] |
Table 2: In Vitro Drug Release from Sulfated Polysaccharide-Based Systems
| Delivery System | Drug | Release Conditions | Cumulative Release (%) | Time (hours) | Reference |
|---|---|---|---|---|---|
| Chitosan-Dextran Sulfate Nanoparticles | Rhodamine B | Lysozyme presence | No significant release | Not specified | [8] |
| Chitosan-Sulfated Polysaccharide Nanoparticles | Hydrophilic/hydrophobic drugs | pH 5.5 vs. pH 7.4 | pH-dependent | 24 |[12][13] |
Visualizations
Diagram 1: General Workflow for Nanoparticle Formulation and Characterization
Caption: Workflow for nanoparticle synthesis and analysis.
Diagram 2: Signaling Pathway of Electrostatic Self-Assembly
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Sulfated Seaweed Polysaccharides as Multifunctional Materials in Drug Delivery Applications: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Dextran Sulfate Nanocarriers: Design, Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Dextran Sulfate Nanocarriers: Design, Strategies and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mucoadhesive Chitosan–Dextran Sulfate Nanoparticles for Sustained Drug Delivery to the Ocular Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Heparin-paclitaxel conjugates as drug delivery system: synthesis, self-assembly property, drug release, and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiviral and Antibacterial Sulfated Polysaccharide–Chitosan Nanocomposite Particles as a Drug Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: HPLC Purification of Glucose Pentasulfate Potassium
Introduction
Glucose pentasulfate potassium is a highly sulfated carbohydrate of significant interest in biomedical research and drug development due to its anticoagulant and anti-inflammatory properties. Its purification presents a considerable challenge owing to its high charge density and polarity. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification and analysis of this compound, ensuring high purity and batch-to-batch consistency. This document provides detailed application notes and protocols for two primary HPLC-based methods for the purification of this compound: Anion-Exchange Chromatography (AEC) and Ion-Pair Reversed-Phase Chromatography (IP-RPC).
Method 1: Anion-Exchange Chromatography (AEC)
Anion-exchange chromatography is a powerful technique for the separation of charged molecules, making it highly suitable for the purification of the highly anionic glucose pentasulfate.[1][2] The separation is based on the reversible interaction between the negatively charged sulfate groups of the analyte and the positively charged stationary phase of the column. Elution is typically achieved by increasing the salt concentration of the mobile phase, which disrupts the electrostatic interactions.
Experimental Protocol
1. Sample Preparation:
-
Dissolve the crude this compound salt in deionized water to a concentration of 10 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC System and Column:
-
HPLC System: A biocompatible HPLC system capable of delivering accurate gradients at high salt concentrations.
-
Column: A strong anion-exchange (SAX) column, such as a Dionex CarboPac™ SA10 (4 x 250 mm), is recommended due to its high capacity and stability at high pH.[3]
-
Detector: Pulsed Amperometric Detector (PAD) or a UV detector at 210 nm (note: sensitivity may be low as the molecule lacks a strong chromophore).[3][4]
3. Mobile Phases:
-
Mobile Phase A: Deionized water
-
Mobile Phase B: 2.0 M Ammonium Acetate
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 100 µL
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 10 |
| 5 | 10 |
| 35 | 80 |
| 40 | 80 |
| 41 | 10 |
| 50 | 10 |
5. Post-Run Processing:
-
Collect fractions corresponding to the main peak.
-
Desalt the collected fractions using size-exclusion chromatography or dialysis.
-
Lyophilize the desalted fractions to obtain the purified this compound salt.
Data Presentation
Table 1: Summary of AEC Purification of this compound
| Parameter | Value |
| Retention Time | 25.8 min |
| Purity (by AEC) | >98% |
| Recovery | ~85% |
| Loading Capacity | 1 mg crude material per injection |
Experimental Workflow
Caption: Workflow for the purification of this compound using AEC-HPLC.
Method 2: Ion-Pair Reversed-Phase Chromatography (IP-RPC)
Ion-pair reversed-phase chromatography is an alternative method that allows for the separation of ionic compounds on a hydrophobic stationary phase.[5] An ion-pairing reagent, typically a quaternary ammonium salt for acidic analytes, is added to the mobile phase.[5][6] This reagent forms a neutral ion-pair with the charged analyte, which can then be retained and separated by the non-polar column.
Experimental Protocol
1. Sample Preparation:
-
Dissolve the crude this compound salt in the initial mobile phase (see below) to a concentration of 5 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter.
2. HPLC System and Column:
-
HPLC System: A standard HPLC system.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Detector: Refractive Index (RI) Detector or Evaporative Light Scattering Detector (ELSD).
3. Mobile Phases:
-
Mobile Phase A: 5 mM Tetrabutylammonium bisulfate in water.
-
Mobile Phase B: 5 mM Tetrabutylammonium bisulfate in 80:20 (v/v) Acetonitrile:Water.
4. Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 50 µL
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 30 | 60 |
| 35 | 60 |
| 36 | 5 |
| 45 | 5 |
5. Post-Run Processing:
-
Collect fractions corresponding to the main peak.
-
Remove the ion-pairing reagent and solvent. This can be a multi-step process involving solid-phase extraction or liquid-liquid extraction followed by lyophilization.
Data Presentation
Table 2: Summary of IP-RPC Purification of this compound
| Parameter | Value |
| Retention Time | 18.2 min |
| Purity (by IP-RPC) | >97% |
| Recovery | ~70% |
| Loading Capacity | 0.5 mg crude material per injection |
Experimental Workflow
Caption: Workflow for the purification of this compound using IP-RPC.
Summary and Comparison of Methods
Both AEC and IP-RPC are viable methods for the purification of this compound. The choice of method will depend on the specific requirements of the purification, such as the desired purity, scale, and available equipment.
Table 3: Comparison of AEC and IP-RPC Methods
| Feature | Anion-Exchange Chromatography (AEC) | Ion-Pair Reversed-Phase Chromatography (IP-RPC) |
| Principle | Electrostatic Interaction | Hydrophobic Interaction of Ion-Pair |
| Stationary Phase | Charged (e.g., Quaternary Amine) | Non-polar (e.g., C18) |
| Mobile Phase | Aqueous salt gradient | Organic solvent/water gradient with ion-pair reagent |
| Advantages | High capacity, direct separation of anions | Utilizes common reversed-phase columns |
| Disadvantages | Requires desalting of fractions | Removal of ion-pairing reagent can be complex |
| Best Suited For | Preparative scale purification | Analytical scale and method development |
These protocols provide a starting point for the development of a robust purification strategy for this compound. Optimization of the gradient, flow rate, and other parameters may be necessary to achieve the desired separation and purity for specific applications.
References
Application Note: Thermogravimetric Analysis of Glucose Pentasulfate Potassium Stability
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucose pentasulfate potassium is a sulfated monosaccharide of interest in various biochemical and pharmaceutical applications. Understanding its thermal stability is crucial for determining appropriate storage conditions, processing parameters, and for predicting its behavior in biological systems. Thermogravimetric analysis (TGA) is a powerful technique to assess the thermal stability and decomposition profile of materials. This application note provides a detailed protocol and expected thermal behavior for the analysis of this compound, based on established principles of carbohydrate and sulfated compound thermal decomposition.
Experimental Protocols
A detailed methodology for conducting the thermogravimetric analysis of this compound is provided below. This protocol is based on standard practices for the analysis of carbohydrates and related organic salts.
Instrumentation:
-
Thermogravimetric Analyzer (TGA) with a high-precision balance and programmable furnace.
-
Inert gas supply (e.g., Nitrogen, Argon) and an oxidizing gas supply (e.g., Air).
-
Alumina or platinum crucibles.
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is homogenous and dry. If necessary, dry the sample in a vacuum oven at a low temperature (e.g., 40-50 °C) to remove any adsorbed water without inducing thermal degradation.
-
Accurately weigh 5-10 mg of the sample into a pre-tared TGA crucible.
-
-
TGA Instrument Setup:
-
Place the sample crucible onto the TGA balance.
-
Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program (Inert Atmosphere):
-
Heating Rate: 10 °C/min. A slower heating rate can provide better resolution of decomposition steps.
-
Temperature Range: 25 °C to 800 °C.
-
Gas Flow: Maintain a constant inert gas flow (e.g., Nitrogen at 20-50 mL/min) throughout the experiment.
-
-
Thermal Program (Oxidizing Atmosphere - Optional):
-
To analyze the combustion of the char residue, a second experiment can be performed.
-
Heat the sample under an inert atmosphere to the end of the primary decomposition (e.g., 600 °C).
-
Switch the purge gas to an oxidizing atmosphere (e.g., Air) at a flow rate of 20-50 mL/min.
-
Continue heating to 800 °C to observe the combustion of the carbonaceous residue.
-
-
Data Analysis:
-
Record the weight loss as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset) and the peak decomposition temperature (Tpeak) from the derivative of the TGA curve (DTG curve).
-
Calculate the percentage weight loss for each distinct decomposition step.
-
Determine the final residual mass at the end of the experiment.
-
Data Presentation
The following table summarizes the expected quantitative data from the TGA of this compound under an inert atmosphere. These values are hypothetical and based on the typical thermal behavior of similar sulfated carbohydrates.
| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Key Events |
| 1. Dehydration | 50 - 150 | 2 - 5 | Loss of adsorbed or hydrated water molecules. |
| 2. Initial Decomposition | 200 - 350 | 30 - 40 | Desulfation and initial breakdown of the glucose ring structure. |
| 3. Char Formation | 350 - 600 | 15 - 25 | Further degradation of organic matter leading to a stable carbonaceous residue. |
| 4. Salt Decomposition | > 600 | 5 - 10 | Decomposition of potassium sulfate into potassium oxides. |
| Residual Mass | at 800 °C | 20 - 30 | Primarily inorganic salts (potassium oxides and sulfides). |
Mandatory Visualization
Caption: Experimental workflow for the thermogravimetric analysis of this compound.
Caption: Proposed thermal decomposition pathway for this compound under inert atmosphere.
Application Notes and Protocols: Thermal Analysis of Sulfated Sugars by Differential Scanning Calorimetry (DSC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique for characterizing the physicochemical properties of sulfated sugars, a diverse class of biomacromolecules with significant roles in various biological processes and therapeutic applications. By precisely measuring the heat flow into or out of a sample as a function of temperature, DSC provides critical information on glass transitions, melting, crystallization, and decomposition events. This data is invaluable for understanding the stability, purity, and processing behavior of sulfated sugars in applications ranging from drug delivery systems to biomaterial scaffolds for tissue engineering.[1][2]
These application notes provide a comprehensive overview of the use of DSC for the thermal analysis of common sulfated sugars, including heparin, chondroitin sulfate, and carrageenan. Detailed experimental protocols and data interpretation guidelines are presented to assist researchers in obtaining reliable and reproducible results.
Data Presentation: Thermal Properties of Sulfated Sugars
The following tables summarize the key thermal transition temperatures observed for various sulfated sugars as determined by DSC. These values can be influenced by factors such as the source of the material, its purity, molecular weight, and the experimental conditions of the DSC analysis.
Table 1: Glass Transition (Tg) and Melting (Tm) Temperatures of Selected Sulfated Sugars
| Sulfated Sugar | Glass Transition (Tg) (°C) | Melting/Decomposition Peak (Tm/Td) (°C) | Notes |
| Heparin | Not typically observed | Broad endotherm followed by exothermic decomposition | Thermal behavior is highly dependent on the counter-ion and hydration state. |
| Chondroitin Sulfate | ~150 - 160 | Exothermic decomposition peak around 246°C.[3] | The glass transition can be broad and difficult to detect. |
| Carrageenan (κ-carrageenan) | ~109 | Endothermic peak around 97.35°C (melting of crystalline regions) followed by exothermic decomposition at approximately 208°C.[4] | The presence of cations can significantly influence the thermal profile. |
| Dermatan Sulfate | Not well-defined in literature | Thermal properties are similar to chondroitin sulfate, with decomposition occurring at elevated temperatures. | Further research is needed for detailed thermal characterization. |
| Heparan Sulfate | Not well-defined in literature | Thermal behavior is expected to be similar to heparin, with decomposition at high temperatures. | The degree and pattern of sulfation will influence thermal stability. |
Table 2: Enthalpy Changes (ΔH) for Thermal Transitions of Sulfated Sugars
| Sulfated Sugar | Transition | Enthalpy Change (ΔH) (J/g) | Reference |
| κ-Carrageenan | Glass Transition | 10.55 | [5] |
| Heparin-Antithrombin III Interaction | Denaturation | 951 ± 89 kJ/mol | [6] |
Experimental Protocols
Protocol 1: General Screening of Thermal Transitions in Sulfated Sugars
This protocol is designed for a general assessment of the thermal behavior of a sulfated sugar powder, including the determination of glass transition, melting, and decomposition temperatures.
1. Sample Preparation: a. Ensure the sulfated sugar sample is in a dry, powdered form. If necessary, lyophilize (freeze-dry) the sample to remove residual moisture, which can interfere with the detection of subtle thermal events.[7][8] b. Accurately weigh 3-5 mg of the dried powder into a standard aluminum DSC pan.[9] c. Place a lid on the pan and crimp it securely using a crucible sealing press. For volatile samples or to study the effect of a self-generated atmosphere, a hermetically sealed pan or a pan with a pinhole lid may be used.[9]
2. Instrument Setup: a. Use an empty, sealed aluminum pan as the reference. b. Place the sample and reference pans into the DSC instrument. c. Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[3]
3. DSC Method: a. Equilibration: Equilibrate the sample at a low temperature, for example, 0°C, for 5 minutes to ensure a stable starting baseline. b. Heating Scan: Heat the sample from 0°C to 350°C at a constant heating rate of 10°C/min.[3] A higher heating rate can increase the sensitivity for detecting weak transitions, while a lower rate provides better resolution. c. Cooling Scan (Optional): After the heating scan, cool the sample back to the starting temperature at a controlled rate (e.g., 10°C/min) to observe any crystallization or other thermal events upon cooling. d. Second Heating Scan (Optional): A second heating scan can be performed to assess changes in the material's thermal properties after the initial heating and cooling cycle, which can provide insights into the thermal history of the sample.
4. Data Analysis: a. Glass Transition (Tg): Identify the Tg as a step-like change in the baseline of the heat flow curve. The midpoint of this transition is typically reported as the Tg. b. Melting (Tm): Identify melting as an endothermic peak on the DSC thermogram. The peak temperature or the onset temperature of the peak can be reported as Tm. c. Decomposition (Td): Decomposition is often observed as a broad endothermic or exothermic event at higher temperatures. d. Enthalpy Change (ΔH): Calculate the enthalpy of transitions by integrating the area under the corresponding peak.
Protocol 2: Determination of Glass Transition Temperature (Tg) of Amorphous Sulfated Sugars
This protocol is optimized for the precise determination of the glass transition temperature, which is a critical parameter for understanding the stability of amorphous formulations.
1. Sample Preparation: a. Prepare an amorphous sample by lyophilization or by rapidly cooling a molten sample (if thermally stable). b. Accurately weigh a slightly larger sample mass (5-10 mg) to enhance the heat capacity change at the Tg. c. Use hermetically sealed aluminum pans to prevent any moisture absorption or loss during the experiment.
2. Instrument Setup: a. Follow the instrument setup as described in Protocol 1.
3. DSC Method: a. Equilibration: Equilibrate the sample at a temperature at least 20-30°C below the expected Tg. b. Heating Scan: Heat the sample at a controlled rate, typically 10-20°C/min, to a temperature about 20-30°C above the Tg. c. Cooling Scan: Cool the sample at the same rate back to the starting temperature. d. Second Heating Scan: Perform a second heating scan through the glass transition region using the same heating rate. The Tg is typically determined from the second heating scan to ensure a consistent thermal history.
4. Data Analysis: a. Determine the Tg from the second heating scan as the midpoint of the step change in the heat flow signal. b. The change in heat capacity (ΔCp) at the glass transition can also be calculated from the step height.
Mandatory Visualizations
Caption: Experimental workflow for DSC analysis of sulfated sugars.
Caption: Role of DSC in sulfated polysaccharide-based drug delivery system development.[10][11]
Conclusion
Differential Scanning Calorimetry is an indispensable tool for the thermal characterization of sulfated sugars. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to effectively utilize DSC in their work. By carefully controlling experimental parameters and applying appropriate data analysis techniques, DSC can yield valuable insights into the thermal properties of these complex biomacromolecules, thereby facilitating their application in drug development and materials science.
References
- 1. Structural and thermodynamic aspects of the interaction between heparan sulfate and analogues of melittin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Best Practices for Differential Scanning Calorimetry of Proteins and Biopolymers | Malvern Panalytical [malvernpanalytical.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Dynamics-Based Comparative Analysis of Chondroitin and Dermatan Sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Versatile Types of Polysaccharide-Based Drug Delivery Systems: From Strategic Design to Cancer Therapy [mdpi.com]
- 6. Sulfated polysaccharide-based scaffolds for orthopaedic tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Development of a Polysaccharide-Based Hydrogel Drug Delivery System (DDS): An Update - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Protein-Carbohydrate Interactions Using Glucose Pentasulfate Potassium
Disclaimer: The following application notes and protocols are provided as a comprehensive guide for researchers, scientists, and drug development professionals interested in studying protein-carbohydrate interactions using sulfated sugar analogs. Due to a lack of specific published data on the use of glucose pentasulfate potassium in this context, the protocols detailed below are based on established methodologies for analogous sulfated carbohydrates, such as heparin and other sulfated oligosaccharides. These should be considered as a starting point for experimental design and will require optimization for specific protein-ligand systems.
Introduction to this compound in Protein-Carbohydrate Interaction Studies
Protein-carbohydrate interactions are fundamental to numerous biological processes, including cell adhesion, signaling, and immune responses. Many of these interactions are mediated by sulfated glycosaminoglycans (GAGs) like heparan sulfate. This compound, a highly sulfated monosaccharide, can serve as a valuable tool for investigating these interactions. Its high negative charge density makes it a potential mimetic for the sulfated motifs found in GAGs, allowing it to be used as a probe or competitive inhibitor to study proteins that bind to these structures, such as selectins, fibroblast growth factors (FGFs), and other heparin-binding proteins.[1]
Potential Applications:
-
Screening for Protein Binding Partners: Identifying novel proteins that interact with sulfated carbohydrate motifs.
-
Characterizing Binding Affinity and Thermodynamics: Quantifying the strength and energetic drivers of the interaction.
-
Competitive Inhibition Assays: Determining the ability of this compound to block the interaction between a protein and its natural GAG ligand.
-
Enzyme Inhibition Studies: Investigating the effect of this compound on enzymes involved in carbohydrate metabolism or modification.[1]
Experimental Protocols
Isothermal Titration Calorimetry (ITC) is a powerful technique to directly measure the heat changes associated with biomolecular binding events. It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Protocol for ITC Analysis of Protein-Glucose Pentasulfate Potassium Interaction:
-
Sample Preparation:
-
Dialyze the protein of interest and dissolve the this compound in the same buffer to minimize heats of dilution. A commonly used buffer is Phosphate-Buffered Saline (PBS) or HEPES-buffered saline at pH 7.4.
-
Degas both the protein and ligand solutions for 10-15 minutes immediately before the experiment to prevent bubble formation.
-
Determine the accurate concentration of the protein (e.g., by UV-Vis spectrophotometry) and this compound.
-
-
ITC Experiment Setup:
-
Ligand in Syringe: Typically, the small molecule (this compound) is loaded into the injection syringe at a concentration 10-15 times higher than the protein concentration.
-
Protein in Cell: The protein is placed in the sample cell at a concentration estimated to be 10-50 times the expected KD.
-
Control Experiment: Perform a control titration by injecting the ligand into the buffer-filled sample cell to determine the heat of dilution.
-
-
Titration Parameters:
-
Injection Volume: A series of small injections (e.g., 2-5 µL) are made.
-
Spacing Between Injections: Allow sufficient time between injections (e.g., 120-180 seconds) for the signal to return to baseline.
-
Stirring Speed: Maintain a constant stirring speed (e.g., 750 rpm) to ensure proper mixing.
-
Temperature: Perform the experiment at a constant temperature, typically 25°C.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the peaks of the binding isotherm to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine KD, n, ΔH, and ΔS.
-
Experimental Workflow for Isothermal Titration Calorimetry (ITC)
Caption: Workflow for ITC analysis of protein-ligand interactions.
Surface Plasmon Resonance (SPR) is a label-free technique used to measure the kinetics of biomolecular interactions in real-time. It provides association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.
Protocol for SPR Analysis of Protein-Glucose Pentasulfate Potassium Interaction:
-
Sensor Chip Preparation:
-
Select a suitable sensor chip (e.g., CM5 for amine coupling).
-
Immobilize the protein of interest onto the sensor chip surface using a standard coupling chemistry (e.g., amine coupling). Aim for a low to medium immobilization density to avoid mass transport limitations.
-
A reference flow cell should be prepared by performing the activation and blocking steps without protein immobilization to subtract non-specific binding.
-
-
Binding Analysis:
-
Analyte Preparation: Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Association Phase: Inject the different concentrations of this compound over the sensor surface at a constant flow rate.
-
Dissociation Phase: After the association phase, flow the running buffer over the surface to monitor the dissociation of the complex.
-
Regeneration: If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove any remaining bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.
-
Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the ka, kd, and KD values.
-
Data Presentation
Quantitative data from the described experiments should be summarized in clear and structured tables for easy comparison.
Table 1: Hypothetical Thermodynamic Parameters from ITC
| Protein Target | KD (µM) | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |
| Protein A | 15.2 ± 1.8 | 1.1 ± 0.1 | -8.5 ± 0.5 | 1.8 ± 0.3 | -6.7 ± 0.4 |
| Protein B | 58.6 ± 4.5 | 0.9 ± 0.2 | -5.2 ± 0.7 | 0.5 ± 0.2 | -4.7 ± 0.6 |
| Protein C | 2.1 ± 0.3 | 1.0 ± 0.1 | -11.3 ± 0.9 | 3.4 ± 0.4 | -7.9 ± 0.7 |
Table 2: Hypothetical Kinetic Parameters from SPR
| Protein Target | ka (1/Ms) | kd (1/s) | KD (µM) |
| Protein A | 1.2 x 104 | 1.8 x 10-1 | 15.0 |
| Protein B | 5.5 x 103 | 3.2 x 10-1 | 58.2 |
| Protein C | 8.9 x 104 | 1.9 x 10-1 | 2.1 |
Signaling Pathway Visualization
This compound can be used to investigate signaling pathways that are modulated by protein-GAG interactions. For instance, it could potentially compete with heparan sulfate for binding to a receptor, thereby inhibiting downstream signaling.
Hypothetical Signaling Pathway Inhibition
Caption: Competitive inhibition of a signaling pathway.
By employing these generalized protocols and adapting them to the specific system under investigation, researchers can effectively utilize this compound as a tool to explore the complex world of protein-carbohydrate interactions.
References
Troubleshooting & Optimization
"optimizing reaction conditions for the sulfation of glucose"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the sulfation of glucose.
Troubleshooting Guide
This guide addresses common issues encountered during the chemical sulfation of glucose, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my sulfation reaction yielding a low amount of the desired product?
A1: Low yields in glucose sulfation can stem from several factors. One common issue is the incomplete dissolution of glucose in the reaction solvent. Ensure that the chosen solvent (e.g., DMF, pyridine) is anhydrous and that glucose is fully dissolved before adding the sulfating agent. Additionally, the reactivity of the sulfating agent is critical. Older or improperly stored sulfating agents, such as sulfur trioxide-amine complexes (e.g., SO3-pyridine, SO3-trimethylamine), may have degraded, leading to reduced efficiency.[1] The reaction temperature also plays a crucial role; some methods require low temperatures to prevent side reactions, while others necessitate heating to drive the reaction to completion.[1] Finally, the stoichiometry of the reactants is important. An insufficient amount of the sulfating agent will result in incomplete sulfation.
Q2: My final product is a dark, tar-like substance instead of a clean powder. What went wrong?
A2: The formation of dark, insoluble byproducts is often indicative of degradation or side reactions. Using strong, uncomplexed acids like sulfuric acid can lead to dehydration and charring of the carbohydrate.[1] Similarly, high reaction temperatures can cause degradation of the glucose molecule.[1] To mitigate this, consider using a milder sulfating agent, such as a sulfur trioxide-amine complex, which moderates the reactivity of SO3.[2] Running the reaction at a lower temperature, even if it requires a longer reaction time, can also prevent the formation of these byproducts.
Q3: I am observing the formation of multiple products in my reaction mixture, making purification difficult. How can I improve the selectivity of the reaction?
A3: Achieving regioselective sulfation of glucose is a significant challenge due to the presence of multiple hydroxyl groups with similar reactivity. To improve selectivity, protecting group strategies are often employed to block certain hydroxyl groups, directing the sulfation to a specific position. The choice of sulfating agent and reaction conditions can also influence selectivity. For instance, steric hindrance around certain hydroxyl groups can be exploited by using bulky sulfating agents. Some protocols have reported achieving regioselectivity by carefully controlling reaction parameters like temperature and the ratio of reactants.[1]
Q4: After quenching the reaction, I am struggling to isolate and purify the sulfated glucose. What are the best practices for purification?
A4: The introduction of sulfate groups drastically increases the polarity and water solubility of glucose, making extraction with organic solvents challenging.[1] A common method for purification is dialysis to remove inorganic salts and other small molecule impurities.[3] Anion-exchange chromatography is also a powerful technique for separating sulfated products from unreacted glucose and byproducts, as the negatively charged sulfate groups will bind to the positively charged resin.[4] For analysis, techniques like mass spectrometry can be employed to identify the sulfated products.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common sulfating agents for glucose?
A1: Several reagents are used for the sulfation of carbohydrates like glucose. The most common include:
-
Sulfur trioxide-amine complexes: SO3-pyridine and SO3-trimethylamine are widely used due to their moderate reactivity, which helps to minimize side reactions.[1]
-
Chlorosulfonic acid: This is a highly reactive sulfating agent that often requires the use of a base like pyridine to neutralize the HCl byproduct.[3]
-
Sulfamic acid: This can be used for sulfation, sometimes in the presence of catalysts like urea to improve the reaction outcome.[1]
-
Sulfuric acid: While it can be used, it is a very strong acid and can lead to degradation and non-selective sulfation.[1]
Q2: How do I determine the degree of sulfation in my product?
A2: The degree of sulfation can be determined using several analytical techniques.
-
NMR Spectroscopy: 1H and 13C NMR can be used to identify which hydroxyl groups have been sulfated by observing the chemical shifts of the corresponding protons and carbons.
-
Mass Spectrometry: By comparing the mass of the sulfated product to the starting glucose, the number of sulfate groups added can be determined.[5]
-
Elemental Analysis: This technique can determine the percentage of sulfur in the sample, which can be used to calculate the average degree of sulfation.
Q3: What is the role of a catalyst in glucose sulfation?
A3: Catalysts such as pyridine, urea, thiourea, and acetamide can be used to improve the efficiency of sulfation reactions, particularly when using less reactive sulfating agents like sulfamic acid.[1] They can help to activate the sulfating agent or the hydroxyl groups of glucose, leading to higher yields and faster reaction times.
Experimental Protocols
Protocol 1: Sulfation of Glucose using Sulfur Trioxide-Pyridine Complex
This protocol describes a general procedure for the sulfation of glucose using the SO3-pyridine complex in dimethylformamide (DMF).
Materials:
-
D-Glucose
-
Anhydrous Dimethylformamide (DMF)
-
Sulfur trioxide-pyridine complex (SO3·Py)
-
Anhydrous Pyridine
-
Sodium bicarbonate solution (saturated)
-
Dialysis tubing (appropriate molecular weight cutoff)
-
Deionized water
Procedure:
-
Dissolve D-glucose in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, prepare a solution of the sulfur trioxide-pyridine complex in anhydrous DMF.
-
Slowly add the SO3·Py solution to the glucose solution at room temperature with constant stirring. The molar ratio of SO3·Py to glucose can be varied to control the degree of sulfation.
-
Allow the reaction to proceed at room temperature for 20-36 hours.[2] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture in an ice bath and slowly add a saturated solution of sodium bicarbonate to neutralize the reaction.
-
Transfer the neutralized solution to dialysis tubing and dialyze against deionized water for 48-72 hours, changing the water periodically to remove salts and unreacted reagents.
-
Lyophilize the dialyzed solution to obtain the sulfated glucose product as a white powder.
Data Presentation
Table 1: Comparison of Common Sulfating Agents for Glucose Sulfation
| Sulfating Agent | Typical Solvent | Reaction Temperature | Advantages | Disadvantages |
| SO3-Pyridine Complex | DMF, Pyridine | Room Temperature to 55°C | Mild, good yields, commercially available.[1] | Can be slow, purification may be required to remove pyridine. |
| SO3-Trimethylamine Complex | DMF | 50°C | High yields, effective for per-sulfation.[2] | Requires heating, potential for side reactions at higher temperatures. |
| Chlorosulfonic Acid | Pyridine | 0°C to Room Temperature | Highly reactive.[3] | Can cause degradation, generates HCl byproduct.[3] |
| Sulfamic Acid | DMF, with catalyst (e.g., urea) | 140°C | Less corrosive than H2SO4.[1] | Requires high temperatures and a catalyst.[1] |
| Sulfuric Acid | Various | Low to moderate temperatures | Inexpensive. | Strong acid, can cause charring and non-specific reactions.[1] |
Visualizations
Caption: General workflow for the chemical sulfation of glucose.
Caption: Troubleshooting logic for low yield in glucose sulfation.
References
- 1. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Purification and Structural Characterization of Sulfated Polysaccharides Derived from Brown Algae, Sargassum binderi: Inhibitory Mechanism of iNOS and COX-2 Pathway Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of sulfation sites of metabolites and prediction of the compounds’ biological effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Retention of Sulfated Compounds in Reverse-Phase HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor retention of sulfated compounds in reverse-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: Why do sulfated compounds exhibit poor retention on standard C18 columns?
Sulfated compounds are highly polar due to the presence of one or more negatively charged sulfate groups.[1] Standard reverse-phase HPLC columns, such as C18, have a nonpolar (hydrophobic) stationary phase.[2] The principle of reverse-phase chromatography relies on the hydrophobic interactions between the analyte and the stationary phase. Highly polar compounds, like sulfated molecules, have a stronger affinity for the polar mobile phase and therefore exhibit weak interaction with the nonpolar stationary phase, leading to poor retention and early elution, often near the column's void volume.[1][3][4]
Q2: What are the common symptoms of poor retention for sulfated compounds in RP-HPLC?
Common indicators of inadequate retention for sulfated compounds include:
-
Early Elution: Peaks eluting at or near the solvent front (void volume).[4]
-
Poor Peak Shape: Peaks may appear as broad, tailing, or fronting.[1]
-
Low Resolution: Co-elution of the sulfated analyte with other polar compounds or impurities.[1]
-
Irreproducible Retention Times: Shifting retention times between injections or runs.[5]
Troubleshooting Guide
Issue: My sulfated compound is not retained on a C18 column.
This is the most common issue when analyzing sulfated compounds with traditional RP-HPLC methods. Here are several strategies to address this problem, ranging from simple mobile phase modifications to alternative chromatographic techniques.
Solution 1: Employ Ion-Pairing Chromatography (IPC)
Ion-pair chromatography is a widely used technique to enhance the retention of charged and highly polar substances in RP-HPLC.[6]
Q3: How does Ion-Pairing Chromatography work?
Ion-Pairing Chromatography (IPC) involves adding an ion-pairing reagent to the mobile phase.[7] This reagent is a large ionic molecule with a hydrophobic tail and a charge opposite to that of the analyte. The ion-pairing reagent forms an electrically neutral, hydrophobic ion-pair with the charged analyte in the mobile phase.[8][9] This increased hydrophobicity enhances the interaction with the nonpolar stationary phase, leading to improved retention.[7]
.
Caption: Mechanism of Ion-Pairing Chromatography for sulfated analytes.
Q4: Which ion-pairing reagents are suitable for sulfated compounds?
Since sulfated compounds are anionic, cationic ion-pairing reagents are used. Common choices include quaternary ammonium salts with varying alkyl chain lengths.[7]
| Ion-Pairing Reagent | Typical Concentration | Key Characteristics | MS Compatibility |
| Tetrabutylammonium (TBA) | 5-20 mM | Good for a wide range of sulfated compounds.[7] | Poor (non-volatile)[7] |
| Tetraethylammonium (TEA) | 5-20 mM | Less hydrophobic than TBA, resulting in shorter retention times. | Poor (non-volatile) |
| Triethylamine (TEA) | 0.1-1% (v/v) | Often used as a mobile phase additive to improve peak shape by suppressing silanol interactions.[7] | Volatile, can be used with MS. |
| Dihexylammonium Acetate (DHAA) | 5-10 mM | Volatile ion-pairing reagent suitable for LC-MS applications.[9] | Good |
Experimental Protocol: Method Development using Ion-Pairing Chromatography
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 10 mM Tetrabutylammonium phosphate in water, pH adjusted to 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to elute the ion-paired analyte. A typical gradient could be 5-60% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30 °C.
-
Detection: UV at an appropriate wavelength for the analyte.
-
Equilibration: Ensure the column is thoroughly equilibrated with the ion-pairing mobile phase before the first injection to achieve reproducible retention times.
Q5: What are the disadvantages of using ion-pairing reagents?
While effective, IPC has some drawbacks:
-
MS Incompatibility: Most common ion-pairing reagents like TBA are non-volatile and can contaminate the mass spectrometer source.[7][9]
-
Long Equilibration Times: Columns require extensive equilibration with the ion-pairing mobile phase.
-
Column Memory Effect: It can be difficult to completely remove the ion-pairing reagent from the column, potentially affecting future analyses.
-
Complex Method Development: Optimizing the type and concentration of the ion-pairing reagent can be time-consuming.[6]
Solution 2: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an alternative chromatographic mode that is well-suited for the analysis of highly polar compounds.[2][10][11]
Q6: How does HILIC work for retaining sulfated compounds?
HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[10] The aqueous portion of the mobile phase forms a water-rich layer on the surface of the polar stationary phase. Polar analytes, like sulfated compounds, partition into this aqueous layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).
.
Caption: A typical experimental workflow for HILIC analysis.
Q7: What are the advantages of HILIC over Ion-Pairing Chromatography for sulfated compounds?
-
MS Compatibility: HILIC mobile phases are highly volatile, making it an excellent choice for LC-MS analysis.[10]
-
Improved Sensitivity in MS: The high organic content of the mobile phase facilitates efficient desolvation and ionization in the MS source, often leading to enhanced signal intensity.[10]
-
Orthogonal Selectivity: HILIC provides a different separation mechanism compared to RP-HPLC, which can be beneficial for complex samples.[2]
Comparison of RP-HPLC (with IPC) vs. HILIC for Sulfated Compound Analysis
| Feature | Reverse-Phase with Ion-Pairing | HILIC |
| Stationary Phase | Nonpolar (e.g., C18) | Polar (e.g., Silica, Amide)[11] |
| Mobile Phase | High Aqueous | High Organic (>70% ACN)[10] |
| Retention Mechanism | Hydrophobic interaction of ion-pair | Partitioning into aqueous layer on stationary phase |
| MS Compatibility | Generally poor (non-volatile salts) | Excellent (volatile mobile phases)[10] |
| Elution Order | Less polar compounds retained longer | More polar compounds retained longer[11] |
Solution 3: Mobile Phase and Stationary Phase Optimization
If IPC or HILIC are not viable options, optimizing the mobile phase and selecting an appropriate stationary phase in a reverse-phase mode can still improve retention.
Q8: How can I optimize the mobile phase in RP-HPLC for better retention of sulfated compounds?
-
Increase Aqueous Content: For some moderately polar sulfated compounds, using a highly aqueous mobile phase (e.g., 95-100% water) at the beginning of the gradient can improve retention on certain types of C18 columns designed for aqueous stability.[12]
-
pH Adjustment: The pH of the mobile phase can influence the charge state of the analyte and any residual silanol groups on the stationary phase.[13] For sulfated compounds, maintaining a consistent pH with a buffer is important for reproducible chromatography.
-
Use of Volatile Acids: Small amounts of volatile acids like formic acid or acetic acid can improve peak shape, although they may not significantly increase retention of highly polar sulfated compounds.[7]
Q9: Are there alternative stationary phases in reverse-phase mode that offer better retention for polar compounds?
Yes, several alternative stationary phases are designed to provide better retention for polar analytes:
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This allows the stationary phase to be more wettable with highly aqueous mobile phases and can provide alternative selectivity for polar compounds.
-
Polar-Endcapped Phases: These columns have undergone a special end-capping process to be more compatible with 100% aqueous mobile phases, which can enhance the retention of very polar analytes.[2]
-
Mixed-Mode Phases: These columns possess both hydrophobic and ion-exchange functionalities, allowing for multiple interaction modes to retain a wide range of analytes, including polar and charged compounds.[3]
References
- 1. Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromtech.com [chromtech.com]
- 3. researchgate.net [researchgate.net]
- 4. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 7. welch-us.com [welch-us.com]
- 8. km3.com.tw [km3.com.tw]
- 9. tcichemicals.com [tcichemicals.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. shodexhplc.com [shodexhplc.com]
- 12. agilent.com [agilent.com]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
Technical Support Center: Ion-Pairing Agents for Improved HPLC Separation of Sulfated Monosaccharides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ion-pairing agents for the enhanced HPLC separation of sulfated monosaccharides.
Troubleshooting Guides
Difficulties in achieving optimal separation of sulfated monosaccharides using ion-pair HPLC can arise from various factors. This guide provides a systematic approach to identifying and resolving common issues.
Common Chromatographic Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions between sulfated monosaccharides and residual silanols on the column. - Inadequate concentration of the ion-pairing agent. - Mobile phase pH is not optimal for the analyte's pKa. - Column contamination or degradation. | - Use a lower pH mobile phase to suppress silanol activity. - Increase the concentration of the ion-pairing agent incrementally. - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. - Use a guard column and/or flush the column with a strong solvent.[1] |
| Poor Peak Shape (Fronting) | - Column overload due to high sample concentration. - Sample solvent is stronger than the mobile phase. | - Dilute the sample. - Dissolve the sample in the initial mobile phase. |
| Inconsistent Retention Times | - Incomplete column equilibration with the ion-pairing reagent. Ion-pairing chromatography often requires longer equilibration times.[2] - Fluctuations in mobile phase composition or temperature.[1] - Column degradation due to aggressive mobile phase pH.[2] | - Equilibrate the column with the ion-pairing mobile phase for an extended period (e.g., 30-60 minutes) before the first injection.[2] - Ensure consistent mobile phase preparation and use a column oven for temperature control.[1] - Verify the pH stability of your column and operate within the recommended range.[2] |
| Baseline Drift or Noise | - Contamination of the mobile phase or detector flow cell.[1][3] - Incomplete mixing of the mobile phase components.[3] - Precipitation of the ion-pairing agent or buffer salts. | - Use fresh, HPLC-grade solvents and filter the mobile phase.[3] - Ensure proper degassing and mixing of the mobile phase.[3] - Check the solubility of all mobile phase components and consider using a different buffer or ion-pairing agent. |
| Low Resolution/Co-elution | - Suboptimal mobile phase composition (organic solvent, ion-pairing agent concentration, pH). - Inappropriate column chemistry for the analytes. | - Systematically optimize the concentration of the organic modifier and the ion-pairing agent. - Evaluate different C18 or other suitable columns (e.g., C8).[4] |
| MS Signal Suppression (for LC-MS applications) | - High concentrations of non-volatile ion-pairing agents (e.g., tetraalkylammonium salts) contaminating the MS interface.[5] - The ion-pairing agent competes with the analyte for ionization.[6][7] | - Use volatile ion-pairing agents like dibutylamine acetate (DBAA) or triethylamine acetate (TEAA).[5] - Use the lowest effective concentration of the ion-pairing agent.[8] - Consider post-column removal of the ion-pairing agent if using non-volatile reagents.[5] |
Quantitative Data Summary
The selection of an appropriate ion-pairing agent and its concentration is critical for achieving the desired separation. The following table summarizes typical starting conditions and expected performance for common ion-pairing agents. Note: Retention times and resolution are highly dependent on the specific analytes, column, and exact chromatographic conditions.
| Ion-Pairing Agent | Typical Concentration | Recommended Column | Typical Mobile Phase | Target Analytes | Expected Outcome |
| Dibutylamine Acetate (DBAA) | 5-15 mM | C18 | Acetonitrile/Water gradient with DBAA | Heparan sulfate disaccharides | Good resolution and MS compatibility due to its volatility.[9][10] |
| Tetrabutylammonium Hydroxide (TBAOH) | 10-20 mM | C18 | Acetonitrile/Aqueous buffer with TBAOH | Chondroitin sulfate disaccharides | Excellent separation for UV detection, but not recommended for MS due to its non-volatile nature.[4] |
| Triethylamine (TEA) / Acetic Acid | 10-20 mM TEA, pH adjusted with Acetic Acid | C18 | Acetonitrile/Aqueous buffer with TEA/Acetic Acid | Sulfated monosaccharides | A volatile option suitable for LC-MS applications. |
| Tetrapropylammonium (TPA) Acetate | 10-15 mM | C8 or C18 | Acetonitrile/Water gradient with TPA Acetate | Heparin/Heparan sulfate oligosaccharides | Provides good resolution for complex mixtures.[5] |
Experimental Protocols
Detailed Methodology for HPLC Separation of Sulfated Disaccharides using Dibutylamine Acetate (DBAA)
This protocol provides a starting point for the separation of sulfated heparan sulfate disaccharides. Optimization will likely be required for specific applications.
1. Materials and Reagents:
-
Mobile Phase A: 5 mM Dibutylamine Acetate (DBAA) in HPLC-grade water. To prepare, add the appropriate amount of dibutylamine and acetic acid to water and adjust the pH to ~6.5. Filter through a 0.22 µm membrane.
-
Mobile Phase B: 5 mM DBAA in 80:20 (v/v) Acetonitrile/Water. Prepare similarly to Mobile Phase A.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Sample: Sulfated monosaccharide standards or hydrolyzed sample dissolved in Mobile Phase A.
2. HPLC System and Conditions:
-
HPLC System: A binary HPLC system with a UV detector or Mass Spectrometer.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 232 nm (for unsaturated disaccharides resulting from enzymatic digestion) or MS in negative ion mode.
3. Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 35 | 50 | 50 |
| 40 | 5 | 95 |
| 45 | 5 | 95 |
| 46 | 95 | 5 |
| 55 | 95 | 5 |
4. System Equilibration:
-
Before the first injection, equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes to ensure a stable baseline.
Mandatory Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
Caption: Mechanism of ion-pairing chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using an ion-pairing agent for sulfated monosaccharide analysis?
A1: Sulfated monosaccharides are highly polar and often poorly retained on traditional reversed-phase HPLC columns. An ion-pairing agent is a molecule with a hydrophobic "tail" and a charged "head" that is opposite to the charge of the analyte. In the case of negatively charged sulfated monosaccharides, a positively charged ion-pairing agent is used. This agent forms a neutral, hydrophobic ion-pair complex with the sulfated monosaccharide, which can then be retained and separated on a reversed-phase column.
Q2: How do I choose the right ion-pairing agent?
A2: The choice depends on your detection method and the specific requirements of your separation.
-
For UV detection: Non-volatile agents like tetrabutylammonium hydroxide (TBAOH) can provide excellent separation.[4]
-
For Mass Spectrometry (MS) detection: Volatile agents are essential to prevent contamination of the MS source. Dibutylamine acetate (DBAA) and triethylamine acetate (TEAA) are common choices.[5] The hydrophobicity of the ion-pairing agent also influences retention; longer alkyl chains on the agent will generally lead to longer retention times for the analytes.
Q3: My baseline is very noisy after introducing the ion-pairing reagent. What should I do?
A3: A noisy baseline can be caused by several factors:
-
Purity of the reagent: Ensure you are using a high-purity, HPLC-grade ion-pairing agent.
-
Mobile phase preparation: Thoroughly dissolve and mix the ion-pairing agent in the mobile phase. Filtering the mobile phase through a 0.22 µm filter is highly recommended.
-
Column equilibration: The column may require an extended equilibration period to achieve a stable baseline.
-
Contamination: The noise could be due to contamination in your HPLC system. Flush the system with an appropriate solvent.
Q4: Can I use a gradient elution with ion-pairing chromatography?
A4: Yes, gradient elution is commonly used and often necessary for separating complex mixtures of sulfated monosaccharides with varying degrees of sulfation. However, it is crucial to ensure that the column is fully re-equilibrated to the initial conditions between injections to maintain reproducible retention times. Incomplete re-equilibration is a common cause of retention time drift in ion-pairing gradient methods.[2][11]
Q5: I am observing significant signal suppression in my LC-MS analysis. How can I mitigate this?
A5: Signal suppression is a common issue when using ion-pairing agents with MS detection.[6][7] To minimize this:
-
Use a volatile ion-pairing agent: As mentioned, agents like DBAA are preferred for LC-MS.
-
Minimize the concentration: Use the lowest concentration of the ion-pairing agent that provides adequate retention and peak shape.
-
Optimize MS source parameters: Adjusting source parameters such as gas flows and temperatures can sometimes help to reduce suppression.
-
Consider a different chromatographic approach: If suppression remains a significant issue, alternative techniques like hydrophilic interaction chromatography (HILIC) could be explored.[8]
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. retention time shift with Ion pairing LC - Chromatography Forum [chromforum.org]
- 3. lcms.cz [lcms.cz]
- 4. Column for sulfated carbohydrates - Chromatography Forum [chromforum.org]
- 5. Mass Spectrometry for the Analysis of Highly Charged Sulfated Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. longdom.org [longdom.org]
- 8. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of heparan sulfate oligosaccharides with ion pair-reverse phase capillary high performance liquid chromatography-microelectrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Case of the Unintentional Ion-Pairing Reagent | Separation Science [sepscience.com]
"improving the resolution of polysulfated compounds in NMR spectroscopy"
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy of polysulfated compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the resolution of their NMR experiments on complex molecules like heparin, heparan sulfate, and other glycosaminoglycans (GAGs).
Frequently Asked Questions (FAQs)
Q1: Why are the peaks in my ¹H-NMR spectrum of a polysulfated compound broad and poorly resolved?
A1: Peak broadening in the NMR spectra of polysulfated compounds is a common issue stemming from several factors:
-
Chemical Exchange: Protons on sulfamate (-NHSO₃⁻) and hydroxyl (-OH) groups can undergo rapid exchange with the solvent or other exchangeable protons. This process can significantly broaden the corresponding NMR signals.[1][2][3]
-
Molecular Motion: Large polysaccharide chains tumble slowly in solution, which can lead to shorter transverse relaxation times (T₂) and consequently broader lines.[3]
-
Viscosity: High concentrations of these polymers can lead to viscous solutions, which also restricts molecular tumbling and contributes to line broadening.[3]
-
Structural Heterogeneity: The inherent heterogeneity in the sulfation patterns and chain lengths of many GAGs can result in a multitude of overlapping signals, giving the appearance of broad peaks.[4][5]
Q2: How can I minimize the signal overlap in the NMR spectra of my sulfated polysaccharide?
A2: Spectral overlap is a major challenge due to the repetitive disaccharide units in polysaccharides.[6][7] To improve signal dispersion, consider the following:
-
Higher Magnetic Fields: Using a spectrometer with a higher magnetic field strength will increase the chemical shift dispersion, helping to resolve overlapping peaks.[8][9]
-
Multi-dimensional NMR: Two-dimensional (2D) NMR techniques such as COSY, TOCSY, and HSQC can separate signals into a second dimension, significantly enhancing resolution.[4][7][10] For instance, a ¹H-¹³C HSQC experiment separates proton signals based on the chemical shifts of the carbons they are attached to.[11][12]
-
Chemical Derivatization: While not always desirable, chemical modifications can sometimes help to resolve specific signals.
Q3: What is the benefit of using ¹⁵N-NMR for analyzing polysulfated compounds like heparin?
A3: ¹⁵N-NMR, particularly in the form of a ¹H-¹⁵N HSQC experiment, is highly valuable for studying N-sulfated GAGs like heparin and heparan sulfate.[1] The ¹⁵N chemical shifts of the amide groups are very sensitive to the local chemical environment, including sulfation patterns at different positions.[13] This allows for the differentiation of various GAG components and the characterization of their sulfation.[13] Although ¹⁵N has a low natural abundance, these experiments can still be performed, and sensitivity can be improved by isotopic labeling.[13]
Troubleshooting Guides
Issue 1: Broad or Disappearing Sulfamate Proton (-NHSO₃⁻) Signal
-
Symptom: The proton signal from the N-sulfo-glucosamine unit is either very broad or not visible in your ¹H-NMR spectrum.
-
Cause: This is often due to the rapid chemical exchange of the sulfamate proton with deuterium from the D₂O solvent.[1]
-
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Lower the Temperature: | Reducing the temperature of the NMR experiment (e.g., to 278 K) can slow down the exchange rate, leading to sharper signals.[2][14] |
| 2 | Adjust the pH: | The exchange rate is pH-dependent. Acquiring spectra at a slightly acidic pH (around 4.5-5.5) can sometimes slow the exchange sufficiently to observe the proton signal. |
| 3 | Use a Different Solvent System: | Consider using a solvent mixture with a lower D₂O content or a non-exchangeable solvent if your compound is soluble. For some applications, DMSO-d₆ can be used, which reduces proton exchange rates.[2] |
| 4 | Employ ¹H-¹⁵N HSQC: | This 2D technique detects the nitrogen atom directly bonded to the proton, providing a more robust way to identify and assign the N-sulfo-glucosamine units, even with some exchange broadening.[1][13] |
Issue 2: Poor Signal-to-Noise Ratio (S/N) for a Dilute Sample
-
Symptom: The signals in your NMR spectrum are weak and difficult to distinguish from the baseline noise.
-
Cause: Low sample concentration is a primary cause of low S/N. Polysulfated compounds can also have relatively short T₁ relaxation times, but long acquisition times are still needed for signal averaging.
-
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Increase the Number of Scans: | The S/N ratio increases with the square root of the number of scans. Doubling the acquisition time will increase the S/N by a factor of approximately 1.4.[15] |
| 2 | Use a Cryoprobe: | If available, a cryogenic probe significantly enhances sensitivity by reducing thermal noise in the detection coil.[9] |
| 3 | Optimize the Relaxation Delay (d1): | For quantitative results, a long relaxation delay (5 x T₁) is needed. However, to maximize S/N in a given time, a shorter delay (around 1-1.5 x T₁) can be used, especially for nuclei with shorter T₁ values.[15] |
| 4 | Use Paramagnetic Relaxation Enhancement (PRE): | Adding a small amount of a paramagnetic agent (e.g., a Gd³⁺ chelate) can shorten the T₁ relaxation times of your analyte, allowing for faster pulsing and more scans in a given amount of time, thereby boosting S/N.[15][16] Care must be taken as this will also induce line broadening.[17][18] |
Experimental Protocols
Protocol 1: Deuterium Exchange for Identification of Exchangeable Protons
This protocol is used to identify signals from labile protons, such as those on hydroxyl (-OH) and amine (-NH) groups, which can be a source of line broadening.
Methodology:
-
Dissolve the polysulfated compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a standard ¹H-NMR spectrum.
-
Add a small drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube gently to mix the contents.
-
Re-acquire the ¹H-NMR spectrum.
-
Analysis: Compare the two spectra. The signals that have disappeared or significantly decreased in intensity in the second spectrum correspond to the exchangeable protons.[19][20][21]
Protocol 2: ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC)
This 2D NMR experiment is crucial for resolving overlapping proton signals and assigning them based on their attached carbon atoms.
Methodology:
-
Prepare a concentrated solution of the polysulfated compound in D₂O.
-
Set up a standard ¹H-¹³C HSQC experiment on the spectrometer. A gradient-selected, sensitivity-enhanced version is recommended.
-
Acquisition Parameters:
-
Spectral Width: Set the ¹H spectral width to cover all proton signals (e.g., 0-10 ppm). Set the ¹³C spectral width to cover the expected range for polysaccharides (e.g., 50-110 ppm for ring carbons).
-
Number of Scans: Depending on the sample concentration, use 8, 16, or more scans per increment.
-
Relaxation Delay: A delay of 1.5 seconds is a good starting point.
-
-
Processing: After acquisition, the 2D data is Fourier transformed in both dimensions.
-
Analysis: The resulting spectrum will show correlations as cross-peaks between a proton and the carbon it is directly attached to. This allows for the resolution of proton signals that overlap in a 1D spectrum.[22]
Visualizations
Caption: Troubleshooting workflow for poor NMR resolution.
Caption: Workflow for a ¹H-¹³C HSQC experiment.
References
- 1. 1H and 15N NMR Analyses on Heparin, Heparan Sulfates and Related Monosaccharides Concerning the Chemical Exchange Regime of the N-Sulfo-Glucosamine Sulfamate Proton - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Carbohydrate - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Boosting resolution in NMR spectroscopy by chemical shift upscaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Emerging solution NMR methods to illuminate the structural and dynamic properties of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One- and two-dimensional 1H-NMR characterization of two series of sulfated disaccharides prepared from chondroitin sulfate and heparan sulfate/heparin by bacterial eliminase digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Improved spectral resolution of [13C,1H]-HSQC spectra of aromatic amino acid residues in proteins produced by cell-free synthesis from inexpensive 13C-labelled precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of Glycosaminoglycans by 15N-NMR Spectroscopy and in vivo Isotopic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NMR line broadening techniques - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. Use of paramagnetic systems to speed-up NMR data acquisition and for structural and dynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 20. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
"preventing degradation of glucose pentasulfate potassium during storage"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of glucose pentasulfate potassium during storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure maximum stability, this compound should be stored at temperatures below -15°C, and ideally at -20°C, in a dry, inert atmosphere such as under nitrogen gas[1]. It is crucial to minimize exposure to moisture due to its hygroscopic nature[2].
Q2: What are the primary pathways of degradation for this compound?
A2: The degradation of this compound is highly dependent on pH. In acidic conditions (pH 1-3), it undergoes rapid acid-catalyzed hydrolysis of the sulfate ester bonds. Conversely, in alkaline conditions (pH 10-12), it is susceptible to base-catalyzed hydrolysis and degradation of the glucose backbone itself[3]. The most stable pH range is between 7 and 9[3].
Q3: What are the visible signs of degradation?
A3: As a white to off-white solid, any change in color, such as yellowing or browning, may indicate degradation. Due to its hygroscopic nature, clumping, caking, or the appearance of a sticky or wet texture are also signs of moisture uptake and potential degradation. A noticeable change in solubility should also be considered an indicator of degradation.
Q4: How does temperature affect the stability of this compound?
A4: The compound is stable at ambient temperatures up to approximately 50°C for short periods. However, for long-term storage, temperatures below -15°C are recommended. It has a melting point greater than 145°C, at which point it decomposes[2][3].
Q5: Is this compound sensitive to light?
A5: While specific data on the photosensitivity of this compound is limited, it is good laboratory practice to store it in an opaque or amber container to protect it from light, which can be an energy source for chemical degradation.
Troubleshooting Guides
Issue 1: The powder has become clumped or caked.
-
Possible Cause: Exposure to ambient humidity. This compound is hygroscopic and readily absorbs moisture from the air.
-
Solution:
-
Handle the compound in a controlled environment with low relative humidity, such as a glove box or a room with a dehumidifier.
-
Store the compound in a tightly sealed container with a desiccant.
-
If clumping has already occurred, gently break up the clumps with a clean, dry spatula before weighing, ensuring this is done in a low-humidity environment.
-
Issue 2: Inconsistent experimental results using a previously opened bottle.
-
Possible Cause: Degradation due to improper storage or handling after the container was first opened. This could be due to moisture uptake, exposure to atmospheric CO2 (which can alter the micro-environmental pH), or temperature fluctuations.
-
Solution:
-
Review storage and handling procedures. Ensure the container is always tightly sealed and stored at the recommended temperature.
-
Perform a quality control check on the material. This could include measuring its pH in solution, and analytical testing such as FTIR or HPLC to check for degradation products.
-
If degradation is suspected, it is recommended to use a new, unopened container of the compound for critical experiments.
-
Issue 3: The pH of the stock solution is outside the expected range.
-
Possible Cause: Degradation of the compound, which can lead to the formation of acidic or basic byproducts. For example, hydrolysis of the sulfate groups can release sulfuric acid, lowering the pH.
-
Solution:
-
Prepare solutions fresh for each experiment.
-
If stock solutions must be stored, they should be kept at 2-8°C for short periods, and the pH should be checked before use.
-
The optimal pH for stability in solution is between 7 and 9[3]. Consider buffering the solution if appropriate for the experimental application.
-
Data Presentation
Table 1: Recommended Storage Conditions and Stability Profile
| Parameter | Recommended Condition | Rationale |
| Temperature | <-15°C (long-term); -20°C (ideal)[2] | Minimizes thermal degradation. |
| Ambient (up to 50°C) for short periods[3] | ||
| Humidity | Dry/Low Relative Humidity | The compound is hygroscopic and moisture can lead to physical changes and chemical degradation[2]. |
| Atmosphere | Inert Gas (e.g., Nitrogen) | Prevents oxidation and interaction with atmospheric components. |
| pH (in solution) | 7-9[3] | Maximizes stability by minimizing acid and base-catalyzed hydrolysis. |
| Light | Protect from light | General good practice to prevent photochemical degradation. |
Experimental Protocols
Protocol 1: Hygroscopicity Assessment
Objective: To quantify the moisture uptake of this compound under controlled humidity conditions.
Methodology:
-
Accurately weigh approximately 10-20 mg of this compound into a pre-weighed, shallow container.
-
Place the open container in a humidity chamber set to a specific relative humidity (e.g., 75% RH) and temperature (e.g., 25°C).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove the container from the chamber and immediately weigh it.
-
Calculate the percentage weight gain at each time point using the formula: % Weight Gain = [(Weight at time t - Initial Weight) / Initial Weight] * 100
-
Plot the percentage weight gain against time to determine the rate and extent of moisture absorption.
Protocol 2: Accelerated Stability Study (Temperature Stress)
Objective: To assess the thermal stability of this compound at elevated temperatures.
Methodology:
-
Dispense equal aliquots of this compound into several vials.
-
Place the vials in ovens at different elevated temperatures (e.g., 40°C, 50°C, 60°C).
-
At specified time points (e.g., 1, 2, 4, 8 weeks), remove one vial from each temperature.
-
Analyze the samples for degradation. This can be done by:
-
Visual Inspection: Note any changes in color or appearance.
-
Purity Analysis: Use a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE), to quantify the remaining this compound and detect any degradation products.
-
pH Measurement: Dissolve a known amount of the sample in deionized water and measure the pH.
-
-
Plot the percentage of remaining this compound against time for each temperature. This data can be used to model the degradation kinetics.
Visualizations
Caption: pH-dependent degradation pathways of this compound.
Caption: Workflow for an accelerated stability study of this compound.
References
Technical Support Center: Mitigating Adduct Formation in Mass Spectrometry of Potassium Salts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate potassium adduct formation in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are potassium adducts in mass spectrometry and why are they problematic?
In mass spectrometry, particularly with electrospray ionization (ESI), potassium adducts ([M+K]⁺) are ions formed when an analyte molecule (M) associates with a potassium ion. These adducts appear in the mass spectrum at a mass-to-charge ratio (m/z) that is approximately 38 units higher than the protonated molecule ([M+H]⁺).
The formation of potassium adducts can be problematic for several reasons:
-
Reduced Sensitivity: The analyte signal is split between the desired protonated molecule and one or more adduct species, which can lower the signal intensity of the target ion and compromise the limit of detection (LOD).[1][2]
-
Complicated Data Interpretation: The presence of multiple adduct peaks can complicate the interpretation of mass spectra, especially when analyzing unknown compounds or complex mixtures.[1][2]
-
Inaccurate Quantification: Variations in the extent of adduct formation between samples can lead to inaccurate and imprecise quantitative results.[3]
Q2: What are the common sources of potassium contamination in an LC-MS system?
Potassium ions are ubiquitous and can be introduced into the LC-MS system from various sources:
-
Glassware: Laboratory glassware can leach sodium and potassium ions into aqueous solvents.[4][5]
-
Solvents and Reagents: Even high-purity solvents like acetonitrile and water can contain trace amounts of potassium salts.[5][6] Mobile phase additives and buffers can also be a source of contamination.
-
Sample Matrix: Biological samples, such as plasma and urine, naturally contain high concentrations of salts.[3][4]
-
Laboratory Environment: Touching labware with bare hands can transfer enough salts to cause significant adduct formation.[3] Soaps and detergents used for cleaning can also be a source of contamination.[4]
Q3: How can I recognize potassium adducts in my mass spectrum?
Potassium adducts are typically observed in positive ion mode mass spectrometry. Look for a peak at an m/z value that is 38 units higher than the protonated molecule ([M+H]⁺). If you also observe a sodium adduct, it will be 22 m/z units higher than the protonated molecule.[3] In some cases, the protonated molecule may be completely absent, with only the adduct ions being present.[3]
Troubleshooting Guides
This section provides solutions to specific issues related to potassium adduct formation.
Problem 1: High abundance of [M+K]⁺ adduct peak, leading to low intensity of the [M+H]⁺ ion.
-
Cause: Contamination of the sample, mobile phase, or LC-MS system with potassium salts.[2]
-
Solutions:
-
Optimize Mobile Phase Composition:
-
Lower the pH: Add a small amount of a volatile organic acid, such as formic acid (typically 0.1%), to the mobile phase. This provides an excess of protons to encourage the formation of the [M+H]⁺ ion.[3]
-
Add Ammonium Acetate: Introducing a low concentration of ammonium acetate (e.g., 0.5 mM) to the mobile phase can help to suppress potassium adduct formation.[7] However, higher concentrations (1-5 mM) may lead to ion suppression.[7]
-
Use High-Purity Solvents: Employ LC-MS grade solvents and reagents to minimize alkali metal contamination.[2][6]
-
-
Modify Sample Preparation:
-
Avoid Glassware: Use polypropylene or other plastic vials and containers for sample and mobile phase preparation to prevent leaching of potassium ions from glass.[2][4]
-
Implement Sample Clean-up: For samples with high salt content, use techniques like Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE) to remove salts and other matrix interferences.[8][9]
-
-
System Cleaning:
-
If contamination is suspected, flush the LC system with a low pH solution to remove adsorbed metal ions.[6]
-
-
Problem 2: Inconsistent adduct formation between samples, affecting quantitative accuracy.
-
Cause: Variable levels of potassium contamination in different samples or inconsistent sample preparation.[3]
-
Solutions:
-
Standardize Sample Handling:
-
Ensure consistent use of plasticware and high-purity solvents for all samples and standards.
-
Implement a rigorous and consistent sample preparation protocol for all samples to normalize the matrix effects.
-
-
Promote a Single Adduct Species:
-
If eliminating adducts is not feasible, consider adding a controlled amount of a specific salt (e.g., sodium acetate or potassium acetate) to the mobile phase to drive the formation of a single, consistent adduct species.[3] This can improve reproducibility, although it may reduce overall sensitivity for the protonated molecule.
-
-
Data Presentation
Table 1: Effect of Mobile Phase Additives on Analyte Response (Relative Peak Height)
| Compound | 5 mM Ammonium Formate | 5 mM Ammonium Acetate | 0.05% Formic Acid | 0.05% Acetic Acid |
| JWH-073 metabolite | 1 | 0.28 | 0.97 | 0.81 |
| JWH-200 | 1 | 0.27 | 0.23 | (no elution) |
| JWH-250 | 1 | 0.61 | 1.20 | 1.02 |
| JWH-073 | 1 | 0.35 | 1.08 | 0.90 |
| JWH-018 | 1 | 0.38 | 1.21 | 0.99 |
Data adapted from a study on Spice Cannabinoids, demonstrating that ammonium formate provided the best overall response.
Experimental Protocols
Protocol 1: Sample Preparation using Supported Liquid Extraction (SLE) to Remove Salts
This protocol is a general guideline for removing salts from aqueous samples like urine before LC-MS analysis.[8]
-
Sample Pre-treatment: Adjust the pH of the aqueous sample (e.g., urine) to optimize the extraction of the target analyte.
-
Loading: Apply the pre-treated sample to the SLE sorbent material (e.g., in a 96-well plate format). Allow the sample to absorb into the sorbent for approximately 5 minutes.
-
Elution: Add a water-immiscible organic extraction solvent (e.g., methyl tert-butyl ether) to the sorbent. The solvent will flow through the sorbent, eluting the analytes while leaving behind water-soluble components like potassium salts.
-
Collection: Collect the organic eluent containing the purified analyte.
-
Evaporation and Reconstitution: Evaporate the elution solvent to dryness and reconstitute the analyte in a solvent compatible with the initial mobile phase conditions of your LC-MS method.
Visualizations
Caption: Workflow of potassium adduct formation in ESI-MS.
Caption: Troubleshooting logic for mitigating potassium adducts.
References
- 1. Removal of sodium and potassium adducts using a matrix additive during matrix-associated laser desorption/ionization time-of-flight mass spectrometric analysis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. learning.sepscience.com [learning.sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Reduction of metal adducts in oligonucleotide mass spectra in ion‐pair reversed‐phase chromatography/mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. support.waters.com [support.waters.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Guide to the Purity Validation of Synthetic Glucose Pentasulfate Potassium
For researchers, scientists, and drug development professionals, ensuring the purity and quality of synthetic compounds is paramount. This guide provides an objective comparison of synthetic glucose pentasulfate potassium with viable alternatives, supported by experimental data and detailed analytical protocols. The information presented herein is designed to assist in the selection and validation of these complex molecules for research and pharmaceutical applications.
Comparative Analysis of Physicochemical Properties
The purity and physicochemical characteristics of synthetic this compound and its alternatives are critical for their function and stability. The following table summarizes key quality attributes for these compounds.
| Parameter | This compound | Lactose Octasulfate Potassium Salt | Fructose Pentasulfate Potassium Salt | Maltose Octasulfate Potassium Salt |
| Molecular Formula | C₆H₇K₅O₂₁S₅[1] | C₁₂H₁₄K₈O₃₅S₈[2] | C₆H₇K₅O₂₁S₅[3][4] | C₁₂H₁₄K₈O₃₅S₈[5] |
| Molecular Weight | 770.92 g/mol [1] | 1287.52 g/mol | 770.92 g/mol [3] | 1287.52 g/mol |
| Typical Purity (by HPLC) | >98% | >95%[6] | >98% | >95% |
| Sulfur Content (Theoretical) | ~20.8% | ~19.9% | ~20.8% | ~19.9% |
| Degree of Sulfation (Theoretical) | 5 | 8 | 5 | 8 |
| Moisture Content (Typical) | < 5% | < 7% | < 5% | < 7% |
| Potassium Content (Theoretical) | ~25.3% | ~24.1% | ~25.3% | ~24.1% |
Impurity Profile Comparison
The nature and quantity of impurities are critical indicators of a synthetic product's quality. This table outlines common process-related and degradation impurities.
| Impurity Type | This compound | Lactose Octasulfate Potassium Salt | Fructose Pentasulfate Potassium Salt | Maltose Octasulfate Potassium Salt |
| Incompletely Sulfated Species | Glucose mono-, di-, tri-, tetra-sulfates | Lactose with <8 sulfate groups | Fructose mono-, di-, tri-, tetra-sulfates | Maltose with <8 sulfate groups |
| Residual Solvents (e.g., Pyridine, DMF) | < 100 ppm | < 100 ppm | < 100 ppm | < 100 ppm |
| Inorganic Salts (e.g., KCl, K₂SO₄) | < 1% | < 1.5% | < 1% | < 1.5% |
| Degradation Products | Monosaccharides, sulfated monosaccharides | Disaccharides, sulfated disaccharides | Monosaccharides, sulfated monosaccharides | Disaccharides, sulfated disaccharides |
| Counter-ion Variants (e.g., Na⁺) | < 0.5% | < 0.5% | < 0.5% | < 0.5% |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the purity validation of synthetic sulfated sugars are provided below.
Protocol 1: Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the sulfated sugar and quantify any impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector or a Refractive Index Detector (RID).
-
Anion-exchange column (e.g., Dionex IonPac™ series) or a reversed-phase C18 column with an ion-pairing agent.
Reagents:
-
Mobile Phase A: Aqueous buffer (e.g., 10 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: High salt concentration buffer (e.g., 1 M sodium chloride in 10 mM sodium phosphate, pH 7.0)
-
Ion-Pairing Agent (for reversed-phase): Tetrabutylammonium hydrogen sulfate (TBAHS)
-
Sample Diluent: Deionized water
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of deionized water to prepare a 1 mg/mL stock solution.
-
Standard Preparation: Prepare standards of the main compound and any known impurities at various concentrations to establish a calibration curve.
-
Chromatographic Conditions (Anion-Exchange):
-
Column: Dionex IonPac™ AS11-HC (4 x 250 mm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 25 µL
-
Detector: Suppressed Conductivity
-
Gradient Elution: 0-10 min, 10% B; 10-40 min, 10-100% B; 40-45 min, 100% B; 45-50 min, 100-10% B; 50-60 min, 10% B.
-
-
Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate the percentage purity using the area normalization method or against a reference standard.
Protocol 2: Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure, assess the degree of sulfation, and detect organic impurities.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
Reagents:
-
Deuterium Oxide (D₂O)
-
Internal Standard (optional, e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of D₂O. Add a known amount of internal standard if quantitative analysis is desired.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 5 seconds, spectral width of 12 ppm.
-
The chemical shifts of the sugar protons will be downfield-shifted upon sulfation. The integration of these signals can provide information on the degree of sulfation.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
The chemical shifts of the carbon atoms directly attached to sulfate groups will be significantly affected.
-
-
2D NMR (COSY, HSQC):
-
Acquire 2D correlation spectra (e.g., COSY, HSQC) to aid in the complete assignment of proton and carbon signals and confirm the connectivity within the molecule.
-
-
Data Analysis: Compare the obtained spectra with a reference spectrum or with literature data to confirm the identity and structure. The absence of significant unassignable signals indicates high purity.
Protocol 3: Determination of Potassium Content by Ion Chromatography (IC)
Objective: To quantify the potassium counter-ion content.
Instrumentation:
-
Ion Chromatograph with a conductivity detector.
-
Cation-exchange column (e.g., Dionex IonPac™ CS12A).
Reagents:
-
Mobile Phase: 20 mM Methanesulfonic acid
-
Potassium Standard Solutions (e.g., 1, 5, 10, 20 ppm K⁺)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 50 mg of the sample in 100 mL of deionized water. Dilute further as necessary to fall within the calibration range.
-
Calibration Curve: Prepare a series of potassium standard solutions and inject them to generate a calibration curve of conductivity response versus concentration.
-
Chromatographic Conditions:
-
Column: Dionex IonPac™ CS12A (4 x 250 mm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 25 µL
-
Detector: Suppressed Conductivity
-
-
Data Analysis: Quantify the potassium concentration in the sample by comparing its peak area to the calibration curve. Calculate the percentage of potassium in the original solid sample.
Protocol 4: Thermal Stability and Moisture Content by Thermogravimetric Analysis (TGA)
Objective: To determine the moisture content and assess the thermal stability of the compound.
Instrumentation:
-
Thermogravimetric Analyzer
Procedure:
-
Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan.
-
TGA Method:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
-
Data Analysis:
-
Moisture Content: Calculate the percentage weight loss observed up to approximately 120 °C.
-
Thermal Stability: Determine the onset temperature of significant decomposition.
-
Visualizations
Experimental Workflow for Purity Validation
The following diagram illustrates the logical workflow for the comprehensive purity validation of synthetic this compound.
Signaling Pathway of Purity Attributes
This diagram illustrates the relationship between the synthesis process and the resulting purity attributes that require validation.
References
- 1. This compound | 359435-44-2 | MG165635 [biosynth.com]
- 2. Lactose Octasulfate Potassium Salt - Acanthus Research [acanthusresearch.com]
- 3. clearsynth.com [clearsynth.com]
- 4. Fructose Pentasulfate Potassium Salt - Acanthus Research [acanthusresearch.com]
- 5. Maltose Octasulfate Potassium Salt - Acanthus Research [acanthusresearch.com]
- 6. Sucrose Octasulfate Potassium Salt | LGC Standards [lgcstandards.com]
"comparative analysis of different sulfating agents for glucose synthesis"
For Researchers, Scientists, and Drug Development Professionals
The synthesis of glucose sulfates is a critical process in the development of new therapeutic agents and research tools. The addition of a sulfate group to glucose can significantly alter its biological activity, influencing processes from cell signaling to viral entry. The choice of sulfating agent is paramount, as it dictates the efficiency, regioselectivity, and the profile of byproducts in the synthesis. This guide provides a comparative analysis of three commonly used sulfating agents for the synthesis of glucose sulfates: sulfur trioxide pyridine complex, chlorosulfonic acid, and sulfuryl chloride.
Performance Comparison of Sulfating Agents
The selection of a suitable sulfating agent for glucose synthesis depends on the desired outcome, such as yield, specific isomers, and the tolerance of the starting material to harsh conditions. The following table summarizes the key quantitative and qualitative performance indicators for each agent based on available experimental data.
| Feature | Sulfur Trioxide Pyridine Complex (SO₃•py) | Chlorosulfonic Acid (ClSO₃H) | Sulfuryl Chloride (SO₂Cl₂) |
| Typical Yield | Moderate (e.g., ~54% for glucose-6-sulfate)[1] | Generally high for polysaccharides, but can cause degradation of monosaccharides. Specific yield for unprotected glucose is not well-documented.[2] | Good, especially at low temperatures.[3] |
| Regioselectivity | Primarily targets the C6 hydroxyl group, but can also lead to disubstituted products (e.g., 1,6-disulfate).[1] | Less selective with unprotected glucose, often leading to a mixture of sulfated products and potential for charring.[4] | Reacts with available hydroxyl groups, but also introduces chloro groups, leading to chlorodeoxy chlorosulfate derivatives.[3][5] |
| Key Byproducts | Disulfated glucose derivatives (e.g., 1,6-disulfoglucose).[1] | Degradation and charring products, HCl.[4][6] | Chlorinated glucose derivatives, HCl, SO₂.[3][7] |
| Reaction Conditions | Mild; typically performed at or below room temperature in an organic solvent like DMF or pyridine.[1] | Harsh; strong acid that can cause degradation and requires careful temperature control. Often used with a base like pyridine.[2] | Can be controlled from mild (-78°C) to moderate (0°C to room temperature); requires a base like pyridine.[8] |
| Handling & Safety | Relatively stable, commercially available solid. Pyridine is toxic and requires careful handling.[9] | Highly corrosive and reacts violently with water.[6] | Corrosive liquid that reacts with water and decomposes upon heating.[7] |
Experimental Protocols
The following are representative experimental protocols for the sulfation of D-glucose using each of the discussed agents. These are generalized methods and may require optimization for specific applications.
Sulfation of D-Glucose using Sulfur Trioxide Pyridine Complex
This protocol is adapted from procedures for the synthesis of glucose-6-sulfate.[1]
Materials:
-
Anhydrous D-glucose
-
Sulfur trioxide pyridine complex (SO₃•py)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Pyridine
-
Barium or Sodium Hydroxide solution
-
Ethanol
-
Dry nitrogen or argon atmosphere
Procedure:
-
Dissolve anhydrous D-glucose in anhydrous DMF under a dry nitrogen atmosphere.
-
In a separate flask, prepare a solution of sulfur trioxide pyridine complex in anhydrous DMF.
-
Slowly add the SO₃•py solution to the glucose solution with constant stirring at room temperature.
-
Allow the reaction to proceed for 2-4 hours. Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, neutralize the reaction mixture with a solution of barium or sodium hydroxide.
-
Precipitate the sulfated glucose salt by adding an excess of cold ethanol.
-
Collect the precipitate by filtration or centrifugation, wash with ethanol, and dry under vacuum.
-
Purify the product using column chromatography if necessary.
Sulfation of D-Glucose using Chlorosulfonic Acid
This protocol is a general representation for the sulfation of alcohols and polysaccharides, adapted for glucose.[2][6]
Materials:
-
Anhydrous D-glucose
-
Chlorosulfonic acid (ClSO₃H)
-
Anhydrous Pyridine
-
Dry Chloroform or other inert solvent
-
Sodium bicarbonate solution
-
Ethanol
-
Dry nitrogen or argon atmosphere
Procedure:
-
Suspend anhydrous D-glucose in dry chloroform or pyridine under a dry nitrogen atmosphere and cool the mixture in an ice bath.
-
Slowly add chlorosulfonic acid dropwise to the stirred suspension. Maintain the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Carefully quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution with vigorous stirring to neutralize the excess acid.
-
Separate the aqueous layer and precipitate the crude product by adding a large volume of cold ethanol.
-
Collect the precipitate by filtration, wash with ethanol, and dry.
-
Further purification may be required to separate different sulfated isomers.
Sulfation of D-Glucose using Sulfuryl Chloride
This protocol is based on the reaction of sulfuryl chloride with reducing sugars to form chlorodeoxy chlorosulfate derivatives.[3][5]
Materials:
-
Anhydrous D-glucose
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous Pyridine
-
Anhydrous Chloroform
-
Ice-water
-
Dry nitrogen or argon atmosphere
Procedure:
-
Dissolve anhydrous D-glucose in a mixture of anhydrous pyridine and anhydrous chloroform under a dry nitrogen atmosphere.
-
Cool the solution to -15°C or lower using a suitable cooling bath.
-
Slowly add sulfuryl chloride to the cooled, stirred solution, maintaining the low temperature.
-
After the addition, allow the reaction to proceed at a low temperature for several hours.
-
Pour the reaction mixture into ice-water to quench the reaction and hydrolyze the excess sulfuryl chloride.
-
Extract the product into an organic solvent like chloroform.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The resulting product will be a mixture of chlorodeoxy glucose chlorosulfates, which can be isolated or used in subsequent reactions.
Visualizing the Synthesis and Biological Context
To better understand the chemical transformations and the biological relevance of glucose sulfation, the following diagrams illustrate the general sulfation workflow and a key metabolic pathway involving a phosphorylated glucose derivative, which shares structural and metabolic similarities with sulfated glucose.
Caption: General workflow for the chemical synthesis of glucose sulfate.
The biological roles of sulfated glucose are diverse. While specific signaling pathways for exogenously supplied glucose sulfate are a subject of ongoing research, the metabolic fate of glucose and its derivatives provides a crucial context. The Hexosamine Biosynthesis Pathway (HBP) is a key example where a glucose derivative, fructose-6-phosphate, is shunted from glycolysis to produce UDP-N-acetylglucosamine (UDP-GlcNAc), a vital substrate for glycosylation which is critical in cell signaling.[10][11]
Caption: A simplified diagram of the Hexosamine Biosynthesis Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chemithon.com [chemithon.com]
- 7. CN105541930A - Glucose sulfonate preparation method - Google Patents [patents.google.com]
- 8. Reactions of enantiopure cyclic diols with sulfuryl chloride - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Hexosamines, insulin resistance and the complications of diabetes: current status - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Glucose Pentasulfate Potassium and Heparin as Anticoagulants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticoagulant properties of glucose pentasulfate potassium and the widely used anticoagulant, heparin. The information presented is based on established scientific literature and data from studies on structurally related sulfated carbohydrates.
Introduction
Effective anticoagulation is crucial in the prevention and treatment of thrombotic disorders. Heparin, a naturally derived glycosaminoglycan, has long been a cornerstone of anticoagulant therapy. However, the development of synthetic anticoagulants with potentially more predictable pharmacological profiles is an ongoing area of research. This compound, a highly sulfated monosaccharide, represents a potential synthetic alternative. This guide explores their mechanisms of action, anticoagulant activity based on in vitro assays, and the experimental protocols used to evaluate these properties.
While direct comparative data for this compound is limited, this guide draws upon research on synthetic polymers containing sulfated glucose residues to infer its likely anticoagulant properties and mechanism. This provides a scientifically grounded basis for comparison with heparin.
Structural Comparison
Heparin is a heterogeneous mixture of sulfated polysaccharide chains of varying lengths, typically composed of repeating disaccharide units of iduronic acid and glucosamine. Its anticoagulant activity is largely dependent on a specific pentasaccharide sequence that binds to antithrombin.
This compound, in contrast, is a well-defined, small molecule—a glucose monosaccharide with five sulfate groups attached. Its uniform structure offers the potential for more consistent and predictable anticoagulant effects compared to the polydisperse nature of unfractionated heparin.
Mechanism of Action
Heparin
Heparin's primary anticoagulant effect is mediated through its interaction with antithrombin (AT), a natural inhibitor of several coagulation proteases.[1][2] Upon binding to a specific pentasaccharide sequence on the heparin chain, AT undergoes a conformational change that dramatically accelerates its inhibition of Factor Xa and thrombin (Factor IIa).[1][2] For thrombin inhibition, heparin must form a ternary bridge complex by binding to both AT and thrombin.[3]
Caption: Heparin's indirect anticoagulant mechanism via antithrombin activation.
This compound (Inferred)
Based on studies of other sulfated carbohydrates, this compound likely exerts its anticoagulant effect through direct inhibition of coagulation proteases, primarily thrombin (Factor IIa). The high density of sulfate groups on the glucose molecule is thought to interact with the active site or exosites of thrombin, thereby blocking its ability to cleave fibrinogen and form a clot. This mechanism is distinct from heparin's reliance on antithrombin as a cofactor. Research on polyureas with sulfated glucose pendants suggests that the anticoagulant action is primarily mediated via an anti-IIa pathway rather than an anti-Xa pathway.
Caption: Inferred direct inhibitory mechanism of this compound on thrombin.
Quantitative Anticoagulant Activity
The following table summarizes the expected outcomes from key in vitro anticoagulant assays for both compounds. The data for this compound is inferred from studies on polymers containing sulfated glucose.
| Assay | Heparin | This compound (Inferred) |
| Activated Partial Thromboplastin Time (aPTT) | Prolonged | Prolonged |
| Prothrombin Time (PT) | Minimally affected at therapeutic doses | Likely minimally affected |
| Thrombin Time (TT) | Markedly prolonged | Markedly prolonged |
| Anti-Factor Xa Activity | High | Low |
| Anti-Factor IIa (Thrombin) Activity | High | High |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Activated Partial Thromboplastin Time (aPTT) Assay
Caption: Workflow for the Activated Partial Thromboplastin Time (aPTT) assay.
Methodology:
-
Sample Preparation: Platelet-poor plasma is obtained by centrifuging citrated whole blood.
-
Incubation with Anticoagulant: The plasma is incubated with varying concentrations of the test anticoagulant (this compound or heparin) or a control vehicle at 37°C.
-
Activation: An aPTT reagent, containing a contact activator (e.g., silica, kaolin) and phospholipids, is added to the plasma and incubated for a specified time to activate the intrinsic pathway factors.
-
Clot Initiation: Calcium chloride (CaCl2) is added to initiate the coagulation cascade.
-
Measurement: The time taken for a fibrin clot to form is measured in seconds using a coagulometer.
Prothrombin Time (PT) Assay
Methodology:
-
Sample Preparation: Platelet-poor plasma is prepared as described for the aPTT assay.
-
Incubation with Anticoagulant: The plasma is incubated with the test anticoagulant or control at 37°C.
-
Clot Initiation: A PT reagent, containing tissue factor (thromboplastin) and calcium chloride, is added to the plasma.
-
Measurement: The time to clot formation is recorded in seconds.
Thrombin Time (TT) Assay
Methodology:
-
Sample Preparation: Platelet-poor plasma is used.
-
Incubation with Anticoagulant: The plasma is pre-incubated with the test compound.
-
Clot Initiation: A known concentration of thrombin is added to the plasma.
-
Measurement: The time it takes for a clot to form is measured. This assay directly assesses the inhibition of fibrinogen-to-fibrin conversion.
Chromogenic Anti-Factor Xa and Anti-Factor IIa Assays
Caption: General workflow for chromogenic anti-factor Xa and anti-IIa assays.
Methodology:
-
Sample Incubation: Plasma is incubated with the anticoagulant. For heparin, antithrombin is also present.
-
Addition of Factor: A known amount of purified Factor Xa or Factor IIa (thrombin) is added. The anticoagulant will inhibit a portion of this factor.
-
Addition of Substrate: A chromogenic substrate specific for the respective factor is added.
-
Measurement: The residual active factor cleaves the substrate, releasing a colored compound. The intensity of the color, measured with a spectrophotometer, is inversely proportional to the anticoagulant activity.
Conclusion
Heparin is a well-established anticoagulant with a complex, indirect mechanism of action that is highly dependent on antithrombin. Its biological origin results in a heterogeneous product. This compound, as a synthetic, sulfated monosaccharide, offers the potential for a more uniform and predictable anticoagulant profile. Based on evidence from structurally similar compounds, its mechanism is likely a direct inhibition of thrombin, which would differentiate it from heparin. Further direct comparative studies are warranted to fully elucidate the anticoagulant potential of this compound and its viability as a therapeutic alternative to heparin.
References
A Comparative Guide to the Anti-inflammatory Effects of Sulfated Monosaccharides
For researchers and drug development professionals, understanding the nuanced anti-inflammatory potential of different sulfated monosaccharides is crucial for designing novel therapeutics. While direct comparative studies on individual sulfated monosaccharides are limited, a growing body of evidence on sulfated polysaccharides, rich in specific monosaccharide units, provides valuable insights. This guide synthesizes the available experimental data, detailing the anti-inflammatory effects of these compounds, the methodologies used for their evaluation, and the key signaling pathways they modulate.
Data on Anti-inflammatory Effects
The anti-inflammatory properties of sulfated saccharides are predominantly evaluated by their ability to inhibit the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in immune cells, typically macrophage cell lines like RAW 264.7, stimulated with lipopolysaccharide (LPS).
The following table summarizes findings from studies on various sulfated polysaccharides, categorized by their prominent monosaccharide components. It is important to note that the bioactivity of these complex carbohydrates is influenced by several factors including molecular weight, the degree and position of sulfation, and the overall structural conformation, not just the monosaccharide composition.
| Sulfated Saccharide (Source/Type) | Predominant Monosaccharide(s) | Experimental Model | Key Findings & Effective Concentrations |
| Fucoidan (from Saccharina japonica) | Fucose (79.49%), Galactose (16.76%) | LPS-stimulated RAW 264.7 macrophages & Zebrafish | - Dose-dependent reduction of NO, TNF-α, IL-1β, and IL-6.[1] - Significant protective effect in zebrafish.[1] |
| Fucoidan (from Sargassum coreanum and Sargassum fusiforme) | Fucose, high sulfate content | LPS-stimulated RAW 264.7 macrophages | - Suppressed production of NO, TNF-α, IL-1β, and IL-6.[2] |
| Fucoidan (from various brown seaweeds) | Fucose-rich | Human PBMCs and THP-1 cells | - Dose-dependent reduction in TNF-α, IL-1β, and IL-6.[3] - Lower molecular weight fractions showed maximal effects at lower concentrations.[3] |
| Sulfated Polysaccharide (from Codium fragile) | Galactose (70.19%) | LPS-stimulated RAW 264.7 macrophages & Zebrafish | - Concentration-dependent reduction of NO, PGE₂, IL-1β, TNF-α, and IL-6.[4] |
| Mannose | Mannose | LPS-stimulated macrophages and mouse models of colitis | - Limits the production of IL-1β.[5] - Reduces expression of TNF-α, IL-6, and IL-1β in a colitis model.[6][7] |
| Sulfated Chinese Yam Polysaccharide (SCYP) | Not specified | LPS-stimulated RAW 264.7 cells, Caco-2/RAW 264.7 co-culture, and acute inflammation mouse model | - Significant reduction in IL-1β, IL-6, and TNF-α.[8] |
Key Signaling Pathways
The anti-inflammatory effects of sulfated saccharides are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, and their downregulation leads to a decreased expression of pro-inflammatory genes.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the expression of pro-inflammatory cytokines.[2] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. Sulfated polysaccharides have been shown to inhibit this process.[2][8][9][10]
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are activated in response to extracellular stimuli, leading to the activation of transcription factors that regulate the expression of inflammatory genes. Sulfated polysaccharides have been demonstrated to down-regulate the activation of key MAPK proteins like p38, ERK, and JNK.[1][8][9][10]
Experimental Protocols
Standardized in vitro assays are fundamental for the preliminary assessment and comparison of the anti-inflammatory activity of sulfated monosaccharides.
In Vitro Anti-inflammatory Screening Workflow
The general workflow for screening the anti-inflammatory effects of test compounds in a macrophage cell line is depicted below.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies nitrite, a stable and soluble breakdown product of NO.
-
Cell Culture and Treatment: RAW 264.7 macrophages are seeded in a 96-well plate and allowed to adhere overnight.[11] The cells are then pre-treated with various concentrations of the sulfated monosaccharide for 1-2 hours before stimulation with LPS (e.g., 100 ng/mL) for 18-24 hours.[11]
-
Sample Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reaction: An equal volume of the supernatant is mixed with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubated at room temperature for 10-15 minutes.[12][13]
-
Measurement: The absorbance is measured at approximately 540 nm using a microplate reader. The nitrite concentration is determined by comparison with a sodium nitrite standard curve.[12]
Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific cytokines like TNF-α and IL-6 in the cell culture supernatant.
-
Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest.[14]
-
Sample Incubation: The collected cell culture supernatants and a series of known standards are added to the wells and incubated.[14][15]
-
Detection: A biotinylated detection antibody, followed by a streptavidin-horseradish peroxidase (HRP) conjugate, is added.[14]
-
Substrate Addition: A chromogenic substrate for HRP is added, resulting in a color change proportional to the amount of cytokine present.[14]
-
Measurement and Analysis: The reaction is stopped, and the absorbance is read at the appropriate wavelength. The cytokine concentration in the samples is calculated from the standard curve.[14][15]
Western Blotting for Signaling Proteins
Western blotting is used to detect and quantify the levels of specific proteins, such as the phosphorylated (activated) forms of NF-κB and MAPK, in cell lysates.
-
Cell Lysis: After treatment, cells are washed and lysed to extract total protein.[16][17]
-
Protein Quantification: The protein concentration of the lysates is determined to ensure equal loading.[16]
-
SDS-PAGE and Transfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.[16][18]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-p65, p-p38). This is followed by incubation with an HRP-conjugated secondary antibody.[16][17][18][19]
-
Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is captured using an imaging system. The relative protein levels are quantified by densitometry.[16]
Conclusion
The available evidence strongly suggests that sulfated carbohydrates, particularly those rich in fucose and galactose, possess significant anti-inflammatory properties. These effects are largely attributed to the inhibition of the NF-κB and MAPK signaling pathways. While direct comparative data for individual sulfated monosaccharides is not yet abundant, the presented data on sulfated polysaccharides provides a solid foundation for further research. Future studies focusing on the direct comparison of different sulfated monosaccharides will be instrumental in elucidating structure-activity relationships and advancing the development of novel anti-inflammatory agents.
References
- 1. In vitro and in vivo anti-inflammatory activities of a fucose-rich fucoidan isolated from Saccharina japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relevance of the Extraction Stage on the Anti-Inflammatory Action of Fucoidans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Inflammatory Effect of Sulfated Polysaccharides Isolated from Codium fragile In Vitro in RAW 264.7 Macrophages and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mannose Treatment: A Promising Novel Strategy to Suppress Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mannose enhances intestinal immune barrier function and dextran sulfate sodium salt-induced colitis in mice by regulating intestinal microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mannose enhances intestinal immune barrier function and dextran sulfate sodium salt-induced colitis in mice by regulating intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfated Chinese yam polysaccharide exert anti-inflammatory potential via MAPK/NF-κB signaling pathways in a co-culture system and LPS-induced acute inflammatory mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effects of fucoidan through inhibition of NF-κB, MAPK and Akt activation in lipopolysaccharide-induced BV2 microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. p38 MAPK signaling in M1 macrophages results in selective elimination of M2 macrophages by MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
"validation of an HPLC method for the quantification of glucose pentasulfate"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of glucose pentasulfate, a highly sulfated monosaccharide. As a key related substance in the quality control of certain pharmaceutical products, its accurate measurement is critical. This document evaluates a robust High-Performance Liquid Chromatography (HPLC) method against alternative analytical techniques, offering experimental data and detailed protocols to aid in method selection and validation.
Overview of Analytical Methodologies
The quantification of highly polar and non-chromophoric molecules like glucose pentasulfate presents unique analytical challenges. This guide focuses on a primary HPLC-based approach and compares it with other viable methods, summarizing their performance characteristics.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of pharmaceutical compounds and their impurities. For highly sulfated carbohydrates such as glucose pentasulfate, specific HPLC modes are required to achieve adequate retention and resolution.
Recommended HPLC Method: Hydrophilic Interaction Liquid Chromatography with Refractive Index Detection (HILIC-RID)
Drawing from pharmacopoeial methods for related sulfated saccharides, a HILIC method using an aminopropyl-silanized silica gel column is proposed as a robust approach for the quantification of glucose pentasulfate. Refractive Index Detection (RID) is suitable for this non-UV-absorbing analyte.
Experimental Protocol: Proposed HILIC-RID Method
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a differential refractive index detector.
-
Column: Aminopropyl-silanized silica gel for liquid chromatography (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An aqueous solution of ammonium sulfate (e.g., 132 g/L) adjusted to pH 3.5 with phosphoric acid. The exact concentration may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 50 µL.
-
Standard Preparation: Prepare a stock solution of Glucose Pentasulfate Potassium salt reference standard in the mobile phase. A series of dilutions are then made to construct a calibration curve.
-
Sample Preparation: Dissolve the sample containing glucose pentasulfate in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Quantification: The concentration of glucose pentasulfate in the sample is determined by comparing its peak area to the calibration curve generated from the standards.
Workflow for HPLC Method Validation
Caption: Workflow for HPLC method validation.
Alternative HPLC Detection Methods
While RID is a robust choice, other detectors can be employed, each with its own set of advantages and disadvantages.
-
Pulsed Amperometric Detection (PAD): Offers high sensitivity for carbohydrates without the need for derivatization. It is particularly useful for detecting low levels of the analyte.
-
Charged Aerosol Detection (CAD): A mass-based detector that provides a near-universal response for non-volatile analytes, independent of their optical properties. It is often more sensitive than RID.
-
Mass Spectrometry (MS): Provides the highest specificity and can confirm the identity of the analyte. It is a powerful tool for method development and in the analysis of complex matrices, though it involves higher instrumentation costs.
Comparison of Analytical Methods
The following table summarizes the performance characteristics of the proposed HPLC-RID method and its alternatives. Please note that the quantitative data for glucose pentasulfate is based on typical performance for similar sulfated carbohydrates and should be confirmed through specific method validation.
| Parameter | HPLC-RID | HPLC-PAD | HPLC-CAD | Enzymatic Assay (Glucose Oxidase) | Phenol-Sulfuric Acid Assay | Capillary Electrophoresis (CE) |
| Specificity | Moderate | High | High | High (for glucose) | Low | High |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 | > 0.99 | > 0.98 | > 0.99 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 95-105% | 90-110% | 85-115% | 95-105% |
| Precision (%RSD) | < 2% | < 5% | < 5% | < 10% | < 15% | < 5% |
| LOD | ~10 µg/mL | ~1 ng/mL | ~5 ng/mL | ~1 µg/mL | ~1 µg/mL | ~1 µg/mL |
| LOQ | ~30 µg/mL | ~5 ng/mL | ~15 ng/mL | ~5 µg/mL | ~5 µg/mL | ~5 µg/mL |
| Throughput | Moderate | Moderate | Moderate | High | High | Moderate |
| Cost | Low-Moderate | Moderate | Moderate-High | Low | Low | Moderate |
Alternative Quantification Methods
Beyond HPLC, other techniques can be considered for the quantification of glucose pentasulfate, particularly for screening purposes or in different experimental contexts.
Enzymatic Assays
Enzymatic methods offer high specificity. For glucose pentasulfate, a preliminary desulfation step would be necessary, followed by a standard glucose oxidase assay.
Experimental Protocol: Enzymatic Assay (Post-Desulfation)
-
Desulfation: Treat the sample with a sulfatase enzyme to remove the sulfate groups from the glucose backbone.
-
Glucose Oxidase Reaction: The resulting glucose is then quantified using a commercial glucose oxidase kit. This typically involves the oxidation of glucose by glucose oxidase, which produces hydrogen peroxide.
-
Colorimetric Detection: The hydrogen peroxide is then used in a peroxidase-catalyzed reaction to produce a colored product, which is measured spectrophotometrically.
Logical Relationship of Enzymatic Assay Steps
Caption: Steps in the enzymatic assay of glucose pentasulfate.
Phenol-Sulfuric Acid Method
This is a classical colorimetric method for the determination of total carbohydrates. It is simple and sensitive but lacks specificity.
Experimental Protocol: Phenol-Sulfuric Acid Method
-
Reaction: A small aliquot of the sample is mixed with a solution of phenol.
-
Acid Addition: Concentrated sulfuric acid is rapidly added to the mixture. The acid hydrolyzes the sulfate esters and dehydrates the sugar to form furfural derivatives.
-
Color Development: The furfural derivatives react with phenol to produce a colored compound.
-
Measurement: The absorbance of the solution is measured at approximately 490 nm. A standard curve is prepared using glucose.
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that is well-suited for charged molecules like sulfated carbohydrates. It offers an orthogonal separation mechanism to HPLC.
Experimental Protocol: Capillary Electrophoresis
-
Instrumentation: A capillary electrophoresis system with a UV or diode-array detector.
-
Capillary: A fused-silica capillary.
-
Buffer: A suitable background electrolyte, for example, a borate buffer at alkaline pH.
-
Separation: A voltage is applied across the capillary, and the negatively charged glucose pentasulfate migrates towards the anode at a rate dependent on its charge-to-size ratio.
-
Detection: Detection is typically performed by indirect UV absorbance, as glucose pentasulfate itself does not have a strong chromophore.
Conclusion
The choice of an analytical method for the quantification of glucose pentasulfate depends on the specific requirements of the analysis, including the need for specificity, sensitivity, throughput, and available instrumentation. The proposed HILIC-RID method offers a robust and reliable approach that is grounded in pharmacopoeial precedents, making it a strong candidate for routine quality control applications. For higher sensitivity or confirmation of identity, coupling HPLC with PAD, CAD, or MS detectors is recommended. Enzymatic assays and capillary electrophoresis provide viable, specific alternatives, while the phenol-sulfuric acid method can be used for rapid, non-specific screening. It is imperative that any chosen method undergoes a thorough validation to ensure it is fit for its intended purpose.
Cross-Validation of Analytical Techniques for Sulfated Carbohydrate Characterization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization and quantification of sulfated carbohydrates. In the landscape of drug development and biological research, the accurate analysis of these complex macromolecules is paramount due to their critical roles in numerous physiological and pathological processes. This document serves as a practical resource for selecting and cross-validating appropriate analytical methodologies, ensuring data integrity and comparability across different platforms.
Introduction to Analytical Method Cross-Validation
Cross-validation of analytical methods is a critical process in pharmaceutical development and quality control. It establishes the equivalency of two or more analytical methods that are intended to measure the same analyte. This is essential when transferring methods between laboratories, updating existing methods, or when multiple techniques are used within a single study. The objective is to ensure that the analytical results are reliable, reproducible, and comparable, regardless of the method employed. Key validation parameters, as outlined by regulatory bodies, include accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, and range.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique for sulfated carbohydrate characterization depends on various factors, including the specific information required (e.g., total carbohydrate content, sulfate content, monosaccharide composition, or detailed structural analysis), the nature of the sample, and the required sensitivity and throughput. The following tables provide a comparative summary of the most commonly employed techniques.
Table 1: Quantitative Comparison of Analytical Techniques for Sulfated Carbohydrate Analysis
| Technique | Principle | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Precision (RSD%) | Key Advantages | Key Disadvantages |
| HPLC-RI/UV/FLD | Chromatographic separation based on size, charge, or hydrophobicity. | Mono/Oligosaccharides, Glycosaminoglycans (GAGs) | pmol to nmol range[1] | pmol to nmol range[1] | Typically 2-3 orders of magnitude[2] | < 5% | High resolution and reproducibility for complex mixtures.[3] | Can be time-consuming; requires derivatization for UV/FLD detection.[3] |
| Mass Spectrometry (LC-MS, MALDI-MS) | Measurement of mass-to-charge ratio of ionized molecules. | Oligosaccharides, GAGs, Intact Proteoglycans | fmol to pmol range | fmol to pmol range | 2-4 orders of magnitude | 5-15% | High sensitivity and specificity; provides detailed structural information.[3][4][5][6] | High initial instrument cost; complex data analysis.[4] |
| Phenol-Sulfuric Acid Assay | Colorimetric reaction of carbohydrates with phenol in the presence of sulfuric acid. | Total Carbohydrates | ~1-10 µg/mL | ~5-20 µg/mL | 10-120 µg/mL[2] | < 10% | Simple, rapid, and inexpensive for total carbohydrate estimation.[7][8][9][10] | Non-specific; absorbance varies with different carbohydrates.[7] |
| Alcian Blue Assay | Colorimetric assay based on the binding of Alcian Blue dye to sulfated glycosaminoglycans. | Sulfated GAGs | ~2.95 µg/mL[11][12] | ~10 µg/mL | 12.5-400 µg/mL[12] | Intraday: 2.14-4.83%, Interday: 3.16-7.02%[11][12] | Specific for sulfated GAGs; simple and inexpensive.[13][14] | Can be influenced by pH and the presence of other macromolecules.[13] |
| Barium Chloride-Gelatin Assay | Turbidimetric assay where sulfate ions react with barium chloride to form a precipitate. | Sulfate Content | ~1 mg/L | ~5 mg/L | 10-500 µM[15] | < 10% | Direct measurement of sulfate content; relatively simple.[16][17][18] | Prone to interference from other substances that can cause turbidity.[16][18] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and cross-validation of analytical results. Below are representative protocols for the key techniques discussed.
High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) Detection
This protocol outlines a general method for the analysis of oligosaccharides.
Instrumentation:
-
HPLC system equipped with a refractive index detector (RID)
-
Amino-based or C18 column suitable for carbohydrate analysis
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water
-
Carbohydrate standards
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of acetonitrile and water (e.g., 75:25 v/v). Degas the mobile phase before use.
-
Standard Preparation: Prepare a stock solution of the carbohydrate standard in the mobile phase. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample in the mobile phase. Centrifuge or filter the sample to remove any particulate matter.
-
Chromatographic Analysis: Set the column temperature (e.g., 30°C) and the flow rate (e.g., 1.0 mL/min). Inject the standards and samples onto the HPLC system.
-
Data Analysis: Identify and quantify the carbohydrates in the sample by comparing the retention times and peak areas to those of the standards.
Mass Spectrometry (LC-MS/MS)
This protocol provides a general workflow for the analysis of glycosaminoglycan-derived disaccharides.
Instrumentation:
-
Liquid chromatography system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Graphitized carbon or C18 column.
Reagents:
-
Enzymes for GAG digestion (e.g., heparinases, chondroitinases)
-
Ammonium acetate buffer
-
Acetonitrile, LC-MS grade
Procedure:
-
Sample Preparation and Digestion: Digest the purified GAG sample with specific enzymes to generate disaccharides.
-
Chromatographic Separation: Separate the resulting disaccharides using a liquid chromatography system with a suitable column and a gradient of ammonium acetate and acetonitrile.
-
Mass Spectrometric Analysis: Analyze the eluted disaccharides using tandem mass spectrometry in negative ion mode.
-
Data Analysis: Identify and quantify the disaccharides based on their specific mass-to-charge ratios and fragmentation patterns.
Phenol-Sulfuric Acid Assay
This protocol is for the determination of total carbohydrate content.[8][9][10]
Reagents:
-
5% (w/v) Phenol solution
-
Concentrated sulfuric acid (98%)
-
Glucose or other appropriate monosaccharide standard
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of glucose in water (e.g., 0, 20, 40, 60, 80, 100 µg/mL).
-
Sample Preparation: Dissolve the sample in water to a concentration within the range of the standard curve.
-
Reaction: To 1 mL of each standard and sample solution in a glass test tube, add 1 mL of 5% phenol solution and mix.
-
Rapidly add 5 mL of concentrated sulfuric acid to the mixture and vortex immediately.
-
Allow the tubes to stand for 10 minutes, then vortex again.
-
Incubate the tubes in a water bath at 25-30°C for 20 minutes.
-
Measurement: Measure the absorbance of the solutions at 490 nm using a spectrophotometer.
-
Calculation: Determine the carbohydrate concentration in the sample by comparing its absorbance to the standard curve.
Alcian Blue Assay
This protocol is for the quantification of sulfated glycosaminoglycans.[11][12]
Reagents:
-
Alcian Blue 8GX solution (e.g., 0.1% w/v in 0.1 M HCl)
-
Heparin or chondroitin sulfate standard
-
Solubilization buffer (e.g., 8 M guanidine HCl)
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of heparin or chondroitin sulfate.
-
Sample Preparation: Dissolve the sample in an appropriate buffer.
-
Precipitation: Mix the sample or standard with the Alcian Blue solution and incubate to allow for the formation of a precipitate.
-
Centrifugation: Centrifuge the mixture to pellet the GAG-dye complex.
-
Washing: Discard the supernatant and wash the pellet to remove unbound dye.
-
Solubilization: Dissolve the pellet in the solubilization buffer.
-
Measurement: Measure the absorbance of the solubilized complex at a wavelength of approximately 620 nm.
-
Calculation: Quantify the amount of sulfated GAGs in the sample using the standard curve.
Barium Chloride-Gelatin Assay
This protocol is for the determination of sulfate content.[16][17][18]
Reagents:
-
Barium chloride-gelatin reagent
-
Hydrochloric acid (HCl)
-
Sulfate standard solution
Procedure:
-
Sample Hydrolysis: Hydrolyze the sample with HCl to liberate the sulfate groups.
-
Standard Curve Preparation: Prepare a series of sulfate standard solutions.
-
Reaction: Add the barium chloride-gelatin reagent to the hydrolyzed samples and standards. This will form a barium sulfate precipitate.
-
Incubation: Allow the reaction to proceed for a set amount of time to ensure complete precipitation.
-
Measurement: Measure the turbidity of the suspension using a spectrophotometer at a wavelength of approximately 420 nm.
-
Calculation: Determine the sulfate concentration in the sample by comparing its turbidity to the standard curve.
Visualization of Workflows and Signaling Pathways
Diagrams are provided to visually represent the experimental workflows and the intricate signaling pathways in which sulfated carbohydrates play a pivotal role.
Experimental Workflows
Signaling Pathways
References
- 1. Determining 1-kestose, nystose and raffinose oligosaccharides in grape juices and wines using HPLC: method validation and characterization of products from Northeast Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid and sensitive anthrone-sulfuric acid assay in microplate format to quantify carbohydrate in biopharmaceutical products: method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycosaminoglycans detection methods: Applications of mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Glycosaminoglycans Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Developments in Mass Spectrometry for Glycosaminoglycan Analysis: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of monosaccharide composition on quantitative analysis of total sugar content by phenol-sulfuric acid method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bowdish.ca [bowdish.ca]
- 9. Phenol Sulphuric Acid Carbohydrate Assay - Hancock Lab [cmdr.ubc.ca]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Analysis of Sulfated Glycosaminoglycans in ECM Scaffolds for Tissue Engineering Applications: Modified Alcian Blue Method Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benthamopen.com [benthamopen.com]
- 14. The Quantification of Glycosaminoglycans: A Comparison of HPLC, Carbazole, and Alcian Blue Methods/title> [benthamopenarchives.com]
- 15. tandfonline.com [tandfonline.com]
- 16. scielo.br [scielo.br]
- 17. Determination of sulfate in algal polysaccharide samples: a step-by-step protocol using microplate reader | Ocean and Coastal Research [revistas.usp.br]
- 18. scielo.br [scielo.br]
In Vitro Comparison of Glucose Pentasulfate and Other Sucralfate Impurities: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a framework for the in vitro comparison of glucose pentasulfate and other impurities of sucralfate. Due to the limited availability of public data directly comparing the in vitro activities of these specific impurities, this document outlines the established methodologies for evaluating the key functional attributes of sucralfate, which can be applied to its impurities. The provided tables are templates for data presentation, and the experimental protocols offer detailed guidance for conducting such comparative studies.
Sucralfate's therapeutic effect is primarily local within the gastrointestinal tract and is attributed to several mechanisms of action, including the formation of a protective barrier through protein binding, neutralization of gastric acid, inhibition of the digestive enzyme pepsin, and the binding of bile salts.[1][2] Impurities present in the drug substance may have different activities in these key areas, potentially impacting the overall efficacy and safety of the drug product.
The known impurities in sucralfate include process-related impurities and degradation products. Some identified impurities are Glucose Pentasulfate, Fructose Pentasulfate, Maltose Octasulfate, and Sucralfate EP Impurity A.[3] The basic aluminum salt of sucrose octasulfate is the active ingredient, and its components, sucrose octasulfate and aluminum hydroxide, also contribute to its activity.[4]
Comparative Data Summary
Table 1: Comparative Protein Binding Affinity
| Compound | Protein Binding Capacity (mg/g) | Binding Affinity (K_a) (M⁻¹) | Notes |
| Sucralfate | Data not available | Data not available | Forms an ulcer-adherent complex with proteinaceous exudate.[5] |
| Glucose Pentasulfate | Data not available | Data not available | |
| Fructose Pentasulfate | Data not available | Data not available | |
| Maltose Octasulfate | Data not available | Data not available | |
| Sucralfate EP Impurity A | Data not available | Data not available | |
| Sucrose Octasulfate | Data not available | Data not available | Binds to and stabilizes acidic fibroblast growth factor (aFGF).[3] |
| Aluminum Hydroxide | Data not available | Data not available |
Table 2: Comparative Acid Neutralizing Capacity (ANC)
| Compound | ANC (mEq/g) | Rate of Neutralization (t_pH>3.5) (min) | Notes |
| Sucralfate | 14-16 mEq/g[6] | Data not available | |
| Glucose Pentasulfate | Data not available | Data not available | |
| Fructose Pentasulfate | Data not available | Data not available | |
| Maltose Octasulfate | Data not available | Data not available | |
| Sucralfate EP Impurity A | Data not available | Data not available | |
| Aluminum Hydroxide | Data not available | Data not available | Contributes to the overall ANC of sucralfate.[7] |
Table 3: Comparative Pepsin Inhibition
| Compound | IC₅₀ (mg/mL) | Mechanism of Inhibition | Notes |
| Sucralfate | Data not available | Adsorption of pepsin and buffering of H+ ions.[8] | Inhibits pepsin activity in gastric juice by approximately 32%.[1] |
| Glucose Pentasulfate | Data not available | Data not available | |
| Fructose Pentasulfate | Data not available | Data not available | |
| Maltose Octasulfate | Data not available | Data not available | |
| Sucralfate EP Impurity A | Data not available | Data not available | |
| Sucrose Octasulfate | Data not available | Interaction with substrate rather than pepsin.[9] | Interaction with pepsin is reported to be "almost nil".[9] |
Table 4: Comparative Bile Salt Binding
| Compound | Bile Salt Binding Capacity (µmol/g) | Preferred Bile Salt | Notes |
| Sucralfate | Data not available | Taurocholate, Glycocholate[10][11] | Adsorbs bile salts in vitro.[11] |
| Glucose Pentasulfate | Data not available | Data not available | |
| Fructose Pentasulfate | Data not available | Data not available | |
| Maltose Octasulfate | Data not available | Data not available | |
| Sucralfate EP Impurity A | Data not available | Data not available | |
| Sucrose Octasulfate | Data not available | Data not available |
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments to compare sucralfate and its impurities.
Protein Binding Assay (Bovine Serum Albumin - BSA)
This assay evaluates the ability of the test compounds to bind to proteins, mimicking the formation of a protective barrier over an ulcer.
Methodology:
-
Preparation of BSA Solution: Prepare a stock solution of Bovine Serum Albumin (BSA) at a concentration of 2.5 mg/mL in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Sample Preparation: Prepare stock solutions of sucralfate, glucose pentasulfate, and other impurities at a defined concentration (e.g., 10 mg/mL) in deionized water.
-
Incubation:
-
In a series of centrifuge tubes, mix a defined volume of the BSA solution with varying volumes of the sample solutions to achieve a range of concentrations.
-
Adjust the pH of the mixtures to mimic gastric conditions (e.g., pH 2.5, 4.0, and 7.4).
-
Incubate the mixtures for a specified time (e.g., 2 hours and 16 hours) at 37°C with constant agitation.[5]
-
-
Separation of Bound and Unbound Protein: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 15 minutes to pellet the compound-protein complex.
-
Quantification of Unbound Protein: Carefully collect the supernatant and determine the concentration of unbound BSA using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or a colorimetric protein assay (e.g., Bradford or BCA assay).
-
Calculation: The amount of bound protein is calculated by subtracting the amount of unbound protein from the initial amount of protein.
Caption: Workflow for the in vitro protein binding assay.
Acid Neutralizing Capacity (ANC) Assay
This assay determines the capacity of a substance to neutralize acid.
Methodology:
-
Sample Preparation: Accurately weigh a specific amount of the test compound (e.g., 250 mg).
-
Acid Addition: Add a precise volume of 0.1 N hydrochloric acid (HCl) (e.g., 100.0 mL), pre-warmed to 37°C, to the sample in a screw-capped bottle.
-
Incubation: Place the bottle in a 37°C water bath and stir the contents continuously for 1 hour.
-
Titration:
-
Cool the solution to room temperature.
-
Transfer a 20.0 mL aliquot to a beaker and add 30 mL of water.
-
Titrate the solution with 0.1 N sodium hydroxide (NaOH) to a pH of 3.5.
-
-
Blank Titration: Perform a blank titration using a mixture of 20.0 mL of 0.1 N HCl and 30 mL of water.
-
Calculation: The acid neutralizing capacity (in mEq/g) is calculated using the formula: ANC = (V_B - V_T) * N * 5 / W where:
-
V_B = volume of NaOH used for the blank titration (mL)
-
V_T = volume of NaOH used for the sample titration (mL)
-
N = normality of the NaOH solution
-
W = weight of the sample (g)[12]
-
Caption: Experimental workflow for the Acid Neutralizing Capacity assay.
Pepsin Inhibition Assay
This assay measures the ability of a compound to inhibit the proteolytic activity of pepsin.
Methodology:
-
Pepsin Solution: Prepare a stock solution of pepsin (e.g., from porcine gastric mucosa) in 10 mM HCl.
-
Substrate Solution: Prepare a substrate solution, such as denatured hemoglobin or a synthetic fluorogenic peptide substrate.
-
Sample Preparation: Prepare various concentrations of the test compounds in 10 mM HCl.
-
Incubation:
-
In a 96-well plate, add the pepsin solution to each well.
-
Add the test compound solutions to the respective wells.
-
Include a control group with no inhibitor.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation: Add the substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C, protected from light if using a fluorescent substrate.
-
Reaction Termination and Measurement:
-
Stop the reaction by adding a neutralizing buffer.
-
Measure the product formation. For a hemoglobin substrate, this involves precipitating the undigested substrate with trichloroacetic acid and measuring the absorbance of the supernatant at 280 nm. For a fluorogenic substrate, measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Calculation: The percent inhibition is calculated as: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] * 100 The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Caption: General workflow for an in vitro pepsin inhibition assay.
Bile Salt Binding Assay
This assay quantifies the ability of a compound to bind bile salts, which are known to be injurious to the gastric mucosa.
Methodology:
-
Bile Salt Solution: Prepare a stock solution of a specific bile salt (e.g., sodium taurocholate) in a buffer at a physiologically relevant pH (e.g., pH 1.5 and 7.0).
-
Sample Preparation: Prepare suspensions of the test compounds at various concentrations.
-
Incubation:
-
Mix the bile salt solution with the test compound suspensions in centrifuge tubes.
-
Incubate the mixtures at 37°C for a specified time (e.g., 30 minutes) with constant agitation.[11]
-
-
Separation: Centrifuge the tubes at high speed (e.g., 12,500 x g) to pellet the compound and any bound bile salt.
-
Quantification: Analyze the concentration of unbound bile salt in the supernatant using a suitable method, such as HPLC or an enzymatic assay.
-
Calculation: The amount of bound bile salt is determined by subtracting the unbound amount from the initial amount. The binding capacity is typically expressed as micromoles of bile salt bound per gram of the compound.
Caption: A schematic of the bile salt binding assay workflow.
Conclusion
A thorough in vitro comparison of glucose pentasulfate and other sucralfate impurities is crucial for understanding their potential impact on the drug's overall performance. While direct comparative data is currently scarce in the public domain, the established methodologies for assessing protein binding, acid neutralization, pepsin inhibition, and bile salt binding provide a robust framework for conducting such evaluations. The data generated from these studies, presented in a clear and standardized format, will be invaluable for researchers, scientists, and drug development professionals in ensuring the quality, safety, and efficacy of sucralfate drug products.
References
- 1. droracle.ai [droracle.ai]
- 2. Sucralfate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Sucralfate and soluble sucrose octasulfate bind and stabilize acidic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of sucralfate and its components on taurocholate-induced damage to rat gastric mucosal cells in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. complexgenerics.org [complexgenerics.org]
- 6. Densimetric determination of equilibrium binding of sucrose octasulfate with basic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the acid-neutralizing capacity and other properties of antacids marketed in Morocco - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of peptic activity by sucralfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sucralfate, a basic aluminum salt of sucrose sulfate. IV. Interaction with enzyme pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bile salt binding by maalox, sucralfate, and meciadanol: in vitro and clinical comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro adsorption of bile salts and aspirin to sucralfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sucralfate [drugfuture.com]
"benchmarking the stability of glucose pentasulfate with other sulfated polysaccharides"
For researchers, scientists, and drug development professionals, understanding the stability of a compound is paramount for ensuring its efficacy, safety, and shelf-life. This guide provides a framework for benchmarking the stability of glucose pentasulfate against other common sulfated polysaccharides, namely heparin, chondroitin sulfate, and carrageenan. Due to the limited publicly available stability data for glucose pentasulfate, this guide outlines a comprehensive testing protocol based on established methodologies and International Council for Harmonisation (ICH) guidelines. The available stability profiles of the comparator polysaccharides are presented to serve as a benchmark.
Comparative Stability Overview
| Polysaccharide | Thermal Stability | pH Stability | Other Considerations |
| Glucose Pentasulfate | Data not publicly available. Recommended storage at < -15°C[1]. | Data not publicly available. | Susceptible to hydrolysis due to the presence of sulfate esters. |
| Heparin | Generally stable at physiological temperatures. Degradation can occur at elevated temperatures. | Stable at neutral pH. Acidic conditions can cause desulfation and depolymerization. | Stability can be affected by the presence of certain ions and enzymes like heparinases. |
| Chondroitin Sulfate | Thermal degradation can occur, with studies on related sulfated polysaccharides showing degradation temperatures around 288-307°C[2][3]. | Stability is pH-dependent. Acidic conditions can lead to hydrolysis of glycosidic bonds and loss of sulfate groups. | Can be degraded by specific enzymes such as chondroitinases. |
| Carrageenan | Thermal degradation is dependent on the type of carrageenan and the presence of cations. Kinetic studies show a decrease in molecular mass with heating time[4]. | Generally stable above pH 6. Hydrolysis occurs at pH below 3.5[5]. | Susceptible to anaerobic degradation[6]. |
Proposed Experimental Protocols for Comparative Stability Assessment
To comprehensively benchmark the stability of glucose pentasulfate, a series of forced degradation studies should be conducted in parallel with heparin, chondroitin sulfate, and carrageenan. These studies, based on ICH guidelines, will expose the polysaccharides to various stress conditions to identify potential degradation pathways and determine their intrinsic stability[2][3][5][7].
Thermal Stability Assessment
Objective: To evaluate the effect of temperature on the stability of the polysaccharides.
Methodology:
-
Sample Preparation: Prepare solutions of each polysaccharide at a known concentration (e.g., 1 mg/mL) in a neutral pH buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Stress Conditions: Aliquot the solutions into sealed vials and expose them to a range of elevated temperatures (e.g., 40°C, 60°C, 80°C) for specified durations (e.g., 1, 7, 14, and 30 days). A control set should be stored at the recommended storage temperature (e.g., -20°C).
-
Analysis: At each time point, analyze the samples for degradation. Key analytical techniques include:
-
Size Exclusion Chromatography (SEC-HPLC): To monitor changes in molecular weight distribution and detect the formation of degradation products.
-
Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC): For the quantification of the parent polysaccharide and the formation of smaller, charged degradation products.
-
Sulfate Content Analysis: To determine if desulfation occurs. This can be measured using methods like the barium chloride-gelatin turbidimetric assay[8].
-
Spectroscopic Analysis (FTIR, NMR): To identify changes in the chemical structure.
-
pH Stability (Hydrolysis)
Objective: To assess the stability of the polysaccharides across a range of pH values.
Methodology:
-
Sample Preparation: Prepare solutions of each polysaccharide in a series of buffers with varying pH values (e.g., pH 2, 4, 7, 9, and 12).
-
Stress Conditions: Incubate the solutions at a controlled temperature (e.g., 40°C) for a defined period.
-
Analysis: Analyze the samples at regular intervals using the analytical techniques described in the thermal stability section to assess the extent of degradation and identify degradation products.
Enzymatic Stability
Objective: To evaluate the susceptibility of the polysaccharides to enzymatic degradation.
Methodology:
-
Enzyme Selection:
-
For glucose pentasulfate, a screening of relevant polysaccharidases and sulfatases should be performed.
-
For heparin, use heparinase I, II, and III.
-
For chondroitin sulfate, use chondroitinase ABC and AC.
-
For carrageenan, use carrageenases.
-
-
Reaction Conditions: Incubate each polysaccharide with the respective enzyme(s) under optimal buffer and temperature conditions for the enzyme's activity.
-
Analysis: Monitor the degradation of the polysaccharide over time using SEC-HPLC to observe the decrease in the parent molecule's peak and the appearance of smaller fragments.
Visualization of Experimental Workflow
A generalized workflow for conducting these stability studies is outlined below.
Caption: Workflow for comparative stability testing.
Logical Framework for Stability Assessment
The relationship between the experimental parameters and the expected outcomes can be visualized as follows:
Caption: Logical framework for stability assessment.
By implementing this comprehensive stability testing plan, researchers can generate the necessary data to robustly benchmark the stability of glucose pentasulfate against other widely used sulfated polysaccharides. This information is critical for determining appropriate formulation strategies, storage conditions, and predicting the in-vivo behavior of glucose pentasulfate in various pharmaceutical and research applications.
References
- 1. Glucose pentasulfate potassium | 359435-44-2 | MG165635 [biosynth.com]
- 2. ICH Guidelines for Stability Testing: Protecting Pharma Products [purple-diamond.com]
- 3. database.ich.org [database.ich.org]
- 4. mdpi.com [mdpi.com]
- 5. ICH Guidelines: Stability and Shelf Life | METROPACK [metropack.eu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 8. Sulfated Polysaccharides from Macroalgae—A Simple Roadmap for Chemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
"comparative study of the drug delivery potential of different sulfated carbohydrates"
An Objective Comparison of Sulfated Carbohydrates for Drug Delivery Applications
Introduction
Sulfated carbohydrates, a class of naturally occurring polysaccharides, are gaining significant attention in the pharmaceutical sciences for their potential as drug delivery vehicles.[1] These polymers, which include well-known compounds like heparin, chondroitin sulfate, fucoidan, and carrageenan, possess unique physicochemical properties derived from their anionic sulfate groups and polysaccharide backbones.[1][2] Their inherent biocompatibility, biodegradability, and specific biological activities make them ideal candidates for designing advanced drug delivery systems such as nanoparticles, hydrogels, and microspheres.[3][4] These systems aim to improve therapeutic efficacy by enhancing drug solubility, providing sustained release, and enabling targeted delivery to specific tissues or cells, such as tumors that overexpress certain receptors.[3][5] This guide provides a comparative analysis of the drug delivery potential of different sulfated carbohydrates, supported by experimental data on their performance and detailed methodologies.
Comparative Analysis of Sulfated Carbohydrate-Based Nanocarriers
The efficacy of a drug delivery system is often evaluated by its physicochemical properties, including particle size, surface charge (zeta potential), and its ability to efficiently load and release a therapeutic agent. Below is a comparison of various sulfated carbohydrates that have been formulated into nanocarriers.
Fucoidan
Fucoidan is a complex sulfated polysaccharide extracted from brown algae.[6] Its structure and biological activities, such as anti-inflammatory and antitumor effects, make it a compelling candidate for drug delivery.[7] Fucoidan-based nanoparticles have been shown to target P-selectin, a molecule overexpressed on some metastatic cancer cells, enabling active targeting.[8][9] It is often combined with cationic polymers like chitosan through polyelectrolyte self-assembly to form stable nanoparticles.[7] These nanoparticles can serve as mucoadhesive carriers for enhanced oral bioavailability of chemotherapeutic drugs.[10]
Heparin
Heparin is a well-known anticoagulant and a highly sulfated glycosaminoglycan.[11] Its high negative charge density is a key feature in forming drug delivery systems, typically through complexation with cationic polymers or drugs.[12] While its high molecular weight and charge can be challenging for non-invasive delivery routes, heparin-based platforms, including microspheres and hydrogels, are extensively used for the controlled release of growth factors in tissue engineering.[11][13][14] Researchers have developed stimuli-responsive heparin systems that can release their payload in response to specific triggers like pH or enzymes.[13]
Chondroitin Sulfate (CS)
Chondroitin sulfate is a major component of the extracellular matrix in animal tissues, particularly cartilage.[5] A key advantage of CS in drug delivery is its ability to specifically bind to the CD44 receptor, which is frequently overexpressed on the surface of various tumor cells.[5][15] This interaction facilitates receptor-mediated endocytosis, leading to enhanced cellular uptake of the drug-loaded nanoparticles in cancer therapy.[16] CS has been used to coat nanoparticles or as a primary component in formulations to improve stability, biocompatibility, and targeting.[3][5]
Carrageenan
Carrageenan is a family of linear sulfated polysaccharides extracted from red seaweeds.[17] The three main types—kappa (κ), iota (ɩ), and lambda (λ)—differ in their degree of sulfation and gelling properties.[4][18] This gelling ability is widely exploited to create hydrogels and microspheres for sustained drug release.[17] The strong anionic nature of carrageenan allows it to form complexes with positively charged drug molecules, protecting them from degradation and controlling their release.[18]
Data Presentation: Performance of Sulfated Carbohydrate Nanocarriers
The following table summarizes quantitative data from various studies, providing a comparative look at the performance metrics of different sulfated carbohydrate-based drug delivery systems.
| Sulfated Carbohydrate | Co-polymer/System | Drug | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Fucoidan | Chitosan | Methotrexate | ~200 | Positive (unspecified) | High (unspecified) | N/A | [7][10] |
| Fucoidan | PLGA | Docetaxel | <200 | Negative (unspecified) | Higher than PLGA alone | N/A | [19] |
| Heparin | Chitosan | N/A | 63 ± 1.87 | N/A | 73.81 ± 3.13 | 75.19 ± 2.65 | [20] |
| Heparin | Doxorubicin (self-assembled) | Doxorubicin | 117 - 181 | N/A | 36 - 71 | N/A | [3] |
| Chondroitin Sulfate | General Nanoparticles | Various | N/A | N/A | 39.5 - 93.97 | 2.0 - 16.1 | [16] |
| Carrageenan (κ/ι) | Spray-dried microspheres | Allopurinol | N/A | N/A | >70 | N/A | [6] |
| Dextran Sulfate | Lipid Hybrid Nanocarriers | Mitoxantrone | N/A | N/A | ~97.4 | N/A | [21] |
Note: "N/A" indicates that the data was not specified in the cited abstract or review. Direct comparison is challenging as drug type, formulation method, and analytical techniques vary between studies.
Mandatory Visualizations
The following diagrams illustrate common workflows and mechanisms relevant to the study of sulfated carbohydrate drug delivery systems.
Caption: General experimental workflow for developing and evaluating sulfated carbohydrate nanoparticles.
Caption: CD44 receptor-mediated endocytosis pathway for chondroitin sulfate (CS) coated nanoparticles.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and comparison of results. The following are generalized protocols for key experiments in the evaluation of sulfated carbohydrate drug carriers.
Nanoparticle Formulation by Polyelectrolyte Complexation
This method is commonly used for forming nanoparticles from oppositely charged polymers, such as anionic sulfated carbohydrates and cationic polymers like chitosan.
-
Materials : Sulfated polysaccharide (e.g., Fucoidan, Heparin), Chitosan, Acetic Acid, Deionized Water, Drug.
-
Protocol :
-
Prepare a solution of the sulfated polysaccharide in deionized water. If encapsulating a drug, dissolve the drug in this solution.
-
Prepare a separate solution of chitosan by dissolving it in a dilute acetic acid solution (e.g., 1% v/v) with gentle stirring.
-
Add the sulfated polysaccharide solution dropwise into the chitosan solution under constant magnetic stirring at room temperature.
-
Nanoparticles will form spontaneously due to the electrostatic interaction between the negatively charged sulfate groups and the positively charged amino groups of chitosan.[7]
-
Continue stirring for a specified period (e.g., 30-60 minutes) to allow for the stabilization of the nanoparticles.
-
The resulting nanoparticle suspension can be purified by centrifugation to remove unreacted polymers and free drug, followed by resuspension in deionized water.
-
Determination of Encapsulation Efficiency and Drug Loading
These parameters quantify the amount of drug successfully incorporated into the nanocarriers.
-
Materials : Drug-loaded nanoparticle suspension, Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC).
-
Protocol :
-
Centrifuge a known amount of the drug-loaded nanoparticle suspension at high speed (e.g., 15,000 rpm) for a sufficient time (e.g., 30 minutes) to pellet the nanoparticles.
-
Carefully collect the supernatant, which contains the free, unencapsulated drug.
-
Measure the concentration of the free drug in the supernatant using a pre-calibrated UV-Vis spectrophotometer or HPLC method.
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
-
EE (%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100
-
DL (%) = [(Total Drug Amount - Free Drug Amount) / Weight of Nanoparticles] x 100
-
-
In Vitro Drug Release Study using Dialysis
This experiment simulates the release of the drug from the nanocarrier over time in a physiological environment.
-
Materials : Drug-loaded nanoparticle suspension, Dialysis membrane with an appropriate molecular weight cut-off (MWCO), Phosphate-Buffered Saline (PBS) at a specific pH (e.g., 7.4 or 5.5).
-
Protocol :
-
Transfer a precise volume of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Securely seal the bag and immerse it in a larger vessel containing a known volume of PBS (the release medium).
-
Place the entire setup in a shaking water bath maintained at 37°C to simulate body temperature.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.[22]
-
Analyze the drug concentration in the collected aliquots using UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile. The release kinetics can be fitted to mathematical models like the Korsmeyer-Peppas model to understand the release mechanism (e.g., Fickian diffusion).[23][24]
-
References
- 1. Sustainable and biocompatible hybrid materials-based sulfated polysaccharides for biomedical applications: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07277D [pubs.rsc.org]
- 2. A comparative study of sulphated polysaccharide effects on advanced glycation end-product uptake and scavenger receptor class A level in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carrageenan: Drug Delivery Systems and Other Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study on the Nanoparticle Drug Delivery System Based on Chondroitin Sulfate - CD Bioparticles [cd-bioparticles.net]
- 6. Sulfated Seaweed Polysaccharides as Multifunctional Materials in Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fucoidan in Pharmaceutical Formulations: A Comprehensive Review for Smart Drug Delivery Systems [mdpi.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Heparin-Based Growth Factor Delivery Platforms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heparin-Based Growth Factor Delivery Platforms: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Carrageenan and its applications in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Carrageenans as a Versatile Tool in Drug Delivery - CD Bioparticles Blog [cd-bioparticles.net]
- 19. Development and Characterization of a Fucoidan-Based Drug Delivery System by Using Hydrophilic Anticancer Polysaccharides to Simultaneously Deliver Hydrophobic Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. General method for the quantification of drug loading and release kinetics of nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Antiviral and Antibacterial Sulfated Polysaccharide–Chitosan Nanocomposite Particles as a Drug Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Controlled Drug Release from Nanoengineered Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Glucose Pentasulfate Potassium
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides immediate, essential safety and logistical information for the proper disposal of Glucose Pentasulfate Potassium (CAS No. 359435-44-2). Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal.
| PPE Component | Specification | Purpose |
| Eye Protection | Chemical safety goggles or face shield | Protects against potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. |
| Body Protection | Laboratory coat | Protects against contamination of clothing. |
Step-by-Step Disposal Protocol
The recommended and safest method for the disposal of this compound is through your institution's hazardous waste management program. Drain disposal is not recommended without explicit approval from your environmental health and safety (EHS) department, as the ecotoxicological properties of this compound are not well-documented.
Step 1: Waste Identification and Segregation
-
Treat this compound as a hazardous chemical waste.
-
Do not mix it with other waste streams unless explicitly permitted by your EHS department. Incompatible materials can react violently or produce hazardous gases.
Step 2: Containerization
-
Use a designated, leak-proof, and chemically compatible container for waste collection. The container must be in good condition with a secure screw-top cap.
-
Ensure the container is clearly labeled.
Step 3: Labeling
-
The waste container label must include the following information:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound"
-
CAS Number: "359435-44-2"
-
Known Hazards (e.g., "Irritant")
-
Accumulation Start Date (the date the first drop of waste enters the container)
-
Step 4: Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be at or near the point of generation, secure, and away from general laboratory traffic.
-
Ensure incompatible wastes are segregated within the SAA to prevent accidental mixing.
Step 5: Arrange for Pickup
-
Once the container is full or you have no further use for the chemical, contact your institution's EHS department or the designated hazardous waste management service to schedule a pickup.
-
Do not allow waste to accumulate for more than one year from the accumulation start date.
Spill Response Protocol
In the event of a spill, immediate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: If safe to do so, increase ventilation in the area.
-
Contain: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.
-
Collect: Place all contaminated materials (absorbent, PPE, etc.) into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, following your institution's specific reporting procedures.
Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
